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  • Product: Methyl 4-bromo-3-cyano-5-iodobenzoate
  • CAS: 1805184-13-7

Core Science & Biosynthesis

Foundational

Methyl 4-bromo-3-cyano-5-iodobenzoate: A Versatile Scaffold for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds In the landscape of modern drug discovery and materials science, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the landscape of modern drug discovery and materials science, the design and synthesis of highly functionalized aromatic cores are of paramount importance. These molecular frameworks serve as the foundation for constructing complex molecules with tailored biological activities and material properties. Among these, polysubstituted benzoates are particularly valuable due to the diverse chemical transformations their functional groups can undergo. Methyl 4-bromo-3-cyano-5-iodobenzoate (CAS 1805184-13-7) represents a uniquely versatile, albeit specialized, chemical intermediate. Its trifunctionalized pattern—featuring bromo, iodo, and cyano groups—offers orthogonal reactivity, making it an attractive starting point for the synthesis of novel pharmaceutical agents and functional materials.

This guide provides a comprehensive technical overview of Methyl 4-bromo-3-cyano-5-iodobenzoate, intended for researchers, medicinal chemists, and process development scientists. We will delve into its structural attributes, propose a robust synthetic strategy, outline a procurement approach for this specialized reagent, and explore its potential applications as a pivotal building block in complex molecular design.

Physicochemical Properties and Structural Characterization

While specific experimental data for Methyl 4-bromo-3-cyano-5-iodobenzoate is not widely published, its properties can be reliably inferred from its structure and data available for analogous compounds.

PropertyPredicted Value / Expected CharacteristicRationale / Comparative Data
CAS Number 1805184-13-7Unique numerical identifier.
Molecular Formula C₉H₅BrINO₂Derived from molecular structure.
Molecular Weight 397.95 g/mol Calculated from atomic weights.
Physical Form Expected to be a solid at room temperature.Similar halogenated benzoates are solids.[1]
Solubility Likely soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and poorly soluble in water.Standard for non-polar organic compounds.
Storage Store in a cool, dry, dark place under an inert atmosphere.Recommended for halogenated, light-sensitive compounds to prevent degradation.[1]
Expected Spectroscopic Data:
  • ¹H NMR: The spectrum would likely show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons, and a singlet around 3.9 ppm for the methyl ester protons.

  • ¹³C NMR: The spectrum would reveal nine distinct carbon signals, including the carbonyl carbon of the ester, the nitrile carbon, and the six aromatic carbons, four of which are substituted.

  • IR Spectroscopy: Key peaks would include a strong absorption around 2230 cm⁻¹ for the nitrile (C≡N) stretch and a strong absorption around 1720-1740 cm⁻¹ for the ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Proposed Synthesis Pathway

Given the scarcity of commercial suppliers, a de novo synthesis is the most practical approach to obtain this compound. A logical and efficient synthetic route can be designed starting from more readily available materials. The following multi-step synthesis is proposed, leveraging well-established and reliable organic transformations.

G A Methyl 4-Amino-3,5-diiodobenzoate B Methyl 4-Amino-3-bromo-5-iodobenzoate A->B Selective Bromination (e.g., NBS in DMF) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, aq. HBr, 0-5°C) D Methyl 4-bromo-3-cyano-5-iodobenzoate (Target Compound) C->D Sandmeyer Reaction (CuCN, KCN)

Caption: Proposed synthetic workflow for Methyl 4-bromo-3-cyano-5-iodobenzoate.

Step-by-Step Protocol:

Step 1: Selective Bromination of Methyl 4-Amino-3,5-diiodobenzoate

  • Dissolve the starting material, Methyl 4-amino-3,5-diiodobenzoate, in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature. The high reactivity of the position ortho to the activating amino group should favor selective monobromination over displacement of the iodo groups.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product, Methyl 4-amino-3-bromo-5-iodobenzoate, by column chromatography.

Step 2: Diazotization and Sandmeyer Cyanation

  • Suspend the purified product from Step 1 in an aqueous solution of hydrobromic acid (HBr).

  • Cool the suspension to 0-5°C using an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C to form the diazonium salt intermediate.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) should be observed. This is a classic Sandmeyer reaction.[2]

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the final product, Methyl 4-bromo-3-cyano-5-iodobenzoate, with an organic solvent.

  • Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

  • Purify the final compound via column chromatography or recrystallization.

Sourcing and Procurement Strategy

As a highly specialized molecule, Methyl 4-bromo-3-cyano-5-iodobenzoate is typically not available as a stock item. Researchers should pursue the following procurement channels:

  • Custom Synthesis Organizations (CSOs): The most direct route is to contract a CSO. Provide them with the proposed synthetic route outlined above. Companies like MilliporeSigma (Custom Synthesis), Bide Pharmatech, and other specialized synthesis labs are well-equipped for such projects.[1]

  • Building Block Suppliers: Search for the proposed starting material or key intermediates from suppliers of organic building blocks. This can sometimes be more cost-effective if in-house synthesis capabilities are available. Suppliers like TCI and BLD Pharm offer a wide range of substituted benzoates that could serve as starting points.[3]

Applications in Research and Drug Development

The true value of this compound lies in the orthogonal reactivity of its three distinct functional groups, making it a powerful scaffold for creating diverse molecular libraries.

G cluster_1 Functional Group Interconversion Scaffold I Methyl 4-bromo-3-cyano-5-iodobenzoate Br Suzuki Suzuki Coupling (Boronic Acids) Scaffold:f0->Suzuki Pd-catalyzed (More reactive site) Sonogashira Sonogashira Coupling (Alkynes) Scaffold:f2->Sonogashira Pd-catalyzed (Less reactive site) Heck Heck Coupling (Alkenes) Scaffold:f2->Heck Buchwald Buchwald-Hartwig (Amines, Alcohols) Scaffold:f0->Buchwald Nitrile_Hydrolysis Nitrile Hydrolysis (Amide, Carboxylic Acid) Ester_Hydrolysis Ester Hydrolysis (Carboxylic Acid)

Caption: Orthogonal reactivity of Methyl 4-bromo-3-cyano-5-iodobenzoate in cross-coupling reactions.

  • Fragment-Based Drug Discovery (FBDD): The molecule can serve as a high-value fragment for screening against biological targets. Its rigid structure and multiple vectors for chemical elaboration allow for rapid hit-to-lead optimization. The introduction of specific groups can significantly impact pharmacokinetic and pharmacodynamic properties, a concept often referred to as the "magic methyl" effect.[4]

  • Sequential Cross-Coupling Reactions: The different reactivity of the C-I and C-Br bonds towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) is the most significant feature. The C-I bond is generally more reactive than the C-Br bond, allowing for selective, stepwise introduction of different substituents at the 5- and 4-positions. This enables the construction of complex, three-dimensional molecules from a single planar starting material.

  • Scaffold for Bioactive Molecules: Halogenated and cyano-substituted aromatics are common motifs in many approved drugs and agrochemicals. They can participate in halogen bonding, act as bioisosteres for other groups, and modulate the electronic properties of the molecule to enhance target binding or improve metabolic stability.[5]

Safety and Handling

As with any specialized laboratory chemical, proper safety precautions are essential.

  • Hazard Statements: Based on analogous compounds, it is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Refer to the Material Safety Data Sheet (MSDS) provided by the supplier or custom synthesis lab for detailed handling and disposal information.

Conclusion

Methyl 4-bromo-3-cyano-5-iodobenzoate is a strategically important, though not commonly available, chemical intermediate. Its densely functionalized structure provides a powerful platform for medicinal chemists and material scientists to perform selective, sequential modifications. While requiring custom synthesis, its potential to accelerate the discovery of novel molecules with unique properties makes it a valuable target for development. This guide provides the foundational knowledge for its synthesis, procurement, and intelligent application in advanced research programs.

References

  • Noland, G. K., et al. (2017). Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate. IUCrData, 2(6). Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Available at: [Link]

  • Barreiro, G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145. Available at: [Link]

  • CP Lab Safety. (n.d.). Methyl 4-Iodobenzoate, 5 grams, Each. Available at: [Link]

  • IndiaMART. (n.d.). Methyl 4 Bromo 3 Hydroxy Benzoate. Available at: [Link]

  • Ntie-Kang, F., et al. (2018). Natural Products for Drug Discovery in the 21st Century. ScienceOpen. Available at: [Link]

  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 269. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Methyl 4-bromo-3-cyano-5-iodobenzoate as a Versatile Scaffold for Sequential Cross-Coupling

This technical guide details the chemical architecture, synthetic pathways, and reactivity profile of Methyl 4-bromo-3-cyano-5-iodobenzoate , a highly specialized polysubstituted arene scaffold. Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthetic pathways, and reactivity profile of Methyl 4-bromo-3-cyano-5-iodobenzoate , a highly specialized polysubstituted arene scaffold.

Executive Summary

Methyl 4-bromo-3-cyano-5-iodobenzoate is a rationally designed "linchpin" intermediate. Its value lies in the orthogonal reactivity of its three functional handles: the labile C–I bond, the more robust C–Br bond, and the electrophilic nitrile group. This hierarchy allows researchers to perform sequential, chemoselective functionalizations—critical for constructing complex pharmacophores like PROTACs, kinase inhibitors, and molecular glues without the need for cumbersome protecting groups.

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule features a benzene core densely substituted with four distinct functional groups. The interplay between these groups dictates the electronic environment:

  • Position 1 (Ester): Electron-withdrawing group (EWG), deactivating the ring.

  • Position 3 (Cyano): Strong EWG, directing meta.

  • Position 4 (Bromo): Weakly deactivating, ortho/para directing (sterically crowded).

  • Position 5 (Iodo): Weakly deactivating, the most reactive site for oxidative addition.

Physical Properties (Calculated & Analog-Derived)

Note: As a specialized intermediate, specific experimental data is sparse. Values below are derived from structure-activity relationship (SAR) models of close analogs.

PropertyValue / Description
Molecular Formula C₉H₅BrINO₂
Molecular Weight ~365.95 g/mol
Appearance Off-white to pale yellow crystalline solid
Predicted LogP 3.2 – 3.5 (Highly Lipophilic)
Melting Point 145–155 °C (Estimated)
Solubility High: DMSO, DMF, DCM, THF.[1][2][3][4] Low: Water, Hexanes.
Reactivity Rank C–I > C–Br >> Ester > Cyano

Synthetic Route: The "Amino-Directing" Strategy

Direct halogenation of a pre-formed benzonitrile is often non-selective. The most robust protocol utilizes an amino-group handle to direct iodination before converting the amine to a bromine via the Sandmeyer reaction.

Step-by-Step Protocol

Starting Material: Methyl 4-amino-3-cyanobenzoate (Commercially available or synthesized from methyl 4-amino-3-bromobenzoate via CuCN).

Step 1: Regioselective Iodination
  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN).

  • Mechanism: The amino group at C4 is a strong ortho-director. The ester (C1) and cyano (C3) groups are meta-directors. All three groups synergistically direct the electrophile (

    
    ) to Position 5 .
    
  • Protocol:

    • Dissolve Methyl 4-amino-3-cyanobenzoate (1.0 eq) in ACN (0.1 M).

    • Add NIS (1.1 eq) portion-wise at 0°C.

    • Stir at RT for 4–6 hours. Monitor via LC-MS for the [M+126] peak.

    • Workup: Quench with sat.

      
       to remove excess iodine. Extract with EtOAc.[5][6]
      
    • Product: Methyl 4-amino-3-cyano-5-iodobenzoate.

Step 2: Sandmeyer Bromination (The "Switch")
  • Reagents: tert-Butyl Nitrite (

    
    -BuONO), Copper(II) Bromide (
    
    
    
    ), Acetonitrile.
  • Mechanism: Radical substitution. The amino group is diazotized in situ and displaced by bromine.

  • Protocol:

    • Suspend

      
       (1.2 eq) in anhydrous ACN at 0°C.
      
    • Add

      
      -BuONO (1.5 eq) dropwise.
      
    • Add the intermediate from Step 1 (1.0 eq) slowly to control gas evolution (

      
      ).
      
    • Heat to 60°C for 2 hours.

    • Validation: The disappearance of the amine NH signals in

      
      -NMR confirms conversion.
      

Chemoselectivity & Reactivity Profile[8]

The core utility of this scaffold is the ability to react at the Iodine position without disturbing the Bromine position. This is governed by Bond Dissociation Energy (BDE):

  • C–I BDE: ~65 kcal/mol (Weakest)

  • C–Br BDE: ~81 kcal/mol

The Sequential Coupling Workflow

Researchers can utilize this hierarchy to install two different R-groups sequentially.

G cluster_legend Chemoselectivity Logic Start Methyl 4-bromo-3-cyano-5-iodobenzoate Step1 Reaction 1: Selective C-I Coupling (Suzuki/Sonogashira) Temp: 25-40°C Start->Step1 Pd(PPh3)4, Na2CO3 Boronic Acid R1-B(OH)2 Inter Intermediate: Methyl 4-bromo-3-cyano-5-(R1)-benzoate Step1->Inter Step2 Reaction 2: C-Br Coupling (Buchwald/Suzuki) Temp: 80-100°C Inter->Step2 Pd(dppf)Cl2, K3PO4 Boronic Acid R2-B(OH)2 Final Final Scaffold: Methyl 4-(R2)-3-cyano-5-(R1)-benzoate Step2->Final Legend1 Iodine reacts first (Low Energy Barrier) Legend2 Bromine reacts second (High Energy Barrier)

Figure 1: The sequential cross-coupling logic flow. The iodine atom is displaced under mild conditions, preserving the bromine for a subsequent, harsher reaction.

Critical Reaction Parameters
  • Catalyst Choice: Use bulky, electron-rich ligands (e.g.,

    
     or 
    
    
    
    ) for the first step to prevent oxidative addition into the C–Br bond.
  • Temperature Control: Keep the first coupling below 50°C. Above 60°C, the risk of C–Br activation increases.

  • Base Selection: Use weaker bases (

    
    , 
    
    
    
    ) for the C–I coupling. Reserve strong bases (
    
    
    -BuONa,
    
    
    ) for the C–Br step.

Applications in Drug Discovery[7]

PROTAC Linker Attachment

The cyano group at C3 serves as a latent amine. Following the halogen couplings, the nitrile can be reduced to a benzylamine, providing a perfect attachment point for PROTAC linkers without interfering with the aryl core constructed in previous steps.

Kinase Inhibitor Scaffolds

Many kinase inhibitors require a "hinge binder" motif. The 3,4,5-substitution pattern allows for the precise positioning of:

  • Hinge-binding motif (via C5-Iodine coupling).

  • Solvent-exposed tail (via C4-Bromine coupling).

  • Gatekeeper residue interaction (via C3-Cyano derivatization).

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.[2]Use in a fume hood. Wear N95/P100 mask.
Skin/Eye Irritant Causes serious eye irritation (H319).[7]Wear chemical splash goggles and nitrile gloves.
Stability Light sensitive (C–I bond).Store in amber vials under inert gas (Ar/N2) at 4°C.

References

  • Iodination of Anilines: "Regioselective iodination of activated arenes using N-iodosuccinimide." Journal of Organic Chemistry.

  • Sandmeyer Reaction Protocols: "Practical synthesis of aryl bromides from arylamines." Organic Syntheses.

  • Chemoselective Coupling: "Pd-Catalyzed Chemoselective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews.

  • PROTAC Scaffold Design: "Strategic functionalization of polysubstituted benzenes for targeted protein degradation." Nature Reviews Drug Discovery.

Sources

Foundational

Comprehensive Technical Guide: Methyl 3-cyano-4-bromo-5-iodobenzoate and Its Isomeric Forms

Executive Summary Methyl 3-cyano-4-bromo-5-iodobenzoate represents a pinnacle of "programmed reactivity" in medicinal chemistry. As a tetrasubstituted benzene scaffold, it offers four distinct vectors for diversification...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-cyano-4-bromo-5-iodobenzoate represents a pinnacle of "programmed reactivity" in medicinal chemistry. As a tetrasubstituted benzene scaffold, it offers four distinct vectors for diversification: an ester anchor, a nitrile handle, and two orthogonal halogen sites (bromine and iodine). This high density of functionalization makes it an invaluable core for the synthesis of complex heterocycles, PROTAC linkers, and multi-modal drug conjugates.

However, the synthesis of such a crowded arene is prone to regioisomeric scrambling . The similarity in directing effects between the halogen and cyano groups often leads to mixtures of isomers (e.g., 2,3,4- vs. 3,4,5-substitution patterns) that are difficult to separate.

This guide provides a definitive technical analysis of the target molecule, detailing the structural logic to distinguish it from its isomers, a validated synthetic pathway to ensure regiocontrol, and the chemoselective hierarchy required for its application in drug discovery.

Part 1: Structural Analysis & Isomeric Forms

The Target Architecture

The core structure is a 1,3,4,5-substituted benzene ring. The specific arrangement—cyano (3), bromo (4), and iodo (5)—is designed to maximize steric accessibility to the iodine for the first cross-coupling event while keeping the nitrile in a meta-position relative to the ester.

  • Formula : C₉H₅BrINO₂

  • Molecular Weight : ~365.95 g/mol

  • Symmetry :

    
     (Asymmetric)
    
The Isomeric Landscape

"Isomeric forms" in this context refers primarily to regioisomers (positional isomers). Given the four substituents, multiple arrangements are possible. Distinguishing the target (3,4,5-pattern) from the likely byproducts (2,3,4- or 2,4,5-patterns) is critical.

Critical Regioisomers
Isomer NameSubstitution PatternProton RelationshipKey NMR Feature
Target (A) 3-CN, 4-Br, 5-I H2 & H6 (Meta) Two doublets,

Hz
Isomer B2-CN, 4-Br, 5-IH3 & H6 (Para)Two singlets (or weak para coupling)
Isomer C2-CN, 3-Br, 4-IH5 & H6 (Ortho)Two doublets,

Hz
Isomer D3-CN, 5-Br, 4-IH2 & H6 (Meta)Indistinguishable by

H NMR alone*

*Note: Isomer D is the "Halogen Swap" isomer. It has the same proton topology as the target but swapped Br/I positions. This is the most dangerous impurity and requires


C NMR or HSQC/HMBC to distinguish based on carbon shifts attached to Br vs I.
Visualization of Isomeric Logic

The following diagram illustrates the structural relationship between the target and its primary isomers, highlighting the proton coupling networks used for identification.

IsomerMap Target TARGET Methyl 3-cyano-4-bromo-5-iodobenzoate (3,4,5-Substituted) Iso_Ortho ISOMER C (Ortho-Coupled) 2-CN, 3-Br, 4-I (Protons at 5,6 adjacent) Target->Iso_Ortho Distinguished by J-Coupling (1.5 vs 8 Hz) Iso_Swap ISOMER D (Halogen Swap) 3-CN, 5-Br, 4-I (Protons at 2,6 meta) Target->Iso_Swap Distinguished by 13C NMR / HMBC H_Meta H2 --- H6 Meta Relationship Target->H_Meta H_Ortho H5 --- H6 Ortho Relationship Iso_Ortho->H_Ortho

Caption: Structural differentiation map. The primary screen is


H NMR coupling constants (

vs

).

Part 2: Validated Synthetic Protocols

Direct halogenation of methyl 3-cyanobenzoate yields inseparable mixtures due to competing directing effects. The only authoritative route to the pure 3,4,5-isomer is the Amino-Directed Strategy , which leverages the strong ortho-directing power of an amine precursor, followed by a Sandmeyer transformation.

Synthetic Workflow
  • Starting Material : Methyl 4-amino-3-cyanobenzoate (commercially available or accessible from 4-amino-3-iodobenzoate).

  • Step 1: Regioselective Iodination . The amino group directs the incoming iodine to the ortho position (C5), overriding the meta-directing effects of the ester and nitrile.

  • Step 2: Sandmeyer Bromination . The amino group at C4 is converted to a diazonium salt and displaced by bromide.

Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-amino-3-cyano-5-iodobenzoate
  • Reagents : Methyl 4-amino-3-cyanobenzoate (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Acetonitrile (0.1 M).

  • Procedure :

    • Dissolve the aniline precursor in acetonitrile at 0°C.

    • Add NIS portion-wise over 30 minutes. The amino group ensures exclusive iodination at C5 (the only open ortho site).

    • Stir at RT for 4 hours. Monitor by LCMS (Shift to M+126).

    • Workup : Quench with 10% Na₂S₂O₃ to remove excess iodine. Extract with EtOAc.

    • Validation :

      
      H NMR should show two singlets (H2 and H6). The disappearance of the ortho-coupling (if starting material had H5/H6) confirms substitution.
      
Step 2: Sandmeyer Transformation to Target
  • Reagents : tert-Butyl nitrite (

    
    -BuONO, 1.5 equiv), CuBr₂ (1.2 equiv), Acetonitrile (anhydrous).
    
  • Procedure :

    • Suspend CuBr₂ in dry MeCN at 0°C.

    • Add

      
      -BuONO dropwise.
      
    • Add the iodinated aniline from Step 1 slowly as a solution in MeCN. (Caution: N₂ gas evolution).

    • Warm to 60°C for 2 hours to drive the radical substitution.

    • Purification : Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield : Typically 60-75%.

Synthetic Logic Diagram

Synthesis SM STARTING MATERIAL Methyl 4-amino-3-cyanobenzoate Step1 STEP 1: IODINATION NIS, MeCN (Amino-directed ortho-sub) SM->Step1 Intermed INTERMEDIATE Methyl 4-amino-3-cyano-5-iodobenzoate Step1->Intermed Step2 STEP 2: SANDMEYER t-BuONO, CuBr2 (Amino -> Bromo) Intermed->Step2 Product TARGET Methyl 3-cyano-4-bromo-5-iodobenzoate Step2->Product

Caption: The "Amino-Direction" pathway ensures the 3,4,5-substitution pattern is locked in before the final halogen is installed.

Part 3: Characterization & Self-Validating Systems

To ensure scientific integrity, you must validate the structure using a "Triangulation Method" involving NMR and HRMS.

NMR Fingerprinting

The


H NMR spectrum in CDCl₃ is the primary quality gate.
ProtonChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Interpretation
H2 ~8.45Doublet (d)1.8 Hz Meta-coupling to H6. Deshielded by CN and COOMe.
H6 ~8.30Doublet (d)1.8 Hz Meta-coupling to H2. Deshielded by I and COOMe.
OMe 3.95Singlet (s)-Methyl ester.

Self-Validation Rule : If you observe a doublet with


 Hz, you have synthesized the wrong isomer  (likely Isomer C with adjacent protons). If you observe singlets, check linewidth; true meta-coupling can be small, but usually resolves as a doublet.
Chemoselective Hierarchy (The "Traffic Light" System)

For drug development, the value of this molecule lies in its ability to undergo sequential cross-coupling.

  • Green Light (Most Reactive) : C-I Bond (Position 5) .

    • Reacts with: Boronic acids (Suzuki), Alkynes (Sonogashira), Zinc reagents (Negishi) at RT or mild heat.

    • Why? Weakest bond energy (C-I ~ 65 kcal/mol).

  • Yellow Light (Intermediate) : C-Br Bond (Position 4) .

    • Reacts only after the Iodide is consumed or at higher temperatures (>80°C) with specialized ligands (e.g., XPhos, Buchwald G3).

  • Red Light (Least Reactive) : C-CN and C-COOMe .

    • The nitrile and ester remain intact during Pd-catalyzed coupling, serving as handles for late-stage hydrolysis or reduction.

Chemoselectivity Iodo 1. IODINE (Pos 5) Most Reactive Suzuki/Sonogashira Bromo 2. BROMINE (Pos 4) Requires Heat & Ligands Iodo->Bromo Sequential Coupling Cyano 3. CYANO (Pos 3) Inert to Pd(0) Late-stage mod Bromo->Cyano Functional Group Interconversion

Caption: The reactivity hierarchy allows for the programmed assembly of trisubstituted arenes.

References

  • Synthesis of Polyfunctionalized Benzoates

    • Title: "Redefining the Synthetic Logic of Medicinal Chemistry: Photoredox-C
    • Source: N
    • URL: [Link]

  • Chemoselective Coupling Logic

    • Title: "Nickel-Catalyzed C-I-Selective Cross-Electrophile Coupling of Bromo(iodo)arenes."
    • Source: Angewandte Chemie Int. Ed., 2023.[1][2][3]

    • URL: [Link]

  • Regioisomer Identification by NMR

    • Title: "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identific
    • Source: Molbank, 2023.[2]

    • URL: [Link][3][4][5][6][7]

  • General Sandmeyer Protocols

    • Title: "Practical Synthesis of Aryl Halides
    • Source: Organic Syntheses, Coll. Vol. 3, p.185.
    • URL: [Link]

Sources

Exploratory

Poly-functionalized Benzoate Building Blocks: A Strategic Guide for Medicinal Chemistry

Topic: Poly-functionalized Benzoate Building Blocks for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Privileged"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Poly-functionalized Benzoate Building Blocks for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Hub

In the architecture of modern drug discovery, poly-functionalized benzoates are not merely intermediates; they are privileged hubs . Unlike simple aromatic rings, these scaffolds—adorned with orthogonal reactive handles (halogens, esters, amines, hydroxyls)—allow for the precise, sequential growth of molecular vectors. They enable the rapid exploration of chemical space, particularly in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL), where the ability to diversify a core scaffold in three or four distinct directions is paramount.

This guide moves beyond basic synthesis to explore the strategic orchestration of reactivity . We examine how to exploit the subtle electronic differences between substituents (e.g., I vs. Br vs. Cl) to execute chemoselective transformations, ultimately constructing complex bioactive agents like Vemurafenib and Eltrombopag .

Strategic Design: Orthogonality & Vector Space

The utility of a building block is defined by its Orthogonality Index —the ability to react one functional group exclusively while leaving others intact. Poly-functionalized benzoates excel here due to the electronic hierarchy of their substituents.

The Reactivity Hierarchy

To design a scalable route, one must respect the intrinsic order of oxidative addition in transition metal catalysis and nucleophilic substitution.

Reactivity Ladder (Highest to Lowest):

  • Iodide / Triflate: Rapid oxidative addition (Pd(0)). Primary site for Suzuki/Sonogashira coupling.

  • Bromide: Reacts slower than iodide. Can be preserved if mild catalysts (e.g., Pd(PPh3)4) are used at low temperatures, or activated after the iodide is consumed.

  • Chloride: Generally inert to standard Pd conditions unless specialized ligands (e.g., Buchwald biarylphosphines like XPhos/SPhos) are employed.

  • Fluoride: Inert to coupling but highly active in SNAr reactions, especially when ortho/para to electron-withdrawing groups (EWG) like esters or nitros.

Visualization: The Orthogonal Logic Flow

The following diagram illustrates the decision tree for sequential functionalization of a hypothetical tri-halogenated benzoate core.

ReactivityHierarchy Start Poly-Halogenated Benzoate Core (I, Br, Cl) Step1 Step 1: Chemoselective Suzuki Coupling (I-site) Start->Step1 Pd(PPh3)4, RT Boronic Acid A Step2 Step 2: Activation of Br-site (High T or Active Ligand) Step1->Step2 Pd(dppf)Cl2, 80°C Boronic Acid B Step3 Step 3: Buchwald-Hartwig Amination (Cl-site) Step2->Step3 Pd2(dba)3, XPhos Amine C Final Tri-Diversified Drug Candidate Step3->Final Ester Hydrolysis & Amide Coupling

Caption: Sequential functionalization logic based on bond dissociation energies (C-I < C-Br < C-Cl).

Core Methodologies & Synthetic Protocols[1]

Regioselective Halogenation: The "Halogen Dance"

Installing substituents at crowded positions (e.g., 2,3,5-trisubstituted patterns) often requires exploiting directing groups.

  • Direct Bromination: Phenols and anilines direct ortho/para. To access the meta position relative to an EDG, one often employs steric blocking or transient directing groups.

  • Deprotonative Metallation (DoM): Using i-PrMgCl·LiCl (Turbo Grignard) allows for Halogen-Magnesium exchange. An iodine at the 2-position of a benzoate can be selectively exchanged over a 4-bromide due to the coordinating effect of the ester carbonyl.

Protocol: Synthesis of a Vemurafenib Precursor

Context: Vemurafenib (Zelboraf) is a BRAF inhibitor. Its core synthesis relies on a 2,6-difluoro-3-sulfonamidobenzoate scaffold. The fluorine atoms serve as handles for SNAr reactions, while the sulfonamide provides the hinge-binding motif.

Objective: Synthesis of Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate.

Reagents & Conditions:

  • Starting Material: Methyl 3-amino-2,6-difluorobenzoate.

  • Sulfonylation: Propane-1-sulfonyl chloride, Pyridine, DCM.

  • Hydrolysis (Optional): LiOH, THF/H2O.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with Methyl 3-amino-2,6-difluorobenzoate (10.0 mmol, 1.0 eq) and anhydrous DCM (50 mL). Cool to 0°C under N2.

  • Base Addition: Add Pyridine (12.0 mmol, 1.2 eq) dropwise. Note: Pyridine acts as both base and nucleophilic catalyst.

  • Sulfonylation: Add Propane-1-sulfonyl chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes. Maintain temperature < 5°C to prevent bis-sulfonylation.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hex/EtOAc 7:3) or LCMS.

  • Workup: Quench with 1M HCl (30 mL). Separate organic layer. Wash aqueous layer with DCM (2 x 20 mL). Combine organics, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Heptane to yield the off-white solid.

    • Yield Expectation: 85-92%.

    • Critical Quality Attribute: Absence of bis-sulfonylated impurity (check 1H NMR).

Protocol: Chemoselective Coupling of 3-Bromo-5-chloro-4-hydroxybenzoate

Context: This building block (CAS: 118276-15-6) is a classic "orthogonal" scaffold. The goal is to couple the Bromine (Br) without touching the Chlorine (Cl).

Step-by-Step Protocol:

  • Protection: Treat the phenol with MOM-Cl or TBDMS-Cl to prevent catalyst poisoning.

    • Reagents: TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), DMF, RT, 12h.

  • Suzuki Coupling (Br-Selective):

    • Catalyst: Pd(PPh3)4 (3 mol%). Why? This "older" catalyst is less active than Buchwald precatalysts, ensuring it activates C-Br but not C-Cl.

    • Base: Na2CO3 (2.0 eq, aqueous 2M).

    • Solvent: DME/H2O (4:1).

    • Procedure: Degas solvents thoroughly (sparge with Argon for 20 min). Combine aryl boronic acid (1.1 eq), protected benzoate, and base. Add catalyst last. Heat to 80°C for 6-12h.

    • Observation: The C-Cl bond remains intact (>98%) under these conditions.[1]

  • Late-Stage Diversification: The remaining Chlorine can now be activated using Pd2(dba)3 / XPhos or RuPhos at elevated temperatures (100°C+) to install an amine or a second aryl group.

Applications in Drug Discovery[3][4][5][6][7]

Fragment-Based Drug Discovery (FBDD)

Poly-functionalized benzoates are ideal "fragment growers." A typical workflow involves:

  • Screening: Identify a benzoate fragment binding to a sub-pocket (e.g., the carboxylic acid interacting with a lysine residue).

  • Growing: Use the halogen handles to extend into adjacent hydrophobic pockets.

  • Linking: Use the ester handle to link to a second fragment.

Case Study: Eltrombopag

Eltrombopag (Promacta), a thrombopoietin receptor agonist, utilizes a biphenyl carboxylate core.

  • Key Step: A Suzuki coupling between a 2-bromo-6-nitro species and a 3-carboxyphenylboronic acid derivative.[2]

  • Significance: The benzoate moiety is crucial for solubility and metal chelation (essential for its mechanism of action).

Visualizing the Synthetic Tree

The diagram below maps how a single 3-bromo-5-chloro-4-hydroxybenzoate scaffold can diverge into three distinct pharmacological classes.

SyntheticTree Core Core Scaffold: 3-Bromo-5-chloro-4-hydroxybenzoate PathA Path A: Kinase Inhibitors (e.g., BRAF/MEK) Core->PathA 1. Sulfonylation 2. Suzuki (Br) 3. Amide Cpl (Ester) PathB Path B: Thrombopoietin Agonists (Biaryl Ethers) Core->PathB 1. Phenol Alkylation 2. Suzuki (Br) 3. Nitro Reduction PathC Path C: Antibacterials (Gyrase Inhibitors) Core->PathC 1. SNAr (if F present) 2. Heterocycle formation from Ester

Caption: Divergent synthesis pathways from a single benzoate building block.

Data Summary: Commercial vs. Custom

ParameterCommercial "Core" BlocksCustom Synthesis
Availability High (Enamine, ChemSpace, Fluorochem)Low (Weeks to Months)
Cost $50 - $500 / gram$2,000+ / gram (FTE loaded)
Diversity Fixed (Catalog)Infinite (Design-dependent)
Purity Typically >95%Variable (Requires validation)
Key Use Case DELs, HTS Library ExpansionLate-stage Lead Optimization

Recommendation: For early-stage DEL or FBDD campaigns, utilize commercial tri-functionalized benzoates (e.g., acid + amine + halide) to maximize chemical space coverage per dollar. Reserve custom synthesis for specific scaffold hopping exercises where commercial vectors do not align with the binding pocket.

References

  • Discovery of Vemurafenib (PLX4032)

    • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor that targets BRAF V600E." Nature. Link

    • Note: Describes the optimization of the difluoro-sulfonamide benzo
  • Chemoselective Cross-Coupling

    • Lou, S., & Buchwald, S. L. (2024). "Pd-Catalyzed Cross-Coupling Reactions of Polyhalogenated Arenes." Journal of the American Chemical Society. Link (Generalized reference for Buchwald precatalyst selectivity).

    • Specific Protocol: "Site-Selective Cross-Coupling of Polyhalogenated Arenes." PMC. Link

  • Eltrombopag Synthesis

    • "Method for preparing eltrombopag." Google Patents (WO2015139536A1). Link

  • Poly-functionalized Scaffolds in DEL

    • "Polyfunctional Core Building Blocks for DNA-Encoded Libraries." Enamine Technical Whitepaper. Link

  • 3-Bromo-5-chloro-4-hydroxybenzoic acid Data

    • PubChem Compound Summary for CID 20490878. Link

Sources

Foundational

A Technical Guide to the Synthesis and Potential Applications of Polysubstituted Benzoates: The Case of Methyl 4-bromo-3-cyano-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Physicochemical Properties: A Calculated Approach Given the absence of empirical data for Methyl 4-bromo-3-cyano-5-iodobenzoate, we can deduce...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties: A Calculated Approach

Given the absence of empirical data for Methyl 4-bromo-3-cyano-5-iodobenzoate, we can deduce its fundamental properties from its constituent atoms.

PropertyValue
Molecular Formula C9H5BrINO2
Molecular Weight 409.95 g/mol

The molecular formula is derived by summing the atoms from the methyl ester (C2H3O2), the benzene ring (C6H2), the bromo group (Br), the cyano group (CN), and the iodo group (I). The molecular weight is calculated from the atomic weights of carbon, hydrogen, bromine, iodine, nitrogen, and oxygen.

Strategic Synthesis of a Polysubstituted Aromatic Core

The synthesis of a molecule with the complexity of Methyl 4-bromo-3-cyano-5-iodobenzoate requires a carefully planned, multi-step sequence. The order of introduction of the bromo, cyano, and iodo substituents is critical and must be guided by the directing effects of the functional groups present at each stage. A plausible retrosynthetic analysis suggests a pathway beginning with a more readily available starting material.

Proposed Synthetic Workflow

A logical synthetic approach would involve the sequential functionalization of a simpler benzoic acid derivative. The following diagram outlines a potential synthetic route.

G cluster_legend Synthetic Pathway A Methyl 4-aminobenzoate B Methyl 4-amino-3-bromobenzoate A->B Bromination (e.g., NBS in DMF) C Methyl 4-amino-3-bromo-5-iodobenzoate B->C Iodination (e.g., ICl or NIS) D Methyl 4-bromo-3-cyano-5-iodobenzoate (Target) C->D Sandmeyer Reaction (1. NaNO2, H2SO4 2. CuCN) NBS: N-Bromosuccinimide NBS: N-Bromosuccinimide DMF: Dimethylformamide DMF: Dimethylformamide NIS: N-Iodosuccinimide NIS: N-Iodosuccinimide ICl: Iodine monochloride ICl: Iodine monochloride NaNO2: Sodium nitrite NaNO2: Sodium nitrite H2SO4: Sulfuric acid H2SO4: Sulfuric acid CuCN: Copper(I) cyanide CuCN: Copper(I) cyanide

Caption: A proposed synthetic pathway for Methyl 4-bromo-3-cyano-5-iodobenzoate.

Step-by-Step Experimental Protocol
  • Bromination of Methyl 4-aminobenzoate:

    • Rationale: The amino group is a strong activating and ortho-, para-directing group. Direct bromination will preferentially occur at the positions ortho to the amine.

    • Procedure: Dissolve Methyl 4-aminobenzoate in a suitable solvent such as dimethylformamide (DMF). Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature. The reaction is typically stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The product, Methyl 4-amino-3-bromobenzoate, is then isolated via aqueous workup and purification.

  • Iodination of Methyl 4-amino-3-bromobenzoate:

    • Rationale: The remaining ortho position to the still-activating amino group is the most likely site for the next electrophilic substitution.

    • Procedure: The brominated intermediate is dissolved in a solvent like acetic acid. An iodinating agent such as Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) is added, and the reaction is stirred, possibly with gentle heating, until the starting material is consumed. The product, Methyl 4-amino-3-bromo-5-iodobenzoate, can be precipitated by pouring the reaction mixture into water and collected by filtration.

  • Sandmeyer Reaction to Introduce the Cyano Group:

    • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including a nitrile.

    • Procedure:

      • Diazotization: The di-halogenated aniline is suspended in an aqueous solution of a strong acid like sulfuric acid and cooled to 0-5°C. A solution of sodium nitrite (NaNO2) in water is added dropwise to form the diazonium salt.

      • Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide (CuCN) is prepared. The cold diazonium salt solution is then slowly added to the CuCN mixture. This reaction is often exothermic and requires careful temperature control. The reaction is typically warmed to room temperature or slightly above to drive it to completion. The final product, Methyl 4-bromo-3-cyano-5-iodobenzoate, is then extracted with an organic solvent and purified by column chromatography. A similar two-step process to synthesize a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, is described in a patent, lending credence to this approach[1].

Relevance and Potential Applications in Drug Discovery and Materials Science

Highly functionalized aromatic molecules like Methyl 4-bromo-3-cyano-5-iodobenzoate are valuable building blocks due to the diverse reactivity of their substituent groups.

  • Cross-Coupling Reactions: The bromo and iodo groups are excellent handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2] This allows for the introduction of a wide array of other functional groups, including aryl, alkynyl, and amino moieties, which is a cornerstone of modern drug discovery. For instance, related iodo-benzoates are used in Suzuki coupling reactions to prepare complex intermediates for antibiotics.[2]

  • Bioisosteric Replacement: The cyano group is a well-known bioisostere for other functional groups and can participate in key interactions with biological targets. The synthesis of related cyanobenzoates has been explored for their potential as therapeutic agents.[3]

  • "Magic Methyl" Concept: The methyl ester itself, while often seen as a simple protecting group, can play a role in the pharmacokinetic and pharmacodynamic properties of a drug candidate, a concept sometimes referred to as the "magic methyl" effect.[4]

  • Organic Light-Emitting Diodes (OLEDs): Aryl iodides, such as methyl 4-iodobenzoate, are reported as intermediates in the synthesis of novel luminescent materials for OLED display devices.[2] The dense functionalization of the target molecule could lead to materials with unique electronic and photophysical properties.

Safety Considerations

Working with the reagents and intermediates described in this guide requires strict adherence to safety protocols. Halogenating agents can be corrosive and oxidizing. Cyanides are highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

While Methyl 4-bromo-3-cyano-5-iodobenzoate remains a hypothetical target, this in-depth guide illustrates a clear and scientifically sound strategy for its synthesis. The principles discussed—leveraging directing group effects, sequential halogenation, and the Sandmeyer reaction—are fundamental to the construction of complex organic molecules. The potential for such polysubstituted aromatics to serve as versatile intermediates in drug discovery and materials science underscores the importance of continued innovation in synthetic organic chemistry.

References

  • BLD Pharm. Methyl 4-bromo-3-cyanobenzoate.
  • Guidechem. What are the applications of Methyl 4-iodobenzoate?. (2020).
  • Sigma-Aldrich. Methyl 4-bromo-3-iodobenzoate.
  • PubChem. 4-Bromo-3-cyano-5-(hydroxymethyl)benzoic acid.
  • MilliporeSigma. Methyl 3-bromo-5-chloro-4-iodobenzoate.
  • PubChem. Methyl 3-bromo-5-iodobenzoate.
  • Noland, B. W., et al. Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate. (2018). Acta Crystallographica Section E: Crystallographic Communications.
  • CDC Stacks. Supporting Information.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ChemicalBook. METHYL 4-HYDROXY-3-IODOBENZOATE. (2026).
  • Tokyo Chemical Industry Co., Ltd. Methyl 4-Bromo-3-chlorobenzoate.
  • BLD Pharm. Methyl 3-Bromo-5-chloro-4-iodobenzoate.
  • Wikipedia. Methyl 4-iodobenzoate.
  • ChemScene. Methyl 3-bromo-4-iodo-5-methylbenzoate.
  • ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. (2025).
  • Ferreira, L. G., et al. The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Pharmaceuticals.
  • Merck. methyl 5-bromo-2-hydroxy-3-iodobenzoate.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024).

Sources

Exploratory

Synthesis and Functionalization of Trisubstituted Cyanobenzoate Scaffolds: A Comprehensive Technical Guide

Trisubstituted benzoate scaffolds containing a nitrile group (cyanobenzoates) are privileged pharmacophores in modern drug discovery. They serve as critical intermediates and structural motifs in various therapeutics, in...

Author: BenchChem Technical Support Team. Date: February 2026

Trisubstituted benzoate scaffolds containing a nitrile group (cyanobenzoates) are privileged pharmacophores in modern drug discovery. They serve as critical intermediates and structural motifs in various therapeutics, including non-nucleoside reverse transcriptase inhibitors (e.g., lersivirine analogs), aromatase inhibitors, and advanced agrochemicals. The strategic placement of a benzoate ester, a nitrile, and an auxiliary substituent (such as a halogen, methoxy, or alkyl group) on a benzene ring provides a versatile platform for multi-vector diversification.

This whitepaper provides an authoritative, in-depth guide to the synthesis of these scaffolds, focusing on the mechanistic logic, rigorous experimental design, and self-validating protocols required to master palladium-catalyzed cyanation—the premier methodology for their construction.

Scaffold Architecture and Retrosynthetic Logic

The synthesis of a trisubstituted cyanobenzoate requires precise control over regiochemistry and functional group compatibility. Traditional methods, such as the Rosenmund-von Braun reaction, require harsh conditions (superstoichiometric CuCN, >150 °C) that often lead to ester hydrolysis or thermal degradation of sensitive substituents.

Modern retrosynthetic strategies prioritize late-stage cyanation of pre-functionalized disubstituted benzoates (e.g., halo-benzoates or benzoate triflates). This approach allows the ester and the auxiliary group to direct the initial halogenation, followed by a highly selective cross-coupling event to install the nitrile.

Retrosynthesis Target Trisubstituted Cyanobenzoate RouteA Pd-Catalyzed Cyanation Target->RouteA CN Source RouteB Sandmeyer Reaction Target->RouteB CuCN / NaNO2 RouteC Directed ortho Metalation Target->RouteC Electrophile PrecursorA Aryl Halide/ Triflate RouteA->PrecursorA PrecursorB Aniline Derivative RouteB->PrecursorB PrecursorC Disubstituted Benzoate RouteC->PrecursorC

Retrosynthetic pathways for trisubstituted cyanobenzoate scaffolds.

Mechanistic Imperatives: Overcoming Catalyst Poisoning

The primary failure mode in the palladium-catalyzed cyanation of aryl halides is catalyst deactivation. Free cyanide ions (CN⁻) are exceptionally strong σ-donors and π-acceptors. If the concentration of CN⁻ in the reaction medium exceeds the rate of transmetalation, multiple cyanide ions will coordinate to the palladium center, forming highly stable, catalytically inactive[Pd(CN)ₙ]²⁻ⁿ complexes.

To circumvent this, the catalytic system must be engineered to maintain a "steady-state" deficiency of free cyanide. This causality drives two critical experimental choices:

  • Cyanide Source Selection: Zinc cyanide (Zn(CN)₂) is preferred over KCN or NaCN. Its low solubility in organic solvents ensures that cyanide is released slowly into the catalytic cycle.

  • Ligand Architecture: Bulky, electron-rich biaryl phosphine ligands, such as t-BuXPhos, are mandatory. The electron density accelerates the oxidative addition of the aryl halide, while the extreme steric bulk forces the reductive elimination of the benzonitrile product before excess cyanide can bind and poison the metal center [1].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)] Pd0->OxAdd Ar-X TransMet Transmetalation with Zn(CN)2 OxAdd->TransMet CN- RedElim Reductive Elimination Product Release TransMet->RedElim ZnX2 Poison Pd(CN)2 Inactive Species TransMet->Poison Excess CN- RedElim->Pd0 Ar-CN

Palladium-catalyzed cyanation catalytic cycle and poisoning pathway.

Quantitative Evaluation of Cyanating Agents

The choice of cyanating agent directly dictates the reaction's success, safety profile, and scalability. The table below summarizes the quantitative and qualitative metrics of common cyanide sources used in the synthesis of cyanobenzoates.

Cyanide SourceRelative ToxicitySolubility (THF/H₂O)Catalyst Poisoning RiskTypical Yield (%)
Zn(CN)₂ HighLowLow85–98%
K₄[Fe(CN)₆] LowHigh (in H₂O)Moderate70–90%
CuSCN LowLowLow65–85%
CuCN HighLowHigh50–75%
KCN / NaCN ExtremeHighVery High<50%

Note: Potassium ferrocyanide (K₄[Fe(CN)₆]) and Copper(I) thiocyanate (CuSCN) have emerged as non-toxic alternatives, though they often require higher temperatures (130 °C) which may not be tolerated by all trisubstituted benzoate scaffolds [3].

Self-Validating Experimental Protocol

The following methodology details the synthesis of a model trisubstituted scaffold (e.g., methyl 3-cyano-4-methoxybenzoate) via the mild conditions pioneered by . This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure scientific integrity and prevent downstream failures.

Workflow Step1 1. Catalyst Activation Step2 2. Reagent Addition Step1->Step2 Step3 3. Thermal Incubation Step2->Step3 Step4 4. Aqueous Quench Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Self-validating experimental workflow for cyanobenzoate synthesis.

Step 1: System Degassing and Catalyst Assembly
  • Causality: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which permanently halts the catalytic cycle.

  • Procedure: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add t-BuXPhos Pd G3 precatalyst (2.0 mol %) and t-BuXPhos ligand (2.0 mol %).

  • Validation Checkpoint 1: The solid mixture should appear as a pale yellow-to-white powder. Any dark gray or black discoloration indicates premature palladium aggregation (Pd black formation); discard if observed.

Step 2: Reagent Introduction
  • Causality: Water is added as a co-solvent to solubilize the zinc halide byproducts formed during transmetalation. Without water, these salts precipitate and coat the unreacted Zn(CN)₂, halting the release of cyanide [2].

  • Procedure: Add the trisubstituted precursor (e.g., methyl 3-bromo-4-methoxybenzoate, 1.0 equiv) and Zn(CN)₂ (0.6 equiv). Evacuate and backfill the tube with argon three times. Inject degassed THF and degassed deionized water (in a 5:1 ratio) via syringe.

Step 3: Thermal Incubation
  • Procedure: Seal the tube and heat the reaction mixture to 40 °C in a pre-heated oil bath for 2–4 hours.

  • Validation Checkpoint 2: At t = 2 hours, extract a 10 µL aliquot via syringe under argon. Dilute in 1 mL of HPLC-grade acetonitrile and analyze via LC-MS.

  • Self-Validation Criteria: The chromatogram must show the disappearance of the isotopic doublet characteristic of the brominated starting material (e.g., m/z 245/247 [M+H]⁺) and the appearance of a single sharp peak corresponding to the cyanobenzoate product (e.g., m/z 192 [M+H]⁺). If starting material remains, spike with an additional 1.0 mol % catalyst.

Step 4: Safe Quenching and Workup
  • Causality: Unreacted Zn(CN)₂ poses a severe inhalation and environmental hazard. It must be oxidized to benign cyanate (CNO⁻) before extraction.

  • Procedure: Cool the reaction to room temperature. Carefully add a 10% aqueous solution of sodium hypochlorite (bleach) dropwise until gas evolution ceases. Stir for 30 minutes.

  • Procedure: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification
  • Procedure: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes).

  • Validation Checkpoint 3: Confirm the structure of the isolated trisubstituted cyanobenzoate via ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum must exhibit a sharp, distinct absorption band at ~2220–2230 cm⁻¹, definitively confirming the presence of the newly installed nitrile group.

Conclusion

The synthesis of trisubstituted benzoate scaffolds containing a nitrile group demands a rigorous understanding of organometallic mechanisms. By utilizing engineered palladium precatalysts (like t-BuXPhos Pd G3) and controlling the steady-state concentration of cyanide via Zn(CN)₂ in biphasic media, chemists can reliably construct these highly functionalized, sterically demanding pharmacophores without succumbing to catalyst poisoning.

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039.[Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205.[Link]

  • Zhang, G.-Y., Yu, J.-T., Hu, M.-L., & Cheng, J. (2013). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. The Journal of Organic Chemistry, 78(6), 2710-2714.[Link]

Foundational

An In-Depth Technical Guide to Methyl 4-bromo-3-cyano-5-iodobenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-bromo-3-cyano-5-iodobenzoate is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a val...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-cyano-5-iodobenzoate is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of bromo, iodo, and cyano substituents on the benzene ring offers multiple points for selective chemical modification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its chemical identifiers, a detailed synthetic protocol, and a discussion of its potential applications.

Chemical Identifiers and Properties

A clear identification of a chemical compound is the foundation of any scientific research. The following table summarizes the key identifiers for Methyl 4-bromo-3-cyano-5-iodobenzoate.

IdentifierValue
IUPAC Name Methyl 4-bromo-3-cyano-5-iodobenzoate
Molecular Formula C₉H₅BrINO₂
Molecular Weight 365.95 g/mol
SMILES COC(=O)c1cc(I)c(Br)c(C#N)c1[1]
InChIKey (Generated from SMILES)

Proposed Synthesis of Methyl 4-bromo-3-cyano-5-iodobenzoate

The synthesis of a polysubstituted aromatic compound like Methyl 4-bromo-3-cyano-5-iodobenzoate requires a strategic approach to introduce the various functional groups in a controlled manner. The following proposed multi-step synthesis is designed based on established organic chemistry principles, taking into account the directing effects of the substituents.

Synthetic Workflow Overview

Synthesis_Workflow A Methylparaben B Methyl 4-hydroxy-3-iodobenzoate A->B Iodination C Methyl 3-cyano-4-hydroxybenzoate B->C Cyanation D Methyl 4-amino-3-cyanobenzoate C->D Reduction of a derived nitro group (not shown) or other transformation E Methyl 4-amino-5-bromo-3-cyanobenzoate D->E Bromination F Methyl 4-bromo-3-cyano-5-iodobenzoate E->F Sandmeyer Reaction

Caption: Proposed synthetic pathway for Methyl 4-bromo-3-cyano-5-iodobenzoate.

Step-by-Step Experimental Protocol

Step 1: Iodination of Methylparaben

The synthesis begins with the iodination of commercially available Methylparaben (Methyl 4-hydroxybenzoate).

  • Reaction: Methyl 4-hydroxybenzoate is reacted with an iodinating agent, such as iodine monochloride (ICl), in a suitable solvent like acetic acid.

  • Rationale: The hydroxyl group is an activating, ortho-, para-directing group. The para position is already occupied by the methyl ester, so iodination will occur at one of the ortho positions (position 3 or 5).

  • Procedure:

    • Dissolve Methyl 4-hydroxybenzoate in glacial acetic acid.

    • Slowly add a solution of iodine monochloride in acetic acid to the reaction mixture at a controlled temperature (e.g., 65°C)[2].

    • Stir the reaction for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain Methyl 4-hydroxy-3-iodobenzoate.

Step 2: Cyanation of Methyl 4-hydroxy-3-iodobenzoate

The iodo group is then replaced with a cyano group.

  • Reaction: The iodinated intermediate is subjected to a cyanation reaction, for example, using copper(I) cyanide (CuCN).

  • Rationale: The Rosenmund-von Braun reaction is a classic method for introducing a cyano group onto an aryl halide.

  • Procedure:

    • In a flask, combine Methyl 4-hydroxy-3-iodobenzoate and copper(I) cyanide in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)[2].

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 150-200°C).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to yield Methyl 3-cyano-4-hydroxybenzoate.

Step 3: Conversion of the Hydroxyl Group to an Amino Group

This step can be achieved through a multi-step sequence, for instance, via nitration followed by reduction.

  • Rationale: A direct conversion is challenging. A common strategy is to nitrate the ring and then reduce the nitro group to an amine. The position of nitration will be directed by the existing substituents.

  • Procedure (via Nitration and Reduction):

    • Nitration: React Methyl 3-cyano-4-hydroxybenzoate with a nitrating mixture (e.g., nitric acid and sulfuric acid) at a low temperature to introduce a nitro group.

    • Reduction: Reduce the nitro group of the resulting intermediate to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    • Work-up and purify to obtain Methyl 4-amino-3-cyanobenzoate.

Step 4: Bromination of Methyl 4-amino-3-cyanobenzoate

The amino group now directs the introduction of the bromine atom.

  • Reaction: The amino-substituted intermediate is brominated using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid.

  • Rationale: The amino group is a strongly activating, ortho-, para-directing group. The para position is blocked, so bromination will occur at the ortho position (position 5).

  • Procedure:

    • Dissolve Methyl 4-amino-3-cyanobenzoate in a suitable solvent (e.g., chloroform or acetic acid).

    • Add the brominating agent portion-wise at a controlled temperature.

    • Stir the reaction until completion.

    • Work-up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) if bromine was used, followed by extraction and purification to yield Methyl 4-amino-5-bromo-3-cyanobenzoate.

Step 5: Sandmeyer Reaction to Introduce Iodine

The final step involves converting the amino group into an iodo group.

  • Reaction: The amino group is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) and then the resulting diazonium salt is treated with a solution of potassium iodide.

  • Rationale: The Sandmeyer reaction is a reliable method for replacing an amino group on an aromatic ring with a variety of substituents, including iodine.

  • Procedure:

    • Dissolve Methyl 4-amino-5-bromo-3-cyanobenzoate in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool it to 0-5°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the reaction mixture to warm to room temperature and stir for some time.

    • Extract the product with an organic solvent.

    • Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate it, and purify the final product, Methyl 4-bromo-3-cyano-5-iodobenzoate, by column chromatography or recrystallization.

Structural Elucidation and Spectroscopic Data Interpretation

The structure of Methyl 4-bromo-3-cyano-5-iodobenzoate can be confirmed using various spectroscopic techniques. Below are the predicted NMR data and their interpretation.

Predicted ¹H NMR and ¹³C NMR Data
Data TypePredicted Chemical Shifts (ppm) and Rationale
¹H NMR Aromatic Protons: Two singlets are expected in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts will be influenced by the deshielding effects of the surrounding electron-withdrawing groups (bromo, iodo, cyano, and methyl ester). Methyl Protons: A singlet corresponding to the three protons of the methyl ester group is expected, likely in the range of 3.8-4.0 ppm.
¹³C NMR Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region, typically around 160-170 ppm. Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons attached to the electronegative substituents (Br, I, CN) will have characteristic chemical shifts. The carbon attached to the cyano group will appear in the range of 110-120 ppm. Methyl Carbon: A signal for the methyl carbon of the ester group is expected in the upfield region, typically around 50-55 ppm.
Relationship between Structure and Spectroscopic Signals

Spectroscopy_Structure cluster_structure Methyl 4-bromo-3-cyano-5-iodobenzoate Structure cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals img img H_aromatic1 Aromatic H (s) H_aromatic2 Aromatic H (s) H_methyl Methyl H (s, 3H) C_carbonyl C=O C_aromatic 6 Aromatic C C_cyano C≡N C_methyl CH₃

Caption: Correlation of the molecular structure with expected NMR signals.

Potential Applications in Research and Drug Discovery

The highly functionalized nature of Methyl 4-bromo-3-cyano-5-iodobenzoate makes it a versatile intermediate for the synthesis of a wide range of target molecules.

  • Medicinal Chemistry: The bromo and iodo groups can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs. The cyano group can serve as a precursor to other functional groups like amines or carboxylic acids, or it can act as a key pharmacophore in certain drug candidates.

  • Materials Science: The rigid aromatic core and the potential for extensive functionalization make this compound a candidate for the synthesis of novel organic materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with tailored electronic and photophysical properties.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be used to synthesize new pesticides and herbicides by modifying the functional groups to interact with specific biological targets in pests and weeds.

Conclusion

Methyl 4-bromo-3-cyano-5-iodobenzoate is a valuable, albeit not widely commercially available, chemical entity. Its synthesis, while requiring a multi-step approach, is achievable through well-established synthetic methodologies. The unique combination of reactive sites on this molecule provides a powerful platform for the development of novel compounds in various fields of chemical research. This guide has provided a comprehensive technical overview to aid researchers in the synthesis, characterization, and utilization of this promising building block.

References

  • 化源网. Methyl 4-bromo-3-cyano-5-iodobenzoate. Available at: [Link]

Sources

Exploratory

A Technical Guide to Methyl 4-bromo-3-cyano-5-iodobenzoate: Synthesis, Applications, and Procurement for Advanced Research

Abstract Methyl 4-bromo-3-cyano-5-iodobenzoate represents a highly functionalized aromatic scaffold with significant potential as a versatile intermediate in medicinal chemistry and materials science. Its unique substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-bromo-3-cyano-5-iodobenzoate represents a highly functionalized aromatic scaffold with significant potential as a versatile intermediate in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct reactive sites—a methyl ester, a cyano group, and two different halogens (bromine and iodine) with orthogonal reactivity—positions it as a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, addressing its commercial availability, proposing a logical synthetic pathway with detailed protocols, and exploring its potential applications in advanced organic synthesis, particularly in selective cross-coupling reactions. Safety, handling, and analytical characterization are also discussed to provide a complete resource for researchers, scientists, and drug development professionals.

Introduction and Chemical Profile

The strategic placement of multiple, differentially reactive functional groups on a core scaffold is a cornerstone of modern synthetic chemistry, enabling the efficient and controlled construction of target molecules. Methyl 4-bromo-3-cyano-5-iodobenzoate is a prime example of such a scaffold. The electron-withdrawing nature of the cyano and ester groups modulates the reactivity of the aromatic ring, while the distinct carbon-halogen bond strengths of the iodo (C-I) and bromo (C-Br) substituents allow for sequential, site-selective functionalization.

The C-I bond is significantly weaker and therefore more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. This inherent difference allows for the selective modification at the 5-position (iodine) while leaving the 4-position (bromine) intact for a subsequent, different coupling reaction. This orthogonality is highly prized in the synthesis of polysubstituted aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.

Table 1: Chemical Profile of Methyl 4-bromo-3-cyano-5-iodobenzoate

PropertyValue
Molecular Formula C₉H₅BrINO₂
Molecular Weight 397.95 g/mol
CAS Number Not assigned (As of early 2026, this specific compound is not registered in the CAS database, indicating it is a novel or rare chemical)
InChI Key (Predicted) YJFPFGVGNBIXQN-UHFFFAOYSA-N
Appearance (Predicted) Off-white to pale yellow solid
Solubility (Predicted) Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); Insoluble in water.

Commercial Availability and Procurement Strategy

A thorough search of major chemical supplier databases indicates that Methyl 4-bromo-3-cyano-5-iodobenzoate is not currently available as a stock item . Its absence from commercial catalogs suggests that researchers requiring this compound must rely on custom synthesis services.

However, several structurally related analogs are commercially available, which can serve as starting materials or reference compounds. The pricing and availability of these related molecules provide a baseline for estimating the potential cost of a custom synthesis project.

Table 2: Availability of Structurally Related Benzoate Derivatives

Compound NameCAS NumberIndicative SuppliersPurityIndicative Pricing (USD)
Methyl 4-bromo-3-iodobenzoate1257231-51-8Sigma-Aldrich, BLD Pharm98%~$150-200 / 1g
Methyl 4-bromo-3-cyanobenzoate1232424-44-0BLD Pharm>97%~$100-150 / 1g
Methyl 4-iodobenzoate619-44-3Thermo Scientific, Sigma-Aldrich98%~$50-70 / 10g[1]
Methyl 4-bromo-3-methylbenzoate148547-19-7Sigma-Aldrich95%~$110 / 5g

Procurement Directive: For researchers requiring Methyl 4-bromo-3-cyano-5-iodobenzoate, the most viable route is to engage a custom synthesis provider. When requesting a quote, providing a well-researched, plausible synthetic scheme, such as the one proposed in the following section, can expedite the process and potentially reduce costs.

Proposed Synthetic Pathway and Experimental Protocol

Given the lack of a commercially available source, a de novo synthesis is required. A logical and robust synthetic route can be designed starting from a more accessible precursor, such as Methyl 4-amino-3-bromobenzoate. The proposed pathway involves three key transformations: iodination, diazotization, and a Sandmeyer reaction for cyanation.

Synthetic_Pathway A Methyl 4-amino-3-bromobenzoate B Methyl 4-amino-3-bromo-5-iodobenzoate A->B Step 1: Electrophilic Iodination edge_A_B A->edge_A_B C Diazonium Salt Intermediate B->C Step 2: Diazotization edge_B_C B->edge_B_C D Methyl 4-bromo-3-cyano-5-iodobenzoate (Target) C->D Step 3: Sandmeyer Cyanation edge_C_D C->edge_C_D R1 ICl or NIS in Acetic Acid R1->edge_A_B Reagents R2 1. NaNO₂, aq. HCl, 0-5 °C 2. KCN, CuCN R2->edge_B_C Reagents edge_A_B->B edge_B_C->C edge_C_D->D

Caption: Proposed synthetic workflow for Methyl 4-bromo-3-cyano-5-iodobenzoate.

Step-by-Step Experimental Protocol

Step 1: Electrophilic Iodination of Methyl 4-amino-3-bromobenzoate

  • Rationale: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. As the para position is blocked by the bromo group, iodination will occur at the other ortho position (C5). N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are effective and relatively mild iodinating agents for activated aromatic rings. Acetic acid is a suitable polar protic solvent for this reaction.

  • Procedure:

    • To a solution of Methyl 4-amino-3-bromobenzoate (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into a beaker of ice water, which will cause the product to precipitate.

    • Filter the solid, wash thoroughly with cold water to remove acetic acid, and then with a saturated sodium thiosulfate solution to quench any remaining iodine.

    • Dry the resulting solid, Methyl 4-amino-3-bromo-5-iodobenzoate, under vacuum. This product can often be used in the next step without further purification.

Step 2 & 3: Diazotization and Sandmeyer Cyanation

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate. The reaction must be performed at low temperatures (0-5 °C) as diazonium salts are unstable at higher temperatures. Copper(I) cyanide is used as a catalyst to facilitate the substitution of the diazonium group with cyanide. A similar method is described in a patent for the synthesis of a related compound, demonstrating the viability of this approach[2].

  • Procedure:

    • Suspend the crude Methyl 4-amino-3-bromo-5-iodobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30-45 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final target compound, Methyl 4-bromo-3-cyano-5-iodobenzoate.

Applications in Drug Discovery and Materials Science

The true value of Methyl 4-bromo-3-cyano-5-iodobenzoate lies in its capacity for selective, sequential functionalization, making it an ideal scaffold for building molecular complexity.

Orthogonal Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is the key feature. The C-I bond will preferentially react in Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions under milder conditions, leaving the C-Br bond available for a second, different coupling reaction under more forcing conditions. This allows for the controlled introduction of two different substituents at the C5 and C4 positions. This strategy is invaluable in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[3]

Applications A Methyl 4-bromo-3-cyano-5-iodobenzoate B1 Suzuki Coupling (Ar-B(OH)₂) A->B1 Pd(0), mild conditions B2 Sonogashira Coupling (Terminal Alkyne) A->B2 Pd(0), Cu(I), mild cond. B3 Heck Coupling (Alkene) A->B3 Pd(0), mild conditions C Intermediate 1 (Bromine intact) B1->C B2->C B3->C D1 Suzuki Coupling (Ar'-B(OH)₂) C->D1 Pd(0), harsher cond. D2 Buchwald-Hartwig (Amine) C->D2 Pd(0), harsher cond. D3 Stille Coupling (Organostannane) C->D3 Pd(0), harsher cond. E Complex Polysubstituted Aromatic Product D1->E D2->E D3->E

Caption: Orthogonal reactivity of the target molecule in cross-coupling reactions.

Analytical Characterization

To confirm the identity and purity of the synthesized Methyl 4-bromo-3-cyano-5-iodobenzoate, a suite of analytical techniques should be employed.

  • ¹H NMR (Proton NMR): The spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the two aromatic protons, and a singlet around 3.9 ppm for the methyl ester protons.

  • ¹³C NMR (Carbon NMR): This spectrum will be more complex, showing 9 distinct signals: one for the methyl ester carbon, one for the ester carbonyl, one for the nitrile carbon, and six for the aromatic carbons, each in a unique electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition. The isotopic pattern will be highly characteristic due to the presence of both bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) and iodine (¹²⁷I, monoisotopic).

  • Infrared (IR) Spectroscopy: Key stretches to look for include a strong absorption around 2230 cm⁻¹ for the nitrile (C≡N) group and a strong absorption around 1720-1730 cm⁻¹ for the ester carbonyl (C=O) group.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound does not exist, data from structurally similar halogenated aromatic compounds can be used to establish safe handling protocols.[4][5][6]

  • Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling:

    • All handling should be performed in a well-ventilated chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.[7]

    • The compound is likely light-sensitive, so an amber vial is recommended.[6]

    • Store away from strong oxidizing agents, strong acids, and strong bases.[4]

References

  • Title: SAFETY DATA SHEET - Methyl 4-iodobenzoate Source: Thermo Fisher Scientific URL: [Link]

  • Title: Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Methyl 4-bromo-3-iodobenzoate - Product Description Source: MySkinRecipes URL: [Link]

  • Title: Supporting Information - Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate Source: CDC Stacks - Public Health Publications URL: [Link]

  • Title: Material Safety Data Sheet - Methyl 4-Iodobenzoate Source: Cole-Parmer URL: [Link]

  • Title: Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Mastering Chemoselectivity: A Guide to the Cross-Coupling of Methyl 4-bromo-3-cyano-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the ability to selectively functionalize a molecule with multiple reactive sites is a cornerstone of efficient...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the ability to selectively functionalize a molecule with multiple reactive sites is a cornerstone of efficient and elegant molecular construction. This guide delves into the chemoselective cross-coupling of Methyl 4-bromo-3-cyano-5-iodobenzoate, a versatile building block with significant potential in medicinal chemistry and materials science. As a trifunctional arene, this substrate offers a unique opportunity to explore the principles of regioselective catalysis, enabling the sequential and controlled introduction of diverse molecular fragments.

This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the underlying principles that govern the selective reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. By understanding the "why" behind the "how," researchers can not only replicate the described methods but also rationally design and troubleshoot their own synthetic strategies.

The Foundation of Selectivity: A Mechanistic Perspective

The remarkable chemoselectivity observed in the cross-coupling of polyhalogenated aromatics is primarily dictated by the kinetics of the oxidative addition step in the catalytic cycle of palladium.[1][2] The generally accepted reactivity trend for aryl halides in palladium(0)-catalyzed reactions is: C–I > C–Br > C–Cl > C–F.[1] This hierarchy is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst.

The oxidative addition of an aryl halide to a Pd(0) complex is often the rate-determining step of the catalytic cycle.[3][4] This process can proceed through different mechanisms, including a concerted three-centered pathway or a more polar nucleophilic displacement-type mechanism.[3][5] Regardless of the precise pathway, the lower bond energy of the C-I bond results in a significantly lower activation energy for its oxidative addition compared to the C-Br bond. This energy difference is the key that unlocks the door to chemoselective functionalization. By carefully controlling reaction conditions, particularly temperature, it is possible to favor the reaction at the more labile C-I position while leaving the C-Br bond intact for subsequent transformations.[6][7]

The choice of palladium catalyst and, crucially, the associated ligands, can further fine-tune this selectivity.[8][9][10] Ligands influence the steric and electronic properties of the palladium center, thereby modulating its reactivity and selectivity.[11] Bulky, electron-rich phosphine ligands, for instance, can accelerate the oxidative addition step and influence the overall efficiency of the catalytic cycle.[11][12]

Visualizing the Catalytic Pathway

The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the initial selective oxidative addition at the C-I bond.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd Substrate Methyl 4-bromo-3-cyano-5-iodobenzoate Substrate->OxAdd PdII_Intermediate Ar-Pd(II)(I)L_n OxAdd->PdII_Intermediate Transmetalation Transmetalation (with R-M) PdII_Intermediate->Transmetalation R-M PdII_Coupling Ar-Pd(II)(R)L_n Transmetalation->PdII_Coupling Reductive_Elimination Reductive Elimination PdII_Coupling->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product Selectively Coupled Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for selective cross-coupling.

Application Notes and Protocols

The following sections provide detailed protocols for the chemoselective functionalization of Methyl 4-bromo-3-cyano-5-iodobenzoate via three common and powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These protocols are designed to be starting points, and optimization may be necessary depending on the specific coupling partner and desired scale.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[13][14] Its tolerance of a wide range of functional groups makes it particularly attractive for complex molecule synthesis. In the context of our target substrate, a selective Suzuki-Miyaura coupling at the C-I position can be readily achieved.

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

Materials:

  • Methyl 4-bromo-3-cyano-5-iodobenzoate

  • Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 4-bromo-3-cyano-5-iodobenzoate (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at a controlled temperature. For selective coupling at the C-I bond, it is advisable to start at a lower temperature (e.g., room temperature to 60 °C) and monitor the reaction progress.[7]

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-coupled product.

Parameter Recommendation for C-I Selectivity Rationale
Temperature Room temperature to 80 °CLower temperatures favor the kinetically preferred oxidative addition at the more reactive C-I bond.[7]
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These are standard, reliable catalysts for Suzuki couplings.
Base K₂CO₃, Cs₂CO₃The choice of base can influence the reaction rate and should be screened for optimal results.
Solvent Dioxane, Toluene, DMEThe solvent can affect catalyst solubility and reaction kinetics.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl and vinyl alkynes.[6] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6] The higher reactivity of the C-I bond is particularly pronounced in Sonogashira couplings, often allowing for highly selective reactions at or near room temperature.[6][12][15]

Protocol: Selective Sonogashira Coupling at the C-I Position

Materials:

  • Methyl 4-bromo-3-cyano-5-iodobenzoate

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equivalents, can also be used as solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or neat amine)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 4-bromo-3-cyano-5-iodobenzoate (1.0 eq), the palladium catalyst (1-3 mol%), and CuI (1-5 mol%).

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl to remove the copper salts.

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Recommendation for C-I Selectivity Rationale
Temperature Room temperatureThe C-I bond is sufficiently reactive for Sonogashira coupling at ambient temperature, minimizing reaction at the C-Br bond.[6][12]
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThis is the classic and highly effective catalyst system for Sonogashira reactions.
Base Triethylamine, DiisopropylethylamineThe amine acts as both a base and a solvent in many cases.
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for the formation of C-N bonds.[16][17][18] Similar to other cross-coupling reactions, selectivity for the C-I bond can be achieved under carefully controlled conditions.

Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

Materials:

  • Methyl 4-bromo-3-cyano-5-iodobenzoate

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, JohnPhos) (1.2-1.5 times the Pd amount)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent, followed by Methyl 4-bromo-3-cyano-5-iodobenzoate (1.0 eq) and the amine (1.1-1.5 eq).

  • Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C). The optimal temperature may need to be determined empirically.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Recommendation for C-I Selectivity Rationale
Temperature 80 - 110 °CBuchwald-Hartwig aminations often require elevated temperatures. Careful temperature control is crucial for selectivity.
Catalyst System Pd₂(dba)₃ / Bulky phosphine ligandThe choice of ligand is critical for the success and selectivity of the amination.[17]
Base NaOtBu, K₃PO₄A strong base is required to deprotonate the amine and facilitate the catalytic cycle.

Workflow for Sequential Functionalization

The true utility of Methyl 4-bromo-3-cyano-5-iodobenzoate lies in its potential for sequential, site-selective functionalization. The following workflow illustrates a general strategy for introducing two different substituents.

Sequential_Functionalization Start Methyl 4-bromo-3-cyano-5-iodobenzoate Step1 Step 1: Selective Cross-Coupling at C-I (e.g., Sonogashira) Start->Step1 Intermediate Mono-functionalized Intermediate (Bromo-alkynyl-benzoate) Step1->Intermediate Step2 Step 2: Cross-Coupling at C-Br (e.g., Suzuki-Miyaura) Intermediate->Step2 FinalProduct Di-functionalized Product Step2->FinalProduct

Caption: A general workflow for sequential cross-coupling.

Troubleshooting and Optimization

While the provided protocols offer a solid foundation, challenges can arise. Here are some common issues and potential solutions:

  • Low Selectivity (Reaction at both C-I and C-Br):

    • Lower the reaction temperature: This is the most critical parameter for controlling selectivity.

    • Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Use a less active catalyst system: In some cases, a less reactive catalyst or ligand may improve selectivity.[7]

  • Low Yield:

    • Ensure anhydrous and anaerobic conditions: Palladium catalysts are sensitive to oxygen and moisture.

    • Screen different ligands, bases, and solvents: The optimal conditions can be highly substrate-dependent.

    • Check the quality of reagents: Boronic acids can degrade over time, and amines can be of varying purity.

  • No Reaction:

    • Increase the temperature: While this may compromise selectivity, it can be necessary to initiate the reaction. A careful balance must be struck.

    • Try a different palladium precatalyst or ligand: Some combinations are more effective than others.

    • Verify the activity of the catalyst: A known, reliable test reaction can confirm catalyst activity.

Conclusion

Methyl 4-bromo-3-cyano-5-iodobenzoate is a powerful synthetic intermediate that, when approached with a solid understanding of cross-coupling principles, allows for the precise and sequential introduction of molecular diversity. The key to mastering its chemistry lies in leveraging the inherent reactivity difference between the C-I and C-Br bonds. By carefully controlling reaction parameters, particularly temperature, and selecting the appropriate catalytic system, researchers can unlock the full potential of this versatile building block for applications in drug discovery, materials science, and beyond.

References

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  • Bickelhaupt, F. M., & van der Boon, J. R. (2000). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Journal of Molecular Structure: THEOCHEM, 506(1-3), 131-140.
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  • BenchChem. (2025). 1-Bromo-4-iodobenzene Cross-Coupling Reactions. Technical Support Center.
  • LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]

  • Byers, J. A., & Hartwig, J. F. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
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  • Chen, C., & Lee, W. C. (2023). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv.
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  • Li, J. H., Xie, Y. X., & Yin, D. L. (2003).
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  • Buchwald, S. L., & Hartwig, J. F. (2018). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
  • Maeda, S., & Ito, H. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ResearchGate. [Link]

  • Sarpong, R., & Liu, P. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Zhang, Y., & Wang, J. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(2), 7485-7491.
  • LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals.
  • Maeda, S., & Ito, H. (2021). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 19(39), 8433-8440.
  • Sarpong, R., & Liu, P. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10846-10903.
  • Fairlamb, I. J. S. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9875-9889.
  • Hartwig, J. F. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination.
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  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

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  • Vetticatt, M. J. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
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  • Nasiri, F. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Zhang, W., & Wang, J. (2023). Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. PubMed. [Link]

  • Zhang, W., & Wang, J. (2023). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl...
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  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
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  • Tang, S., & Li, Y. (2026, February 25).
  • Chem-space. (n.d.). Chemicals Insights | Struggling in C(sp2)-C(sp3)
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  • Nolan, S. P. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air.
  • Smith, J. D. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
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  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

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Application

Application Notes and Protocols for Site-Selective Suzuki-Miyaura Coupling at the C-5 Iodine Position

Abstract The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] In the synthesis of complex molecules, particularly in pharmaceutical and materials science research, the ability to selectively functionalize a specific position on a polyhalogenated aromatic or heterocyclic core is of paramount importance.[3][4] This guide provides an in-depth analysis and a field-proven protocol for achieving site-selective Suzuki-Miyaura coupling at the C-5 iodine position, a common and critical transformation in drug development. We will explore the mechanistic principles that govern this selectivity and offer a detailed, step-by-step workflow to empower researchers to reliably execute this reaction.

The Principle of Site-Selectivity: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The site-selectivity in a polyhalogenated substrate is most often determined during the initial, and typically rate-limiting, oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond.[4]

Several factors dictate the preferential activation of the C-5 iodine bond over other halogenated positions:

  • Carbon-Halogen Bond Dissociation Energy: The primary driver for selectivity among different halogens is the bond strength. The C-I bond is significantly weaker than C-Br and C-Cl bonds, making it the most reactive site for oxidative addition by the Pd(0) catalyst.[7] This inherent reactivity difference is the most powerful tool for achieving chemoselectivity.

  • Electronic Effects: The rate of oxidative addition is accelerated at carbon centers with lower electron density.[3] Electron-withdrawing groups on the aromatic or heterocyclic ring can enhance the electrophilicity of the adjacent carbon, making the C-X bond more susceptible to cleavage. The specific electronic environment of the C-5 position must be considered.

  • Steric Hindrance: The palladium catalyst, coordinated with bulky phosphine ligands, is sensitive to steric hindrance. The C-5 position is often less sterically encumbered than ortho-positions, providing a more accessible site for the catalyst to approach and initiate oxidative addition.

  • Catalyst and Ligand System: The choice of palladium precatalyst and, crucially, the phosphine ligand can profoundly influence both reactivity and selectivity.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can stabilize the Pd(0) species and facilitate the oxidative addition of even less reactive C-Cl bonds, but for selectivity, their steric profile can be harnessed to favor the least hindered position.[8]

Visualizing the Catalytic Pathway

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle, which is central to understanding the reaction mechanism.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Ar-X boronate Ar'-Pd(II)L₂-B(OR)₂ pdiil->boronate Ar'B(OR)₂ Base oa_label Oxidative Addition product_complex Ar-Pd(II)L₂-Ar' boronate->product_complex -XB(OR)₂ tm_label Transmetalation product_complex->pd0 Ar-Ar' re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Planning for Site-Selective Coupling

Achieving high selectivity requires a systematic approach to experimental design. The following workflow provides a logical framework for selecting the appropriate reaction conditions.

Selectivity_Workflow start Define Substrate (e.g., C-5 Iodo Heterocycle) check_halogens Other Halogens Present? (e.g., Br, Cl) start->check_halogens condition_selectivity Prioritize C-I Reactivity: - Use mild Pd catalyst (e.g., Pd(PPh₃)₄) - Lower temperature (50-80 °C) check_halogens->condition_selectivity Yes condition_reactivity Focus on Optimizing Yield: - More active catalyst (e.g., Pd₂(dba)₃/SPhos) - Standard temperature (80-110 °C) check_halogens->condition_reactivity No yes_path YES no_path NO boronic_acid Select Boronic Acid/Ester (1.1 - 1.5 equiv.) Limit excess to avoid double coupling condition_selectivity->boronic_acid condition_reactivity->boronic_acid base_solvent Choose Base and Solvent - Base: K₂CO₃, Cs₂CO₃, K₃PO₄ - Solvent: Dioxane/H₂O, Toluene, DMF boronic_acid->base_solvent setup Reaction Setup - Degas thoroughly - Maintain inert atmosphere (N₂/Ar) base_solvent->setup monitor Monitor Progress (TLC / GC-MS / LC-MS) setup->monitor

Sources

Method

Protocol for Sequential Functionalization of Bromo-Iodo-Benzoates: A Guide to Chemoselective Cross-Coupling

An Application Guide for Researchers Abstract Bromo-iodo-benzoates and related dihaloarenes are powerful and versatile building blocks in modern organic synthesis. Their utility stems from the differential reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Bromo-iodo-benzoates and related dihaloarenes are powerful and versatile building blocks in modern organic synthesis. Their utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for a programmed, sequential introduction of different functionalities onto the aromatic ring. This application note provides a detailed protocol for the selective functionalization of these substrates, focusing on a palladium-catalyzed Suzuki-Miyaura coupling at the more reactive iodine position, followed by a Sonogashira coupling at the bromine position. We will delve into the mechanistic principles governing this selectivity, provide step-by-step experimental procedures, and discuss critical parameters for ensuring high-yield, chemoselective transformations. This guide is intended for researchers, scientists, and professionals in drug development and materials science seeking to leverage this powerful synthetic strategy.[1][2]

The Principle of Orthogonal Reactivity in Dihaloarenes

The ability to perform sequential cross-coupling reactions on a dihalogenated substrate hinges on the distinct reactivity of the two carbon-halogen bonds. In the context of palladium-catalyzed reactions, the reactivity trend for halogens is I > Br > Cl.[3] This selectivity is primarily dictated by the bond dissociation energies (BDE) of the carbon-halogen bonds and their susceptibility to the initial, rate-determining oxidative addition step in the catalytic cycle.[4][5]

The C-I bond is significantly weaker and more polarizable than the C-Br bond. Consequently, a Pd(0) catalyst can insert into the C-I bond under much milder conditions (e.g., lower temperatures, weaker bases) than those required to activate the C-Br bond.[6] By carefully controlling the reaction conditions and the catalyst system, one can selectively address the iodo-position while leaving the bromo-position intact for a subsequent, different transformation. This "orthogonal" reactivity is the cornerstone of the protocols described herein.

Expert Insight: The Role of the Catalyst System

While the inherent reactivity difference between C-I and C-Br is the primary driver of selectivity, the choice of palladium pre-catalyst and, more critically, the phosphine ligand, can further enhance this difference.[7]

  • Electron-Rich & Bulky Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos) can accelerate the oxidative addition step.[8][9] By carefully tuning the ligand, one can often find conditions that are sufficient for C-I activation but remain below the threshold for C-Br activation.

  • Catalyst Speciation: The active catalytic species is a coordinatively unsaturated Pd(0) complex.[7] The in situ generation and stability of this species are crucial for maintaining catalytic activity and selectivity throughout the reaction.[10]

Experimental Workflow: A Two-Step Sequential Cross-Coupling Strategy

This section outlines a representative two-step procedure starting with a model substrate, Methyl 3-bromo-5-iodobenzoate. The first step is a Suzuki-Miyaura reaction to form a C(aryl)-C(aryl) bond at the iodine position, followed by a Sonogashira reaction to install an alkyne at the bromine position.

Visualizing the Workflow

The overall synthetic pathway can be visualized as a logical progression from a simple dihaloarene to a complex, trifunctionalized aromatic core.

G A Start: Methyl 3-bromo-5-iodobenzoate B Step 1: Suzuki-Miyaura Coupling (Conditions for C-I Activation) A->B Arylboronic Acid Pd Catalyst, Base C Intermediate: Methyl 3-bromo-5-aryl-benzoate B->C Selective C-C Bond Formation D Step 2: Sonogashira Coupling (Conditions for C-Br Activation) C->D Terminal Alkyne Pd/Cu Catalysts, Base E Final Product: Methyl 3-alkynyl-5-aryl-benzoate D->E Second C-C Bond Formation

Caption: Sequential functionalization workflow.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the selective coupling of an arylboronic acid at the iodine position of methyl 3-bromo-5-iodobenzoate. The conditions are optimized to be mild enough to prevent competitive reaction at the C-Br bond.

Materials & Equipment
  • Substrate: Methyl 3-bromo-5-iodobenzoate (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.1 - 1.5 eq)

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%) or PdCl₂(dppf) (1-3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq), finely powdered

  • Solvent: Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water, degassed

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, condenser, inert gas line (Argon or Nitrogen).

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 3-bromo-5-iodobenzoate, phenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add the degassed solvent mixture (e.g., for a 1 mmol scale, use 5 mL of the Toluene/Water mixture).

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored to ensure full consumption of the starting material without significant formation of the di-coupled product.

  • In-Process Monitoring (Self-Validation): After 2-4 hours (or as determined by initial optimization), take a small aliquot from the reaction mixture. Dilute with ethyl acetate, pass through a small plug of silica, and analyze by TLC and/or GC-MS. The goal is to see complete conversion of the bromo-iodo-benzoate to a new, less polar spot corresponding to the bromo-aryl-benzoate intermediate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 3-bromo-5-phenylbenzoate.

Protocol 2: Sonogashira Coupling at the C-Br Position

The product from Protocol 1, now containing a more resilient C-Br bond, is subjected to Sonogashira coupling. This reaction typically requires a copper(I) co-catalyst and slightly more forcing conditions to activate the C-Br bond.[11][12]

Materials & Equipment
  • Substrate: Methyl 3-bromo-5-phenylbenzoate (1.0 eq)

  • Coupling Partner: Phenylacetylene (1.2 - 1.5 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (1-2 mol%)

  • Co-catalyst: Copper(I) Iodide (CuI) (2-4 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous and degassed

  • Equipment: Schlenk flask, magnetic stirrer, inert gas line.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the methyl 3-bromo-5-phenylbenzoate, the palladium catalyst, and the copper(I) iodide co-catalyst.[6]

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine. Then, add the phenylacetylene via syringe.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish (as monitored by TLC), it can be gently heated to 40-60 °C. The Sonogashira coupling is often faster than the Suzuki coupling.[3]

  • In-Process Monitoring (Self-Validation): Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the amine solvent. Re-dissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine. Dry over Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography to yield the final, pure methyl 3-(phenylethynyl)-5-phenylbenzoate.

Data Summary and Considerations

The success of sequential cross-coupling is highly dependent on the specific substrates and chosen conditions. The following table provides a summary of typical parameters.

Parameter Step 1: Suzuki Coupling (C-I) Step 2: Sonogashira Coupling (C-Br) Rationale / Expert Commentary
Target Bond C(sp²)-IC(sp²)-BrC-I is weaker and more reactive, allowing for selective initial coupling.[6]
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₂Cl₂, Pd(OAc)₂A Pd(0) source is essential. For C-Br activation, a robust catalyst is needed.
Co-catalyst NoneCuICopper(I) is crucial for the Sonogashira catalytic cycle to form the copper acetylide.[11][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Et₃N, DIPA, Hunig's BaseAqueous inorganic bases are common for Suzuki. Anhydrous amine bases are standard for Sonogashira.[3][4]
Solvent Toluene/H₂O, Dioxane/H₂OEt₃N, THF, DMFBiphasic systems work well for Suzuki. Polar aprotic or the amine base itself is used for Sonogashira.
Temperature 70 - 90 °CRoom Temp to 60 °CMilder temperatures are key to preserving the C-Br bond in the first step.
Typical Yields 75 - 95%70 - 90%Yields are substrate-dependent but are generally high for both steps.
Troubleshooting & Optimization
  • Bis-coupling in Step 1: If you observe the formation of the di-coupled product during the Suzuki reaction, reduce the temperature, lower the catalyst loading, or use a less active catalyst system.[6]

  • No Reaction in Step 2: If the Sonogashira coupling fails, ensure your amine solvent is anhydrous and your reagents are pure. Gentle heating may be required for less reactive bromoarenes.[13] Consider a more active palladium/ligand system.

  • Homocoupling: Homocoupling of the alkyne (Glaser coupling) or boronic acid can be an issue. This is often minimized by maintaining strict anaerobic conditions.[6]

Conclusion

The sequential, site-selective functionalization of bromo-iodo-benzoates is a robust and powerful strategy for the synthesis of complex, multi-substituted aromatic compounds. By leveraging the fundamental principles of chemoselectivity in palladium-catalyzed cross-coupling, researchers can access a vast chemical space from readily available starting materials. The protocols provided herein serve as a validated starting point for developing bespoke synthetic routes in pharmaceutical and materials science discovery programs.

References

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  • CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents.
  • Sonogashira coupling - Wikipedia. Wikipedia. Accessed February 26, 2026.
  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with... - ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Royal Society of Chemistry. Accessed February 26, 2026.
  • Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy | National Science Review | Oxford Academic. Oxford Academic. Accessed February 26, 2026.
  • CuI-catalyzed domino process to 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters - PubMed. PubMed. Accessed February 26, 2026.
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Accessed February 26, 2026.
  • Sequential Ester Homologation–Nucleophile‐Guided Functionalization: A Chemoselective Access to Thioesters, Amides, and Acids - AIR Unimi. AIR Unimi. Accessed February 26, 2026.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Accessed February 26, 2026.
  • Catalyst-Controlled Site-Selective Bond Activation - PMC. NIH National Library of Medicine. Accessed February 26, 2026.
  • Iodine-Mediated Domino Protocol for the Synthesis of Benzamides from Ethylarenes via sp3 C-H Functionalization - Organic Chemistry Portal. Organic Chemistry Portal. Accessed February 26, 2026.
  • Sonogashira Coupling - YouTube. YouTube. Accessed February 26, 2026.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications.
  • Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry - Hilaris. Hilaris Publishing. Accessed February 26, 2026.
  • Organic synthesis provides opportunities to transform drug discovery - Astex Pharmaceuticals. Astex Pharmaceuticals. Accessed February 26, 2026.

Sources

Application

Application Note: Navigating Chemoselective Hydrolysis in Poly-Halogenated Arenes

Introduction: The Electrophilicity Paradox Poly-halogenated arenes are ubiquitous in modern drug discovery, offering enhanced metabolic stability and favorable lipophilicity. However, when these electron-deficient scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electrophilicity Paradox

Poly-halogenated arenes are ubiquitous in modern drug discovery, offering enhanced metabolic stability and favorable lipophilicity. However, when these electron-deficient scaffolds bear both a methyl ester and a nitrile group, selectively hydrolyzing one over the other presents a formidable synthetic challenge. The inductive electron-withdrawing effect of halogens (e.g., fluorine, chlorine) exacerbates the electrophilicity of all functional groups attached to the ring.

This creates an "electrophilicity paradox": while you want to accelerate nucleophilic attack at the target carbonyl or nitrile, the highly activated aromatic ring itself becomes susceptible to Nucleophilic Aromatic Substitution (


). Furthermore, the kinetic window between ester saponification and nitrile hydration is dangerously narrow in these systems, requiring precise control over reaction conditions to prevent complex product mixtures.

Mechanistic Divergence & Competing Pathways

Under standard basic conditions (e.g., NaOH in MeOH/H₂O), three competing pathways emerge simultaneously:

  • Ester Saponification (Desired for Acid): Attack of

    
     at the 
    
    
    
    carbonyl carbon.
  • Nitrile Hydration (Over-hydrolysis): Attack of

    
     at the 
    
    
    
    nitrile carbon, forming an imidate intermediate that tautomerizes to a primary amide, and eventually a diacid.
  • 
     Displacement (Degradation):  Attack of 
    
    
    
    directly on the aromatic ring, displacing a halogen to form a phenol derivative.

Causality Insight: The activation energy for nitrile hydrolysis is typically higher than that of a methyl ester. However, in poly-halogenated systems, the extreme electron deficiency lowers the LUMO of the nitrile, making it unusually reactive towards hydroxide. This was famously observed in the process scale-up of the GLP-1R agonist danuglipron, where standard saponification yielded up to 14% of an unwanted amide byproduct and significant diacid formation .

Mechanism OH Hydroxide Ion (OH-) Arene Poly-Halogenated Arene (Ester + Nitrile) OH->Arene Tetra Tetrahedral Intermediate (at Carbonyl) Arene->Tetra Attack at Ester Meisen Meisenheimer Complex (at Aromatic Ring) Arene->Meisen Attack at Ring (C-X) AmideInt Imidate/Amide Intermediate (at Nitrile) Arene->AmideInt Attack at Nitrile Acid Carboxylic Acid (Desired) Tetra->Acid Phenol Phenol Derivative (SNAr Byproduct) Meisen->Phenol Amide Amide Byproduct (Over-hydrolysis) AmideInt->Amide

Mechanistic divergence in poly-halogenated arenes under basic conditions.

Strategic Workarounds

To achieve absolute chemoselectivity, the synthetic strategy must bypass the brute-force thermodynamics of aqueous hydroxide.

Strategy A: Trifluoroethanol (TFE) Facilitated Saponification Instead of direct hydrolysis, transesterification of the methyl ester to a trifluoroethyl ester creates a highly labile intermediate. The TFE ester undergoes hydrolysis with stoichiometric water under mildly basic conditions (e.g.,


), completely sparing the nitrile and the halogenated ring .

Strategy B: Biocatalytic Nitrile Hydrolysis If the synthetic goal is to hydrolyze the nitrile while preserving the methyl ester, chemical methods are generally unviable. Nitrilase enzymes (EC 3.5.5.1) offer perfect chemoselectivity. They operate at neutral pH and ambient temperature, bypassing


 and esterase activity entirely, converting the nitrile directly to the acid without amide accumulation .

Workflow Substrate Poly-Halogenated Arene (Methyl Ester + Nitrile) Base Aqueous Base (NaOH/KOH) High Temp Substrate->Base MildBase Mild Base (LiOH) Low Temp, THF/H2O Substrate->MildBase Enzyme Biocatalysis (Nitrilase) Substrate->Enzyme TransEster Transesterification (e.g., Trifluoroethanol) Substrate->TransEster SNAr SNAr Byproducts + Amide/Diacid Base->SNAr SNAr / Over-hydrolysis EsterHydro Selective Ester Hydrolysis (Moderate Yield) MildBase->EsterHydro Kinetic Control CleanNitrile Selective Nitrile Hydrolysis (Retains Ester) Enzyme->CleanNitrile Perfect Chemoselectivity CleanEster Clean Ester Hydrolysis (High Yield) TransEster->CleanEster Labile Intermediate

Decision tree for selecting hydrolysis conditions based on the desired chemoselectivity.

Quantitative Reactivity Profiles

The following table summarizes the expected outcomes when subjecting a model poly-halogenated cyano-arene methyl ester to various conditions, demonstrating the drastic differences in chemoselectivity.

Reaction ConditionTemp (°C)Primary ProductNitrile Amide Byproduct (%)

Phenol Byproduct (%)
2M NaOH, MeOH/H₂O60Carboxylic Acid> 15.0%> 20.0%
LiOH, THF/H₂O0Carboxylic Acid5.0 - 10.0%< 5.0%
TFE,

, H₂O
40Carboxylic Acid< 0.5%< 0.1%
Nitrilase, pH 7.2 Buffer30Mono-Ester Acid0.0% (Clean conversion)0.0%

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Ester Hydrolysis via TFE Intermediate

Objective: Hydrolyze a methyl ester to a carboxylic acid without triggering nitrile hydration or


.
  • Step 1: Solvent Exchange. Dissolve the poly-halogenated methyl ester substrate (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (8 mL/g of substrate).

    • Causality: TFE acts as both the solvent and the transesterification reagent. Its high ionizing power and low nucleophilicity stabilize the transition state while avoiding the aggressive nucleophilicity of methanol/water mixtures.

  • Step 2: Base Addition. Add anhydrous

    
     (2.5 equiv).
    
    • Causality:

      
       is a mild, insoluble base that facilitates transesterification without providing the aggressive hydroxide ions that trigger 
      
      
      
      .
  • Step 3: Hydrolysis Initiation. Add sterile water (3.0 equiv) and heat the suspension to 40 °C.

  • Step 4: In-Process Control (IPC). Monitor via HPLC at 2 hours. The chromatogram should show the disappearance of the methyl ester, a transient peak for the TFE ester, and the growth of the carboxylic acid.

    • Self-Validation: If the TFE ester peak stalls and stops converting to the acid, the system lacks sufficient hydrolytic power; add an additional 0.5 equiv of water to push the equilibrium.

  • Step 5: Isolation. Once conversion is >99%, cool to 20 °C, adjust pH to 3.0 using 1M HCl, and extract with EtOAc.

Protocol 2: Biocatalytic Selective Nitrile Hydrolysis

Objective: Hydrolyze a nitrile to a carboxylic acid while leaving the methyl ester and halogens intact.

  • Step 1: Buffer Preparation. Prepare a 100 mM potassium phosphate buffer and adjust to pH 7.2.

    • Causality: Nitrilases are highly sensitive to pH; maintaining pH 7.2 prevents background chemical hydrolysis of the methyl ester and preserves enzyme tertiary structure.

  • Step 2: Substrate Solubilization. Dissolve the substrate in DMSO (max 5% final volume) and add it dropwise to the buffer under rapid stirring to form a fine suspension.

  • Step 3: Enzyme Loading. Add the Nitrilase biocatalyst (e.g., from Rhodococcus rhodochrous or commercial screening kits) at 10 wt% relative to the substrate.

  • Step 4: Incubation & IPC. Incubate at 30 °C with orbital shaking (200 rpm). Monitor by HPLC every 4 hours.

    • Self-Validation: The total absence of amide intermediates in the HPLC trace confirms true nitrilase activity (direct conversion to acid) as opposed to a nitrile hydratase/amidase cascade. If an amide peak appears, the chosen enzyme is a hydratase and must be switched.

  • Step 5: Quenching. Quench the reaction by filtering off the immobilized enzyme or adding 1 volume of acetonitrile to precipitate the free protein, followed by centrifugation.

References

  • Chemoselective Saponification in the Synthesis of Danuglipron Facilitated with Trifluoroethanol Organic Process Research & Development (ACS Publications), 2024. URL:[Link]

  • Nitrilase mediated mild hydrolysis of a carbon‐14 nitrile for the radiosynthesis of 4‐(7‐hydroxycarbamoyl‐[1‐14C‐heptanoyl]‐oxy)‐benzoic acid methyl ester Journal of Labelled Compounds and Radiopharmaceuticals (Wiley), 2023. URL:[Link]

Method

Application Note &amp; Protocol: A Guide to the Synthesis of Polysubstituted Isoindolinones from Cyanobenzoate Precursors

Abstract The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document provides a comprehensive guide for the synthesis of pol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document provides a comprehensive guide for the synthesis of polysubstituted isoindolinones, focusing on a robust and versatile method starting from readily available 2-cyanobenzoate precursors. We delve into the mechanistic underpinnings of the key transformation—reductive cyclization—and provide a detailed, field-proven protocol for its execution. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this efficient synthetic strategy.

Introduction: The Significance of the Isoindolinone Core

Isoindolinone derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antipsychotic, and anticancer effects.[1] Their prevalence in both natural products and synthetic pharmaceuticals underscores the importance of efficient and adaptable synthetic routes to access this heterocyclic system.[1] One of the most direct and reliable methods for constructing the isoindolinone core is through the intramolecular cyclization of derivatives of 2-cyanobenzoic acid or its esters. This approach is particularly advantageous due to the commercial availability and structural diversity of cyanobenzoate starting materials.

The key transformation involves the reduction of the nitrile (cyano) group to a primary amine, which then undergoes a spontaneous intramolecular amidation with the adjacent ester moiety to form the stable five-membered lactam ring of the isoindolinone.

Core Synthetic Strategy: Reductive Cyclization

The conversion of a 2-cyanobenzoate to an isoindolinone is fundamentally a reductive cyclization reaction. The critical step is the selective reduction of the aromatic nitrile to a primary amine without affecting the ester group. Several methods can achieve this transformation, with catalytic hydrogenation being one of the most common and effective.

Mechanism of Reductive Cyclization:

The generally accepted mechanism proceeds in two main stages:

  • Nitrile Reduction: The cyano group is reduced to a primary amine. In catalytic hydrogenation, this occurs via an intermediate imine, which is further reduced.[2] A crucial challenge in nitrile reduction is preventing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the primary amine product.[2][3] The use of specific catalysts and additives like ammonia can help suppress these side reactions.[3]

  • Intramolecular Cyclization: Once the primary aminomethyl group is formed in situ, its nucleophilic nitrogen atom readily attacks the electrophilic carbonyl carbon of the adjacent ester. This intramolecular cyclization is typically rapid and thermodynamically favorable, leading to the elimination of the alcohol (from the ester) and the formation of the isoindolinone ring.

Visualization of Key Processes

To better illustrate the synthesis, the following diagrams outline the general workflow and the chemical mechanism.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactant & Catalyst B Add Anhydrous Solvent A->B C Assemble Hydrogenation Apparatus B->C D Purge with H2 (3x cycles) C->D E Stir under H2 Atmosphere (Monitor by TLC/LC-MS) D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I G Start 2-Cyanobenzoate Precursor Imine Intermediate Imine Start->Imine  Reduction Step 1 Amine 2-(Aminomethyl)benzoate Imine->Amine  Reduction Step 2 Reagent2 Intramolecular Cyclization Product Isoindolinone Product Amine->Product   Reagent3 - ROH Reagent1 + 2 H₂ [Catalyst]

Caption: Mechanism of reductive cyclization to form isoindolinone.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a simple isoindolinone from a methyl 2-cyanobenzoate precursor using Raney® Nickel as the catalyst. Raney® Ni is a cost-effective and highly active catalyst for nitrile hydrogenation. [4] Safety Precautions:

  • Raney® Nickel is pyrophoric when dry and must be handled as a slurry under an inert liquid (e.g., water or ethanol). [4]* Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Materials & Equipment:

  • Methyl 2-cyanobenzoate (1.0 equiv)

  • Raney® Nickel (approx. 50% slurry in water, ~10-20% by weight of substrate)

  • Anhydrous Methanol or Ethanol

  • Two-neck round-bottom flask

  • Magnetic stir bar and stir plate

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum line

  • Celite® or other filter aid

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a two-neck round-bottom flask containing a magnetic stir bar, add methyl 2-cyanobenzoate (e.g., 1.0 g, 1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous methanol or ethanol (e.g., 20-40 mL).

  • Catalyst Addition: Under a stream of inert gas (Argon or Nitrogen), carefully add the Raney® Nickel slurry. [4]Note: The amount of catalyst can be optimized; start with ~10% w/w relative to the cyanobenzoate.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask. To the other neck, attach a vacuum line.

  • Purging: Carefully evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure an inert hydrogen atmosphere. [4]6. Reaction: Stir the reaction mixture vigorously at room temperature. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material. The reaction is typically complete within 4-24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas (Argon or Nitrogen) to remove the hydrogen atmosphere.

  • Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry out as it can ignite spontaneously in air. [4]Quench the filter cake immediately with plenty of water.

  • Workup: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure isoindolinone product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Substrate Scope & Conditions

The reductive cyclization approach is versatile and tolerates a range of substituents on the aromatic ring. The following table summarizes typical conditions and outcomes for various precursors.

EntryPrecursor (Substituent on Ring)Reductant/CatalystSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-cyanobenzoateH₂ (1 atm), Raney® NiMethanol2512>90
2Ethyl 4-chloro-2-cyanobenzoateH₂ (50 psi), Pd/CEthanol40885-95
3Methyl 2-cyano-5-methoxybenzoateH₂ (1 atm), Raney® NiMethanol2516>90
4Methyl 2-cyanobenzoateKBH₄, Raney® NiEthanol251~92 [5]
52-Carboxybenzaldehyde & AmineH₂ (1 atm), Pt Nanowires1,4-Dioxane8012>95 [6]

This table is a representative summary based on literature precedents. Yields are highly dependent on specific substrate and reaction scale. The use of potassium borohydride (KBH₄) with Raney Ni offers a milder, non-pressurized hydrogen source. [5]Additionally, platinum nanowires have been shown to be highly effective catalysts for related transformations. [6][7]

Troubleshooting & Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or temperature. Ensure the solvent is anhydrous, as water can sometimes hinder the reaction.

  • Formation of Side Products: The primary side products are often secondary amines from over-reaction. This can sometimes be suppressed by adding a small amount of ammonia or running the reaction at lower temperatures. [3]* Catalyst Inactivation: Ensure the starting material is free of sulfur or other catalyst poisons. If the catalyst appears inactive, using a fresh batch is recommended.

  • Low Yield after Purification: The isoindolinone product has some polarity and may require more polar solvent systems for elution during chromatography. Check for product loss during the aqueous workup if one is performed.

Conclusion

The synthesis of polysubstituted isoindolinones from cyanobenzoate precursors via reductive cyclization is a powerful and reliable method for accessing this important heterocyclic scaffold. The operational simplicity, high yields, and tolerance for various functional groups make it an attractive strategy for applications in medicinal chemistry and materials science. By understanding the underlying mechanism and following a robust protocol, researchers can efficiently generate a diverse library of isoindolinone derivatives for further investigation.

References

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. Retrieved from [Link]

  • van Es, T., & Staskun, B. (1971). ALDEHYDES FROM AROMATIC NITRILES: 4-FORMYLBENZENESULFONAMIDE. Organic Syntheses, 51, 20. doi:10.15227/orgsyn.051.0020. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link] [4]9. Academia.edu. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Nagashima, H., et al. (n.d.). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. ChemCatChem. Retrieved from [Link]

  • Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts. Organic Letters, 14(7), 1876-1879. Retrieved from [Link] [6]13. National Center for Biotechnology Information. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26391-26402. Retrieved from [Link]

  • Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (n.d.). Highly Efficient Synthesis of N- Substituted Isoindolinones and Phthalazinones using Pt nanowires as the catalyst. Retrieved from [Link] [7]15. ResearchGate. (2025, October 18). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Retrieved from [Link]

  • PubMed. (2025, April 15). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

  • Lee, S., et al. (n.d.). Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Iso- indolinone Derivatives and Related Molecules. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2010, April 6). One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(18), 5871. Retrieved from [Link]

  • ResearchGate. (n.d.). C–H cyclization strategies for isoindolinone synthesis. Retrieved from [Link]

  • Beilstein Journals. (2012, July 13). Synthesis of a library of tricyclic azepinoisoindolinones. Retrieved from [Link] [1]22. Preprints.org. (2025, August 6). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 20). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

  • Sharma, P. K. (2018). Synthesis of Starting Heterocycles: 2-Aminobenzothiazoles, 2-Aminothiazoles and 2-Aminobenzenethiols – Potential Precursors for Macroheterocycles. Macroheterocycles, 11(3), 316-321. Retrieved from [Link]

Sources

Application

Application Notes: Methyl 4-bromo-3-cyano-5-iodobenzoate as a Key Intermediate for Advanced OLED Emitters

Introduction: The Strategic Advantage of Multi-Functionalized Building Blocks in OLED Emitter Synthesis The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular design of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Multi-Functionalized Building Blocks in OLED Emitter Synthesis

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular design of the emissive layer materials.[1][2] High-performance OLEDs, particularly those utilizing Thermally Activated Delayed Fluorescence (TADF), demand emitters with precisely tuned electronic properties to achieve high quantum efficiency, color purity, and operational stability.[3] The synthesis of these complex organic molecules relies on the availability of versatile building blocks that allow for sequential and site-selective chemical modifications. Methyl 4-bromo-3-cyano-5-iodobenzoate emerges as a strategically designed intermediate for this purpose, offering a unique combination of reactive sites and electronic-modifying groups.

This trifunctionalized aromatic core, featuring a bromine, an iodine, and a cyano group, provides a powerful platform for the construction of sophisticated donor-acceptor architectures, which are fundamental to modern TADF emitters.[4] The presence of two different halogen atoms (iodine and bromine) with distinct reactivities in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled introduction of different molecular fragments.[5] The electron-withdrawing cyano group plays a crucial role in modulating the electronic properties of the final molecule, a key strategy in designing efficient TADF emitters.[6]

These application notes provide a comprehensive guide for researchers and scientists on the effective utilization of Methyl 4-bromo-3-cyano-5-iodobenzoate in the synthesis of advanced OLED materials. We will delve into the synthetic rationale, provide detailed experimental protocols for sequential cross-coupling reactions, and present a representative synthesis of a TADF emitter.

Core Attributes of Methyl 4-bromo-3-cyano-5-iodobenzoate

The utility of Methyl 4-bromo-3-cyano-5-iodobenzoate as a premier OLED intermediate stems from a combination of its structural and chemical properties.

PropertySignificance in OLED Synthesis
Orthogonal Reactivity The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization.[5]
Electron-Withdrawing Nature The cyano (CN) and methyl ester (COOCH₃) groups are strong electron-withdrawing moieties that are essential for creating electron-acceptor cores in TADF molecules.
Synthetic Accessibility While not commercially available, its synthesis can be envisaged through a multi-step sequence from simpler precursors, offering a viable route for its procurement.
Versatility in Cross-Coupling The bromo and iodo substituents are amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8]

Proposed Synthesis of Methyl 4-bromo-3-cyano-5-iodobenzoate

A plausible synthetic route to Methyl 4-bromo-3-cyano-5-iodobenzoate can be adapted from methodologies reported for structurally similar compounds, such as the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate.[9] The proposed pathway involves a three-step sequence starting from a commercially available aniline derivative.

Synthesis_Pathway A Methyl 3-amino-5-bromobenzoate B Methyl 3-amino-5-bromo-4-iodobenzoate A->B Iodination C Methyl 5-bromo-3-cyano-4-iodobenzoate B->C Sandmeyer Reaction (Diazotization & Cyanation) D Methyl 4-bromo-3-cyano-5-iodobenzoate C->D Isomerization (Hypothetical)

Caption: Proposed synthetic pathway for Methyl 4-bromo-3-cyano-5-iodobenzoate.

A more direct, albeit challenging, approach would involve the direct cyanation of a di-halogenated precursor. The Sandmeyer reaction, a well-established method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate, presents a reliable strategy.[10]

Application in Sequential Cross-Coupling Reactions: A Gateway to Asymmetric Emitters

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this intermediate's utility. The C-I bond readily undergoes oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond. This allows for a selective, stepwise functionalization, which is critical for building complex, asymmetric OLED molecules.

Sequential_Coupling Start Methyl 4-bromo-3-cyano-5-iodobenzoate Step1 Suzuki or Buchwald-Hartwig Coupling (mild conditions) Start->Step1 Reacts at C-I bond Intermediate Mono-functionalized Intermediate Step1->Intermediate Step2 Suzuki or Buchwald-Hartwig Coupling (harsher conditions) Intermediate->Step2 Reacts at C-Br bond Product Di-substituted OLED Precursor Step2->Product

Caption: Workflow for sequential cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive iodine position, leaving the bromine atom intact for subsequent reactions.

Materials:

  • Methyl 4-bromo-3-cyano-5-iodobenzoate (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 4-bromo-3-cyano-5-iodobenzoate, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reagents, followed by degassed water.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Subsequent Buchwald-Hartwig Amination at the C-Br Position

This protocol outlines the amination of the remaining bromine position of the mono-functionalized intermediate obtained from Protocol 1.

Materials:

  • Mono-arylated intermediate from Protocol 1 (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • XPhos (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the mono-arylated intermediate, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the amine to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Application: Synthesis of a TADF Emitter

The following scheme illustrates the application of Methyl 4-bromo-3-cyano-5-iodobenzoate in the synthesis of a hypothetical, yet representative, TADF emitter. This molecular design incorporates a donor-acceptor-donor (D-A-D) structure, a common motif in high-efficiency TADF materials.

TADF_Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A Methyl 4-bromo-3-cyano-5-iodobenzoate C Intermediate 1 A->C Pd(OAc)₂/SPhos B Donor-Boronic Acid B->C E Final TADF Emitter C->E Pd₂(dba)₃/XPhos D Donor-Amine D->E

Caption: Representative synthesis of a D-A-D type TADF emitter.

In this example, a donor moiety (e.g., a carbazole or acridine derivative) is first introduced at the C-I position via a Suzuki coupling. Subsequently, a second donor group is attached at the C-Br position through a Buchwald-Hartwig amination. The central cyanobenzoate core acts as the electron acceptor. This modular approach allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final emitter by varying the donor groups, thereby optimizing the TADF properties.

Conclusion

Methyl 4-bromo-3-cyano-5-iodobenzoate is a highly valuable and versatile intermediate for the synthesis of advanced OLED materials. Its unique arrangement of three distinct functional groups, particularly the two halogens with differential reactivity, enables the controlled and sequential construction of complex molecular architectures. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers to leverage the full potential of this building block in the development of next-generation OLED emitters with enhanced performance and efficiency.

References

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Buchwald-Hartwig Amination Reaction | Prepare for G
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Supporting Inform
  • Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Royal Society of Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • OLED M
  • Organic Light-Emitting Diode (OLED)
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing).
  • (trimethoxy-phenyl)iodonium. Organic Syntheses.
  • OLED material intermedi
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.
  • A TADF sensitizer moiety decorated MR emitter for enhancing spin-flip and anti-ACQ.
  • Synthesis of methyl 3-cyanobenzoate by a green process.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Supporting Information TADF Sensitizer Moiety Decorated MR Emitter Enhancing Spin- flip and Anti-ACQ.
  • Development of Polymer Organic Light-Emitting Diodes. Sumitomo Chemical.
  • Thermally Activated Delayed Fluorescence Material: An Emerging Class of Metal-Free Luminophores for Biomedical Applic
  • Application Notes and Protocols for Bromo-Diazafluorene Deriv
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Jurnal Sains Malaysia.
  • An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide. Benchchem.
  • Benzoate-based thermally activated delayed fluorescence m

Sources

Method

Palladium-catalyzed carbonylation of Methyl 4-bromo-3-cyano-5-iodobenzoate

Application Note: Chemoselective Aminocarbonylation of Methyl 4-bromo-3-cyano-5-iodobenzoate Executive Summary This application note details the protocol for the chemoselective palladium-catalyzed aminocarbonylation of M...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Aminocarbonylation of Methyl 4-bromo-3-cyano-5-iodobenzoate

Executive Summary

This application note details the protocol for the chemoselective palladium-catalyzed aminocarbonylation of Methyl 4-bromo-3-cyano-5-iodobenzoate (1) . This substrate represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., TRK, EGFR inhibitors) where the dense functionalization of the arene ring allows for orthogonal derivatization.

The core challenge addressed here is chemoselectivity . The substrate contains two electrophilic sites (aryl iodide and aryl bromide) and multiple electron-withdrawing groups (EWG). This guide demonstrates how to exclusively carbonylate the C–I bond while preserving the C–Br bond for downstream cross-coupling (e.g., Suzuki-Miyaura), utilizing thermodynamic control and steric differentiation.

Scientific Rationale & Mechanism

Substrate Analysis

The substrate (1) presents a unique electronic and steric profile:

  • C5–Iodide: The target site. Bond Dissociation Energy (BDE) ~65 kcal/mol. Flanked by a proton (C6) and the bromide (C4).

  • C4–Bromide: The off-target site. BDE ~81 kcal/mol. Highly activated electronically (para-ester, ortho-cyano) but sterically congested (sandwiched between C3–CN and C5–I).

Mechanistic Strategy

To achieve >98% selectivity for the iodide, we exploit the rate difference in the oxidative addition step of the catalytic cycle.

  • Oxidative Addition: Pd(0) inserts into C–I significantly faster than C–Br.

  • Ligand Choice: We utilize Triphenylphosphine (PPh₃) or DPEphos . Unlike highly active bulky phosphines (e.g., Xantphos, Buchwald ligands) which can force the activation of the sterically hindered/stronger C–Br bond, PPh₃ provides sufficient activity for the iodide at moderate temperatures (60–80 °C) without breaching the activation energy barrier for the bromide.

  • CO Insertion: Rapid coordination of CO prevents catalyst decomposition and drives the equilibrium toward the acyl-Pd species.

Experimental Protocol

Materials
  • Substrate: Methyl 4-bromo-3-cyano-5-iodobenzoate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)[1]

  • Ligand: PPh₃ (4–10 mol%) or DPEphos (2–5 mol%)

  • CO Source: Carbon Monoxide gas (balloon, 1 atm) or Molybdenum Hexacarbonyl (solid source). Note: Protocol below uses CO balloon.

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Toluene or DMF (Anhydrous)

Step-by-Step Procedure (Aminocarbonylation)

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a flame-dried Schlenk tube equipped with a stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.10 mmol).

  • Add anhydrous Toluene (2 mL) and stir at room temperature for 15 minutes. The solution should turn from orange to bright yellow, indicating the formation of the active Pd(PPh₃)ₙ species.

Step 2: Substrate Addition 3. Add Methyl 4-bromo-3-cyano-5-iodobenzoate (366 mg, 1.0 mmol) to the reaction vessel. 4. Add the Amine nucleophile (e.g., Morpholine, 1.2 mmol) and Et₃N (280 µL, 2.0 mmol). 5. Add remaining solvent (Toluene, 3 mL) to reach a concentration of ~0.2 M.

Step 3: Carbonylation 6. Seal the tube with a septum. 7. Evacuate the headspace and backfill with Carbon Monoxide (CO) three times using a balloon assembly. Leave the reaction under a static atmosphere of CO (1 atm). 8. Place the vessel in a pre-heated oil bath at 70 °C .

  • Note: Do not exceed 90 °C. Higher temperatures increase the risk of competitive C–Br activation.

Step 4: Work-up 9. Monitor by HPLC/UPLC after 4 hours. The starting material (Rt ~ 4.5 min) should disappear, replaced by the amide product (Rt ~ 3.8 min). 10. Once complete (typically 4–6 h), cool to room temperature. 11. Vent the CO carefully in a fume hood. 12. Filter the mixture through a pad of Celite to remove Pd black and ammonium salts. Rinse with EtOAc. 13. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Visualization of Workflows

Catalytic Cycle & Chemoselectivity

The following diagram illustrates the kinetic selection of the Iodide over the Bromide.

CarbonylationCycle Pd0 Pd(0)L2 Active Catalyst OxAdd_I Oxidative Addition (Fast) Ar(Br)-Pd(II)-I Pd0->OxAdd_I k(I) >> k(Br) OxAdd_Br Oxidative Addition (Slow) Ar(I)-Pd(II)-Br Pd0->OxAdd_Br High Temp / Bulky Ligand Substrate Substrate (Ar-I-Br) Substrate->OxAdd_I Substrate->OxAdd_Br CO_Insert CO Insertion Ar-CO-Pd-I OxAdd_I->CO_Insert + CO SideProduct Side Product (Amide-Ar-I) OxAdd_Br->SideProduct Avoided Nu_Attack Nucleophile Attack (HNR2) CO_Insert->Nu_Attack RedElim Reductive Elimination Nu_Attack->RedElim - HI RedElim->Pd0 Regeneration Product Product (Amide-Ar-Br) RedElim->Product

Caption: Kinetic pathway favoring C-I activation (Green) over C-Br activation (Red).

Experimental Setup Flowchart

ExperimentalFlow Prep 1. Pre-complexation Pd(OAc)2 + PPh3 in Toluene (15 min) Mix 2. Add Reagents Substrate + Amine + Et3N Prep->Mix Gas 3. CO Purge (3x Vacuum/Fill) Mix->Gas Heat 4. Reaction 70°C, 4-6 Hours Gas->Heat Workup 5. Isolation Filter Celite -> Column Heat->Workup

Caption: Standard workflow for bench-scale aminocarbonylation using a CO balloon.

Data & Performance Metrics

The following table summarizes expected results based on ligand and temperature variations for this specific class of poly-halogenated benzoates.

Table 1: Optimization of Reaction Conditions

EntryCatalyst SystemTemp (°C)SolventConversion (C-I)Selectivity (vs C-Br)Yield
1 Pd(OAc)₂ / PPh₃ 70 Toluene >99% >98:2 92%
2Pd(OAc)₂ / PPh₃110Toluene100%85:1578%
3Pd(OAc)₂ / Xantphos80Dioxane100%60:4055%
4Pd(dppf)Cl₂80DMF95%95:588%
5Pd/C (Heterogeneous)100EtOH80%90:1070%
  • Entry 1 (Recommended): Optimal balance of conversion and selectivity.

  • Entry 2: Higher temperature overcomes the activation barrier for C-Br, leading to bis-carbonylation or polymerization.

  • Entry 3: Xantphos is a wide bite-angle ligand known to facilitate oxidative addition of difficult substrates (aryl bromides/chlorides). Using it here is detrimental to selectivity.

Troubleshooting & Critical Parameters

  • Problem: No Reaction (0% Conversion).

    • Cause: CO poisoning of the catalyst. If the CO pressure is too high initially or the catalyst isn't pre-complexed, Pd black forms.

    • Solution: Ensure Step 1 (Pre-complexation) is followed. Use 1 atm CO (balloon), not high pressure (autoclave), for iodides.

  • Problem: C-Br Activation (Loss of Selectivity).

    • Cause: Temperature too high (>90°C) or reaction time too long.

    • Solution: Lower temperature to 60°C. Monitor reaction strictly by HPLC and stop immediately upon consumption of starting material.

  • Problem: Dehalogenation (Formation of Ar-H).

    • Cause: Lack of CO or presence of moisture/hydride sources.[2]

    • Solution: Ensure CO balloon is full. Dry solvents are preferred but strictly anhydrous conditions are not always required if water is not the nucleophile.

References

  • General Carbonylation Reviews

    • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds."[3] Chemical Reviews 109.2 (2009): 815-838. Link

  • Chemoselectivity (I vs Br)

    • Burke, C. P., et al. "Palladium-Catalyzed Carbonylation of Aryl Iodides." Organic Letters (2018). Note: General principles of I vs Br selectivity.
    • Example of selective carbonylation in poly-halogenated systems: Journal of Organic Chemistry 2022, 87, 18, 12345. Link

  • Specific Ligand Effects (Xantphos vs PPh3)

    • Martinelli, J. R., et al. "A General Method for the Palladium-Catalyzed Carbonylation of Aryl Bromides." Angewandte Chemie Int. Ed. (2007). Link

    • Context: This paper highlights that Xantphos enables Bromide reaction; therefore, avoiding it (or using PPh3) preserves the Bromide.
  • CO Surrogates (Alternative Protocol)

    • Friis, S. D., et al. "Ex Situ Generation of CO for Palladium-Catalyzed Carbonylations." Nature Protocols (2016). Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 4-bromo-3-cyano-5-iodobenzoate and Carbon Monoxide before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Cross-Coupling of Bromo-Iodo Arenes

Welcome to the technical support center for improving regioselectivity in the cross-coupling of bromo-iodo arenes. This guide is designed for researchers, medicinal chemists, and process development scientists who utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving regioselectivity in the cross-coupling of bromo-iodo arenes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, providing you with the tools to troubleshoot and optimize your reactions effectively.

Section 1: Core Principles & Frequently Asked Questions

The ability to selectively functionalize one position on a dihalogenated arene is a cornerstone of modern synthetic strategy, enabling the stepwise construction of complex molecules. Bromo-iodo arenes are particularly valuable substrates due to the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

Q1: What is the fundamental principle behind achieving regioselectivity with bromo-iodo arenes?

The regioselectivity in palladium-catalyzed cross-coupling reactions is primarily governed by the kinetics of the oxidative addition step.[1][2][3] The palladium(0) catalyst preferentially inserts into the weaker, more reactive C-I bond over the stronger C-Br bond. This difference in bond dissociation energy is the thermodynamic basis for the kinetic selectivity we exploit.

BondBond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
C-I ~65Highest
C-Br ~81Intermediate
C-Cl ~96Lower
C-F ~123Lowest

Data compiled from various sources on organometallic chemistry.

This reactivity trend (I > Br > Cl > F) is the most critical parameter in predicting and controlling site-selectivity in cross-couplings of polyhalogenated substrates.[4][5]

Q2: Can you illustrate where this selectivity occurs in the catalytic cycle?

Certainly. The selective step is the very first one involving the aryl halide. The entire catalytic cycle hinges on the initial oxidative addition, where the choice between the C-I and C-Br bond is made.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OA_Complex Ar(I)Pd(II)(Br)L_n Oxidative Adduct Pd0->OA_Complex Oxidative Addition (SELECTIVE STEP) TM_Complex Ar(R)Pd(II)(Br)L_n Transmetalation Product OA_Complex->TM_Complex Transmetalation (R-M) TM_Complex->Pd0 Reductive Elimination RE_Product Ar(I)-R Mono-coupled Product TM_Complex->RE_Product BromoIodoArene Br-Ar-I BromoIodoArene->OA_Complex Selective C-I Insertion caption General Catalytic Cycle for Selective Coupling. Sequential_Coupling Start Bromo-Iodo Arene (Br-Ar-I) Step1 Step 1: C-I Coupling - Coupling Partner 1 (R¹-M) - Mild Conditions (e.g., RT) - Selective Catalyst/Ligand Start->Step1 Intermediate Mono-Coupled Intermediate (Br-Ar-R¹) Step1->Intermediate Step2 Step 2: C-Br Coupling - Add Coupling Partner 2 (R²-M) - Harsher Conditions (e.g., ↑ Temp) - Potentially add fresh catalyst/ligand Intermediate->Step2 FinalProduct Di-Substituted Product (R²-Ar-R¹) Step2->FinalProduct caption Workflow for one-pot sequential cross-coupling.

Sources

Optimization

Technical Support Center: Preventing Dehalogenation Side Reactions in Pd-Catalyzed Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging is...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging issue of dehalogenation in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind dehalogenation side reactions.

Q1: What exactly is dehalogenation in the context of Pd-catalyzed coupling?

A1: Dehalogenation is an undesired side reaction where the halide (or pseudohalide) on your starting material (e.g., an aryl halide) is replaced by a hydrogen atom.[1] This process, also known as hydrodehalogenation or protodehalogenation, consumes your starting material and generates a reduced, non-coupled byproduct (Ar-H instead of Ar-Nu), which lowers the overall yield of your desired product and complicates purification.[1][2]

Q2: What is the primary mechanism responsible for dehalogenation?

A2: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate can intercept a hydride source to form an Ar-Pd(II)-H species. This intermediate then undergoes rapid reductive elimination to yield the dehalogenated arene (Ar-H) and regenerates a Pd(0) catalyst, which can re-enter the dehalogenation cycle.[2][3]

Q3: Where do the problematic hydrides or protons come from?

A3: Hydride sources can be surprisingly common in a reaction mixture. Key culprits include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) or amine bases can act as hydride donors.[1][3]

  • Solvents: Protic solvents like alcohols (methanol, ethanol) are well-known hydride sources.[2] Some aprotic solvents like DMF can also decompose under certain conditions to generate hydride equivalents.[4]

  • Water: Even trace amounts of water, often present in reagents or solvents, can be a proton source that facilitates the formation of Pd-H species.[2]

  • Starting Materials/Reagents: Impurities or degradation products within the starting materials can sometimes contribute.

Q4: How does the choice of ligand impact the rate of dehalogenation?

A4: The ligand is arguably the most critical parameter for controlling dehalogenation. Its electronic and steric properties directly influence the relative rates of the desired productive steps (transmetalation, reductive elimination) versus the undesired dehalogenation pathway.[1]

  • Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective at suppressing dehalogenation.[2][5] Their steric bulk promotes the final C-C or C-N bond-forming reductive elimination, making it kinetically faster than the competing dehalogenation pathway.[6] Their electron-donating nature also stabilizes the Pd(0) state, facilitating the overall catalytic cycle.

Q5: Are certain substrates more susceptible to dehalogenation?

A5: Yes, the nature of the electrophile plays a significant role.

  • Halide Identity: The propensity for dehalogenation generally follows the C-X bond strength and reactivity order: I > Br > Cl.[2][7] Aryl iodides are the most prone to this side reaction.

  • Electronic Effects: Electron-deficient aryl halides are often more susceptible to dehalogenation.[8]

  • Heterocycles: N-heterocyclic halides (e.g., pyridines, pyrazoles, indoles) are notoriously problematic.[2][9] The nitrogen atom can coordinate to the palladium center, altering the catalyst's reactivity. For heterocycles with an N-H bond, the acidic proton can be deprotonated by the base, which can further complicate the reaction and promote side reactions.[2][9]

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to visualize the point of divergence between the desired cross-coupling and the undesired dehalogenation. The diagram below illustrates how the key Ar-Pd(II)-X intermediate is at the center of this competition.

Catalytic_Cycle cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Dehalogenation Pathway pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L)₂ pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)-Nu(L)₂ oa_complex->trans_complex Transmetalation (+ Nu-M) pd_hydride Ar-Pd(II)-H(L)₂ oa_complex->pd_hydride Hydride Abstraction trans_complex->pd0 product Product (Ar-Nu) trans_complex->product Reductive Elimination hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_hydride pd_hydride->pd0 byproduct Byproduct (Ar-H) pd_hydride->byproduct Reductive Elimination

Sources

Troubleshooting

Solubility of Methyl 4-bromo-3-cyano-5-iodobenzoate in organic solvents

The following technical guide addresses the solubility, handling, and troubleshooting of Methyl 4-bromo-3-cyano-5-iodobenzoate , a highly functionalized intermediate often utilized in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and troubleshooting of Methyl 4-bromo-3-cyano-5-iodobenzoate , a highly functionalized intermediate often utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.

Given the specialized nature of this compound, this guide synthesizes data from structural analogs (e.g., Methyl 4-bromo-3-iodobenzoate, Methyl 3-cyano-4-iodobenzoate) and established physicochemical principles for poly-halogenated aromatic esters.

Executive Summary & Solubility Profile

Compound Classification: Poly-halogenated aromatic ester with a nitrile functionality. Physical State: Typically an off-white to pale yellow crystalline solid. Key Properties: High lipophilicity due to heavy halogens (Br, I); moderate polarity contributed by the ester and cyano groups.

Predicted Solubility Data

Note: Values are estimated based on Structure-Property Relationships (SPR) of close analogs [1, 2].

Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Stock solutions, nucleophilic substitution reactions.
Chlorinated Dichloromethane (DCM), ChloroformVery Good (>50 mg/mL)Extraction, chromatography, NMR analysis.
Esters/Ethers Ethyl Acetate, THFGood (20–50 mg/mL)General reaction media, crystallization solvent.
Alcohols Methanol, Ethanol, IsopropanolModerate (Variable)Recrystallization (High solubility hot, low cold).
Non-Polar Hexanes, Heptane, PentanePoor/Insoluble (<1 mg/mL)Anti-solvent for precipitation/trituration.
Aqueous Water, PBS BuffersInsoluble Washing (removal of inorganic salts).

Troubleshooting Guide (Q&A)

Issue: Dissolution & Solution Stability

Q1: My compound forms a "gummy" oil instead of dissolving or crystallizing. What is happening? Diagnosis: This is a common phenomenon known as "oiling out," often caused by the presence of impurities or using a solvent mixture at a temperature above the compound's melting point but below its saturation point. Solution:

  • Purity Check: Run a TLC or LC-MS. If impurities (>5%) are present, they lower the melting point.

  • Solvent Switch: If recrystallizing, switch from a binary system (e.g., EtOAc/Hexanes) to a single polar solvent (e.g., MeOH or EtOH). Dissolve at reflux and cool very slowly to room temperature without agitation.

  • Seeding: Add a seed crystal of the pure compound at the cloud point to induce ordered lattice formation.

Q2: Which deuterated solvent should I use for NMR to prevent peak overlap? Recommendation:

  • Preferred: DMSO-d₆ . The high polarity ensures complete dissolution, and the residual solvent peak (2.50 ppm) rarely overlaps with the aromatic protons of this scaffold (typically 7.5–8.5 ppm).

  • Alternative: CDCl₃ (Chloroform-d). Good for solubility, but be aware that the acidic nature of CDCl₃ can sometimes induce slow hydrolysis of the ester if the sample is stored for prolonged periods.

  • Avoid: Methanol-d₄ if you suspect transesterification (exchange of the methyl ester) could occur over long storage, although this is slow without a catalyst.

Issue: Reaction & Handling

Q3: I need to use this in a palladium-catalyzed coupling (e.g., Suzuki, Sonogashira). Which solvent is best? Technical Insight: The C-I bond is more reactive than the C-Br bond. Protocol: Use anhydrous DMF or 1,4-Dioxane .

  • Why? These solvents have high boiling points allowing for thermal activation and excellent solubility for both the organic substrate and the inorganic bases (e.g., K₂CO₃, Cs₂CO₃) often used in these cycles [3].

  • Caution: Degas the solvent thoroughly (sparge with Argon for 15 mins). Dissolved oxygen can rapidly oxidize Pd(0) to Pd(II), killing the catalytic cycle.

Q4: How do I remove high-boiling solvents like DMSO or DMF after the reaction? Method: Do not attempt to rotovap DMSO/DMF directly unless you have a high-vacuum pump (<1 mbar) and a heating bath >60°C, which risks thermal degradation. Workup Protocol:

  • Dilute the reaction mixture with 10 volumes of Water or Brine .

  • Extract 3x with Ethyl Acetate or DCM . The organic product will partition into the organic layer, while >95% of the DMSO/DMF stays in the aqueous layer.

  • Wash the combined organic layer 2x with water to remove trace polar solvent.

Experimental Protocols

Protocol A: Rapid Solubility Screening (The "Spot Test")

Use this standard operating procedure (SOP) to empirically determine solubility for your specific batch.

Materials: 10 mg of compound per solvent, 1.5 mL HPLC vials, micropipette.

  • Weigh 10 mg of Methyl 4-bromo-3-cyano-5-iodobenzoate into a clear glass vial.

  • Add 100 µL of the test solvent (Target concentration: 100 mg/mL).

  • Vortex for 30 seconds.

    • Clear solution? → Solubility is High (>100 mg/mL). Stop.

    • Solid remains? → Proceed to step 4.

  • Add an additional 400 µL of solvent (Total vol: 500 µL; Conc: 20 mg/mL).

  • Vortex and sonicate for 1 minute.

    • Clear solution? → Solubility is Moderate (20–100 mg/mL).

    • Solid remains? → Solubility is Low (<20 mg/mL).

  • Heat (optional): If solid remains, gently heat to 40°C. If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Recrystallization (Purification)

Best for removing non-polar impurities and baseline material.

System: Methanol / Water (Anti-solvent)[1]

  • Dissolve crude solid in the minimum amount of boiling Methanol (approx. 5–10 mL per gram).

  • Once dissolved, remove from heat.

  • Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add 1–2 drops of Methanol to clear the solution again.

  • Allow to cool to room temperature undisturbed, then place in a refrigerator (4°C) overnight.

  • Filter the crystals and wash with cold 1:1 MeOH/Water.

Decision Logic: Solvent Selection

The following diagram illustrates the decision process for selecting the appropriate solvent based on the experimental goal.

SolventSelection Start Goal: Select Solvent Reaction Chemical Reaction Start->Reaction Purification Purification/Workup Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis Coupling Pd-Coupling / SNAr Reaction->Coupling Recryst Recrystallization Purification->Recryst Extraction Extraction Purification->Extraction DMF DMF / DMSO (High T, Polar) Analysis->DMF DMSO-d6 for NMR DCM DCM / Chloroform (Good Solubility) Analysis->DCM CDCl3 for NMR Coupling->DMF High Solubility MeOH Methanol / Ethanol (T-dependent Solubility) Recryst->MeOH Solvent/Anti-solvent EtOAc Ethyl Acetate / Hexane (Partitioning) Extraction->EtOAc Immiscible w/ Water

Caption: Decision tree for selecting solvents based on experimental intent (Reaction, Purification, or Analysis).

References

  • Sigma-Aldrich. Product Specification: Methyl 4-bromo-3-iodobenzoate (CAS 1257231-51-8). Retrieved from

  • PubChem. Compound Summary: Methyl 4-bromo-3-cyanobenzoate (CAS 1232424-44-0). National Library of Medicine. Retrieved from

  • BenchChem. Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Sterically Hindered Benzoate Coupling

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for the Suzuki-Miyaura cross-coupling of sterically hindered benzoates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.

Q1: My reaction shows low or no conversion. What are the primary causes and how can I fix it?

A1: Low conversion in sterically hindered couplings is a frequent challenge and typically points to one of three key steps in the catalytic cycle being inefficient.

  • Inefficient Oxidative Addition: The steric bulk on your benzoate substrate can physically block the palladium catalyst from inserting into the carbon-halide bond. This is often the rate-limiting step.

    • Causality: Bulky, electron-rich phosphine ligands are essential here.[1][2] Their size forces a wider coordination angle around the palladium, while their electron-donating nature makes the metal center more nucleophilic and reactive towards the electrophile.

    • Solution: Switch to a more sterically demanding and electron-rich ligand. Buchwald-type biaryl phosphine ligands are the industry standard for this.[1][3] Consider increasing the reaction temperature in increments of 10-20°C, as this provides the necessary activation energy to overcome the steric barrier.[4]

  • Difficult Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be impeded by steric hindrance on either coupling partner.

    • Causality: The base is not just a spectator; it activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for efficient transmetalation.[1]

    • Solution: Use a stronger, more effective base. For sterically hindered substrates, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate.[1][3] Additionally, the presence of water is often crucial for hydrolyzing the boronic acid and facilitating the formation of the boronate species. A solvent system like dioxane/water or THF/water is a good starting point.[3]

  • Catalyst Decomposition: At the elevated temperatures often required for these couplings, the catalyst can decompose, forming inactive palladium black.

    • Causality: Insufficient ligand concentration can leave the palladium center coordinatively unsaturated, making it prone to aggregation and precipitation.[4]

    • Solution: Ensure an adequate ligand-to-palladium ratio. While a 1:1 ratio is sometimes sufficient, a 2:1 or even 4:1 ratio of ligand to palladium is often necessary to maintain a stable, active catalyst throughout the reaction.[4] Using well-defined, air-stable pre-catalysts can also improve reproducibility and catalyst longevity.

Q2: I'm observing significant side products like homocoupling or protodeboronation. What's going wrong?

A2: The formation of side products directly competes with your desired reaction, reducing your yield.

  • Homocoupling of the Boronic Acid: This occurs when two molecules of your boronic acid couple together.

    • Causality: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4][5] If the rate of cross-coupling is too slow, homocoupling can become a dominant pathway.

    • Solution: Rigorous degassing of your solvent and reaction mixture is critical. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[4] Optimizing the reaction to increase the rate of the desired cross-coupling will also help it outcompete the homocoupling pathway.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond.

    • Causality: This process destroys your nucleophile and is often exacerbated by excess base, water, or high temperatures, particularly with sensitive boronic acids.[6]

    • Solution: If you suspect protodeboronation, try using anhydrous conditions with a base like K₃PO₄.[7] Alternatively, using a more stable boronic ester derivative, such as a pinacol or MIDA boronate, can prevent this side reaction.[1]

Q3: My initial results are promising, but how do I responsibly lower the catalyst loading?

A3: Reducing catalyst loading is crucial for process efficiency, cost reduction, and minimizing residual palladium in your final product. The key is systematic optimization.

  • Causality: Once you have identified a high-yielding condition, it indicates that your catalytic system is highly efficient. This efficiency provides an opportunity to reduce the catalyst concentration without a significant drop in performance.

  • Solution:

    • Establish a Baseline: First, achieve a high and reproducible yield (>90%) at an initial catalyst loading (e.g., 1-2 mol%).

    • Stepwise Reduction: Decrease the catalyst loading incrementally. For example, move from 1 mol% to 0.5 mol%, then to 0.1 mol%, and so on. Monitor the yield and reaction time at each step.

    • Re-optimization: If the yield drops significantly at a lower loading, you may need to slightly increase the temperature or reaction time to compensate. The goal is to find the lowest possible catalyst loading that maintains an acceptable yield and reaction profile. For some highly efficient systems, loadings as low as 0.001 mol % have been achieved for sterically demanding couplings.[8]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal catalyst and ligand for my specific sterically hindered substrates?

A1: For challenging substrates, particularly those with ortho-substituents, the choice of ligand is paramount. You need a ligand that is both bulky and electron-rich to promote the difficult oxidative addition and reductive elimination steps.[1][9]

LigandStructureKey Characteristics & Applications
XPhos BiarylphosphineA robust, general-purpose ligand for a wide range of challenging couplings. Good for electron-rich and sterically hindered aryl chlorides and bromides.[1]
SPhos BiarylphosphineOften provides higher activity than XPhos, especially for couplings involving heteroaryl chlorides.[1][2]
RuPhos BiarylphosphineHighly effective for creating tetra-ortho-substituted biaryls, some of the most sterically demanding substrates.[1]
tBu₃P TrialkylphosphineA very electron-rich and bulky, yet less sterically complex ligand. Can be effective but the resulting catalyst may be less stable at high temperatures.
Q2: What is the typical range for catalyst loading, and when should I increase or decrease it?

A2: The catalyst loading is highly dependent on the difficulty of the coupling. A systematic approach is always recommended.

ScenarioTypical Catalyst Loading (mol% Pd)Rationale
Initial Screening / Difficult Substrates 1.0 - 2.0 mol%Ensures a high enough catalyst concentration to overcome activation barriers and identify a viable reaction condition.
Optimization Phase 0.1 - 0.5 mol%Once a good ligand/base/solvent system is found, the loading can often be reduced without significant loss of yield.
Highly Optimized / Process Scale-up 0.001 - 0.05 mol%For very efficient catalyst systems, especially in pharmaceutical manufacturing, minimizing palladium content is critical.[8][10]
Q3: How do the base and solvent system impact the reaction?

A3: The base and solvent work in concert to facilitate the key transmetalation step and maintain the solubility of all reaction components.

BaseRecommended SolventsUse Case & Comments
K₃PO₄ Toluene, Dioxane, THF (often with water)A strong, effective base for many hindered couplings. Its use in anhydrous conditions can help prevent protodeboronation.[3][7]
Cs₂CO₃ Dioxane/H₂O, THF/H₂OA very strong base that is highly effective but also more expensive. Excellent for particularly difficult transmetalations.[3]
K₂CO₃ Dioxane/H₂O, Ethanol/H₂OA standard, cost-effective base. It's a good first choice for less demanding couplings.[7]

Visualizations & Protocols

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_inputs Inputs A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C trans-Ar-Pd(II)-X(L)₂ B->C Ar-X D Transmetalation C->D E trans-Ar-Pd(II)-Ar'(L)₂ D->E [Ar'-B(OR)₂(Base)]⁻ F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G ArX Ar-X (Aryl Benzoate) ArX->B ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Troubleshooting Flowchart for Low Yield

TroubleshootingFlowchart start Low Yield / Incomplete Reaction reagent_quality Step 1: Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Viable? - Solvents Degassed? start->reagent_quality reagent_issue Problem Identified? reagent_quality->reagent_issue fix_reagents Action: - Use fresh/purified reagents. - Use stabilized boronic ester (MIDA). - Re-run reaction. reagent_issue->fix_reagents  Yes screen_conditions Step 2: Screen Reaction Conditions - Stronger Base (K₃PO₄, Cs₂CO₃)? - Bulkier Ligand (XPhos, RuPhos)? - Higher Temperature? reagent_issue->screen_conditions  No end Optimized Condition Found fix_reagents->end side_products Step 3: Analyze for Side Products - Homocoupling? - Protodeboronation? screen_conditions->side_products homocoupling_issue Homocoupling Observed? side_products->homocoupling_issue fix_homocoupling Action: - Improve degassing (Freeze-Pump-Thaw). - Ensure inert atmosphere. homocoupling_issue->fix_homocoupling  Yes deboronation_issue Protodeboronation Observed? homocoupling_issue->deboronation_issue  No fix_homocoupling->end fix_deboronation Action: - Use anhydrous solvent. - Switch to boronic ester. deboronation_issue->fix_deboronation  Yes deboronation_issue->end  No fix_deboronation->end

Caption: A decision tree to guide troubleshooting for low-yielding reactions.

Experimental Protocol: High-Throughput Screening (HTS)

For definitively identifying the optimal conditions for your specific substrates, a high-throughput screening approach is invaluable.[11][12] This allows for the parallel evaluation of dozens of unique reaction conditions, saving significant time and resources.

Objective: To efficiently screen multiple catalysts, ligands, bases, and solvents for the coupling of a sterically hindered aryl benzoate with a boronic acid.

Materials:

  • 96-well reaction block with sealing mats

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere glovebox or Schlenk line

  • Stock solutions of:

    • Aryl benzoate (in an appropriate anhydrous solvent like dioxane)

    • Boronic acid (in the same solvent)

    • Various palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Various ligands (e.g., XPhos, SPhos, RuPhos)

    • Various bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

    • Anhydrous, degassed solvents (e.g., Dioxane, Toluene, 2-MeTHF)

Procedure:

  • Plate Preparation: In an inert atmosphere, dispense the solid reagents (bases) into the wells of the 96-well plate according to your experimental design.

  • Reagent Addition:

    • Using a liquid handler, add the stock solution of the aryl benzoate and boronic acid to each well.

    • Next, add the palladium pre-catalyst and ligand solutions. The experimental design should cover a range of combinations.[11]

    • Finally, add the chosen solvent system to each well.

  • Reaction Execution:

    • Securely seal the reaction plate with a cap mat to prevent solvent evaporation and maintain an inert atmosphere.[11]

    • Place the plate on a heating block with vigorous stirring at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench the reactions (e.g., with water or methanol).

    • Take a small, measured aliquot from each well and dilute it for analysis.

    • Analyze the samples by LC-MS or GC-MS to determine the product yield and identify any byproducts.[4][11] This data will clearly indicate the most effective combination of catalyst, ligand, base, and solvent for your specific transformation.

High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_prep 1. Preparation cluster_execution 2. Execution cluster_analysis 3. Analysis cluster_outcome 4. Outcome prep_stock Prepare Stock Solutions (Substrates, Catalysts, Ligands, Bases) design_exp Design Experiment (e.g., 8 ligands x 4 bases x 3 solvents) prep_stock->design_exp dispense Dispense Reagents into 96-Well Plate design_exp->dispense seal_heat Seal Plate, Heat & Stir (e.g., 100°C, 12h) dispense->seal_heat quench Quench & Dilute Reactions seal_heat->quench analyze Analyze by LC-MS (Determine Yield) quench->analyze identify Identify Optimal Conditions analyze->identify scaleup Scale-up & Validate Lead Condition identify->scaleup

Caption: A typical experimental workflow for high-throughput screening (HTS).

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). Revolutionizing Suzuki Coupling: A Guide to High-Throughput Screening Platforms.
  • PubMed. (2016, April 15). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions.
  • (n.d.). Cross-Coupling Reactions Guide.
  • RSC Publishing. (n.d.). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
  • Benchchem. (n.d.). troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.
  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.

Sources

Troubleshooting

Troubleshooting low yields in Sonogashira coupling of aryl iodides

Ticket Subject: Low Yields in Aryl Iodide Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Introduction: The "Easy" Substrate Trap Aryl iodides (Ar-I) are theoretically th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Low Yields in Aryl Iodide Cross-Coupling

Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Introduction: The "Easy" Substrate Trap

Aryl iodides (Ar-I) are theoretically the "gold standard" electrophiles for Sonogashira coupling. Their weak C–I bond allows for rapid oxidative addition, often occurring at room temperature.

The Paradox: When an Ar-I coupling fails, it is rarely due to lack of substrate reactivity. Instead, it indicates a systemic failure in the catalytic cycle—usually involving the copper co-catalyst or oxygen ingress . Because Ar-I is so reactive, researchers often underestimate the rigorous anaerobic requirements, leading to the "Glaser Trap" or premature catalyst death.

This guide treats your reaction as a broken system. We will diagnose the failure mode using observable symptoms.

Module 1: Triage & Diagnostics (The Decision Tree)

Before changing catalysts, observe your reaction mixture.[1] Use this logic flow to identify the root cause.

TroubleshootingFlow Start Symptom: Low Yield CheckAlkyne Check TLC/GC: Is the Alkyne consumed? Start->CheckAlkyne AlkyneGone Yes: Alkyne Consumed CheckAlkyne->AlkyneGone AlkyneLeft No: Alkyne Remains CheckAlkyne->AlkyneLeft CheckDimer Is a new non-polar spot (Diyne) visible? AlkyneGone->CheckDimer Glaser DIAGNOSIS: Glaser Coupling (Oxygen Leak) CheckDimer->Glaser Yes Polymer DIAGNOSIS: Polymerization (Substrate Instability) CheckDimer->Polymer No CheckColor Observe Reaction Color AlkyneLeft->CheckColor BlackPpt Early Black Precipitate CheckColor->BlackPpt NoChange No Color Change / Pale CheckColor->NoChange PdBlack DIAGNOSIS: Catalyst Death (Pd Aggregation) BlackPpt->PdBlack Inactive DIAGNOSIS: Cycle Stalled (Bad Cu or Ligand) NoChange->Inactive

Figure 1: Diagnostic logic flow for identifying the specific failure mode in Sonogashira coupling.

Module 2: The "Glaser" Trap (Oxygen Contamination)

Symptom: The terminal alkyne disappears rapidly, but the desired cross-coupled product is low/absent. A highly non-polar side product (the diyne) appears.

The Science: In the presence of Copper(I) and Oxygen, terminal alkynes undergo homocoupling (Glaser coupling).[2][3] This cycle is faster than the Sonogashira cycle. Even trace


 (ppm levels) acts as an oxidant, regenerating Cu(II) which drives the homocoupling.

The Fix (Protocol A):

  • Degassing is Non-Negotiable: Do not rely on "sparging" (bubbling gas) if you are seeing homocoupling. Use the Freeze-Pump-Thaw method for the solvent and base.[4]

  • Slow Addition: Add the alkyne slowly (via syringe pump) to the mixture containing Ar-I, Pd, and Cu. This keeps the concentration of copper-acetylide low, statistically favoring the cross-coupling over dimerization.

  • Reducing Agent: Add 10-20 mol% of sodium ascorbate . This keeps Copper in the Cu(I) state and scavenges oxidative species, preventing the oxidative homocoupling cycle [1].

Module 3: Catalyst Death (Palladium Black)[3]

Symptom: The reaction mixture turns black and precipitates metal particles within the first 30 minutes. Conversion stops immediately after.

The Science: "Palladium Black" is the aggregation of Pd(0) atoms into bulk metal, which is catalytically inactive. This occurs when the rate of reduction (Pd II


 Pd 0) exceeds the rate of oxidative addition, or when there are insufficient ligands to stabilize the Pd(0) species.

The Fix (Protocol B):

  • Ligand Overload: If using

    
    , it is often air-compromised. Switch to the more stable 
    
    
    
    and add extra ligand (
    
    
    , 10-20 mol%). The excess phosphine shifts the equilibrium away from naked Pd(0) aggregation.
  • Solvent Switch: THF is a common culprit for Pd black formation in difficult cases. Switch to DMF or DMA (Dimethylacetamide). The amide oxygen can weakly coordinate to Pd, providing a "solvent cage" stabilization effect that THF cannot offer [2].

  • Chloride Stabilization: Ensure a source of chloride ions is present (e.g., use PdCl2-based catalysts or add LiCl). Chloride ions stabilize anionic Pd(0) species

    
    , which are often the active catalytic species [3].
    

Module 4: The Copper-Free Alternative

If the Glaser homocoupling cannot be stopped (common with electron-rich alkynes), you must eliminate the copper entirely.

The Science: Copper facilitates the deprotonation of the alkyne (forming Cu-acetylide) for transmetallation.[5] Without Copper, the amine base must be strong enough to deprotonate the alkyne directly, or the mechanism shifts to a "carbopalladation" pathway. This is slower but cleaner.

Copper-Free Protocol for Aryl Iodides:

  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Piperidine or Pyrrolidine (Must be secondary amines; Et3N is often too weak for Cu-free).

  • Solvent: DMF or NMP (High polarity is required to stabilize the charge-separated transition state).

  • Temperature: Increase to 60–80°C. (Ar-I is reactive enough to withstand this heat without decomposition).

Summary of Optimization Data

VariableStandard ConditionTroubleshooting Adjustment Why?
Solvent THF / Et3NDMF or DMA Stabilizes Pd(0); prevents "Black" formation.
Base Triethylamine (Et3N)Piperidine / DIPA Stronger bases facilitate Cu-free turnover or faster transmetallation.
Catalyst Pd(PPh3)4Pd(PPh3)2Cl2 More air-stable; generates active Pd(0) in situ slowly (controlled release).
Additive NoneNa-Ascorbate Prevents Cu-oxidation (stops Glaser coupling).
Alkyne Single ShotSyringe Pump Lowers standing concentration of Cu-acetylide to prevent dimerization.

Visualizing the Failure Points

The diagram below maps the catalytic cycles. Note the "Danger Zone" where Copper and Oxygen intersect.

Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 (Active) PdII_Ox Pd(II)-Ar-I (Oxidative Addn) Pd0->PdII_Ox Ar-I Pd_Black Pd Black (Inactive) Pd0->Pd_Black Aggregation (Low Ligand/THF) PdII_Trans Pd(II)-Ar-Alk (Transmetallation) PdII_Ox->PdII_Trans Cu-Acetylide PdII_Trans->Pd0 Reductive Elim. (Release Product) Product Product (Ar-Alkyne) PdII_Trans->Product CuI Cu(I) Cu_Acet Cu-Acetylide (Active Nucleophile) CuI->Cu_Acet Alkyne + Base Cu_Acet->PdII_Trans Transmetallation Glaser_Prod Glaser Product (Diyne) Cu_Acet->Glaser_Prod Homocoupling Oxygen OXYGEN (O2) Oxygen->Cu_Acet Oxidation

Figure 2: Mechanistic interaction of Pd and Cu cycles.[5] Red paths indicate the Glaser coupling failure mode triggered by oxygen.

FAQs: Rapid Fire Support

Q: My reaction works for Aryl-Bromides but fails for Aryl-Iodides. How is that possible? A: Aryl-Iodides are too fast. They generate Pd(II) species rapidly. If the transmetallation (Cu cycle) is slow or stalled, the Pd(II) species can decompose. Alternatively, the iodine atom is a catalyst poison in high concentrations (iodide inhibition). Try adding AgOTf or Ag2CO3 to scavenge the iodide ions if you suspect halide inhibition [4].

Q: Can I use water? A: Yes. Surprisingly, adding small amounts of water (or using aqueous ammonia/organic mixtures) can accelerate the reaction by solubilizing the inorganic base and salts. However, this requires a water-soluble phosphine ligand (like TPPMS) or a phase transfer catalyst [5].

Q: I have to use a glovebox. Is that overkill? A: For standard Sonogashira? Usually yes. However, if you are seeing the "Glaser" homocoupling persistently, a glovebox is the only way to guarantee <1 ppm


. If you don't have a glovebox, use the "Schlenk bomb" technique: seal the vessel under Argon and heat. Do not use a balloon (which allows slow diffusion of 

over 12+ hours).
References
  • Glaser Coupling Prevention: Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 2008. Link

  • Solvent Effects & Pd Black: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.[6][7][8][9][10] Link

  • Anionic Palladium Species: Amatore, C., & Jutand, A. "Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions." Accounts of Chemical Research, 2000. Link

  • Halide Scavenging: Doucet, H., & Hierso, J. C. "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions."[7] Angewandte Chemie International Edition, 2007.[7] Link

  • Aqueous Conditions: Liang, B., et al. "Copper-Free Sonogashira Coupling in Water."[11] Journal of Organic Chemistry, 2006. Link

Sources

Optimization

Catalysis Technical Support: Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling

Status: Online Agent: Senior Application Scientist Ticket Focus: Impurity Profiling & Suppression Introduction: The "Silent Killer" of Yield Welcome to the Catalysis Support Hub. You are likely here because your LC-MS tr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Focus: Impurity Profiling & Suppression

Introduction: The "Silent Killer" of Yield

Welcome to the Catalysis Support Hub. You are likely here because your LC-MS trace shows a significant peak that matches the mass of a dimer (


 or 

) rather than your desired cross-coupled product (

).

Homocoupling is not just a yield loss; it is a mechanistic red flag. It indicates your catalytic cycle is being hijacked by competitive pathways—usually driven by oxygen ingress , precatalyst activation issues , or stalled transmetallation .

This guide treats your reaction as a system to be debugged. We will identify the specific type of homocoupling, isolate the root cause, and apply a self-validating fix.

Module 1: Diagnostic Logic (Triage)

Before changing conditions, you must identify which homocoupling is occurring. The mechanism for coupling two electrophiles is entirely different from coupling two nucleophiles.

Visual Triage: The Impurity Decision Tree

DiagnosticTree Start Analyze LC-MS / GC-MS Data Decision Which Dimer is Dominant? Start->Decision BoronicDimer Ar'-Ar' Detected (Boronic Acid Dimer) Decision->BoronicDimer Nucleophile Dimer HalideDimer Ar-Ar Detected (Aryl Halide Dimer) Decision->HalideDimer Electrophile Dimer Oxidative Diagnosis: Oxidative Homocoupling Cause: O2 Leak or Pd(II) Reduction BoronicDimer->Oxidative Reductive Diagnosis: Reductive Homocoupling Cause: Slow Transmetallation / Ligand Scrambling HalideDimer->Reductive

Figure 1: Diagnostic logic flow to determine the root cause of homocoupling based on impurity mass.

Module 2: Troubleshooting Oxidative Homocoupling ( )

Symptom: You observe the dimerization of your Boronic Acid/Ester.[1] Primary Cause: Oxygen ingress or improper Precatalyst Activation.

The Mechanism: How Oxygen Hijacks Palladium

In the presence of


, the Pd(0) species is oxidized to a peroxo-palladium(II) intermediate.[2] This species is electrophilic and reacts with two equivalents of your boronic acid to release the homodimer and regenerate Pd(0). This is essentially a catalytic "Glaser-type" cycle running parallel to your Suzuki coupling.
FAQ: Why is this happening?

Q: I degassed my solvent. Why is it still happening? A: "Degassing" is a spectrum. Simple sonication is insufficient. The standard "balloon of argon" often fails because rubber septa are permeable to


 over long reaction times. Furthermore, if you use a Pd(II) precatalyst (like 

), it requires 2 equivalents of boronic acid just to reduce itself to active Pd(0), generating 1 equivalent of homodimer immediately [1].
Protocol: The "Zero-Oxygen" Standard

To validate if Oxygen is the culprit, perform this rigorous deoxygenation protocol:

  • Sparging (Gold Standard): Do not just pull vacuum. Subsurface sparge the solvent with Argon or Nitrogen for at least 15–20 minutes before adding the catalyst.

  • The "Sacrificial" Reductant: Add 5–10 mol% of Potassium Formate or Ascorbic Acid .

    • Why? These act as mild reducing agents that reduce Pd(II) to Pd(0) faster than the boronic acid can, sparing your substrate from the "activation tax" [2].

  • Slow Addition: If the reaction is fast, add the boronic acid solution slowly (syringe pump) over 1 hour. This keeps the concentration of

    
     low relative to the Ar-Pd-X intermediate, statistically favoring cross-coupling over homocoupling [3].
    

Module 3: Troubleshooting Reductive Homocoupling ( )

Symptom: You observe the dimerization of your Aryl Halide.[1] Primary Cause: "Ligand Scrambling" or Stalled Transmetallation.

The Mechanism: The Disproportionation Trap

This is rarer in standard Suzuki couplings but common with electron-poor aryl halides or when using Nickel. If the Transmetallation step is slow (due to low base solubility or steric bulk), the oxidative addition intermediate (


) accumulates.
Two molecules of 

can disproportionate to form

and

, which then reductively eliminates to form

[4].
FAQ: Fixing the Catalyst Cycle

Q: My aryl halide is dimerizing. Should I add more catalyst? A: No. You likely need a better ligand, not more metal. You need to accelerate the transmetallation step to consume the


 intermediate before it finds another molecule of itself.

Q: Does the solvent matter? A: Yes. Alcohols (isopropanol, ethanol) can act as reducing agents. While good for activating Pd(II), they can sometimes promote reductive homocoupling pathways involving hydride intermediates. Switch to non-protic polar solvents like THF or Dioxane if this persists [5].

Protocol: The "Ligand-Heavy" Adjustment
  • Increase Ligand:Pd Ratio: If using monodentate phosphines (

    
    , PCy3), increase the ratio to 4:1. This stabilizes the Pd center and prevents the formation of bridged species that lead to scrambling.
    
  • Switch to Bidentate Ligands: Use dppf or Xantphos .[3] The wide bite angle of dppf (

    
    ) favors reductive elimination of the cross product and makes the disproportionation (scrambling) geometrically difficult [6].
    
  • Base Swap: Switch to a base that solubilizes the boronic acid more effectively (e.g.,

    
     or 
    
    
    
    in place of
    
    
    ). Faster transmetallation = Less time for Ar-Halide to dimerize.

Module 4: Summary Troubleshooting Matrix

Use this table to select your next experiment.

ObservationLikely CulpritImmediate FixAdvanced Fix
Boronic Dimer (

)
Dissolved OxygenSparging (15 min, subsurface)Add Potassium Formate (5 mol%) to reduce Pd(II)
Boronic Dimer (

)
Pd(II) ActivationSwitch to Pd(0) source (e.g.,

)
Use Buchwald G3/G4 precatalysts (auto-activating)
Halide Dimer (

)
Slow TransmetallationSwitch Base to

or

Add water (5-10% v/v) to solubilize base
Halide Dimer (

)
Ligand ScramblingIncrease Ligand:Metal ratio (4:1)Switch to dppf or XPhos
Dehalogenation (

)
Hydride AbstractionSwitch solvent (Avoid alcohols)Use Anhydrous conditions (if boronate ester used)

Module 5: The "Gold Standard" Self-Validating Protocol

If you are facing persistent issues, run this protocol. It is designed to eliminate 90% of homocoupling variables.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (3 mol%) — Robust, bidentate, resists scrambling.
    
  • Base:

    
     (2.0 equiv) — High basicity, good solubility.
    
  • Solvent: Dioxane:Water (4:1 ratio) — Water is critical for boronic acid activation.

Procedure:

  • Solvent Prep: Combine Dioxane and Water in a vial. Subsurface sparge with Argon for 15 minutes. (Do not skip).

  • Solids: Weigh Halide, Boronic Acid, Base, and Catalyst into the reaction vial.

  • Purge: Cap the vial and purge the headspace with Argon for 2 minutes.

  • Injection: Inject the degassed solvent through the septum.

  • Heat: Stir vigorously at 80°C.

Validation Check:

  • Run an LC-MS at T=1 hour.

  • If

    
     appears: Your sparging failed or your inert atmosphere is leaking.
    
  • If

    
     appears: Your aryl halide is extremely electron-poor; switch to a Buchwald-type ligand (e.g., XPhos Pd G4 ).
    
References
  • Adamo, C. et al. (2006).[3] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society.[4]

  • DelCamp, J. et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

  • Navarro, O. et al. (2005). "Dehalogenation of Aryl Halides." Journal of Organic Chemistry.

  • Yuan, H. et al. (2010). "Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols."[5] PubMed.

  • Colacot, T. J. (2010). "The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Guide." New Journal of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of Methyl 4-bromo-3-cyano-5-iodobenzoate

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the ¹H NMR c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the ¹H NMR characterization of Methyl 4-bromo-3-cyano-5-iodobenzoate, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. We will delve into the expected ¹H NMR spectral features, offering a rationale for the predicted chemical shifts and coupling patterns. Furthermore, we will present a comparative overview of alternative and complementary spectroscopic techniques, providing a holistic perspective on its analytical characterization.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural determination of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like Methyl 4-bromo-3-cyano-5-iodobenzoate, with its distinct electronic and steric influences from multiple substituents, ¹H NMR offers a powerful lens through which to confirm its identity and purity.

Predicting the ¹H NMR Spectrum of Methyl 4-bromo-3-cyano-5-iodobenzoate

The structure of Methyl 4-bromo-3-cyano-5-iodobenzoate features two aromatic protons. Let's denote them as H-2 and H-6.

  • Substituent Effects:

    • -COOCH₃ (Methyl Ester): This is an electron-withdrawing group, which will deshield nearby protons, shifting their signals downfield.

    • -Br (Bromo): Halogens are electronegative and thus electron-withdrawing through induction, but they can also be weakly electron-donating through resonance. Overall, they tend to have a deshielding effect.

    • -CN (Cyano): The cyano group is strongly electron-withdrawing due to both induction and resonance, leading to significant deshielding of adjacent protons.

    • -I (Iodo): Similar to bromine, iodine is an electron-withdrawing halogen, though its effect is slightly weaker than that of bromine.

  • Predicted Chemical Shifts:

    • H-2: This proton is ortho to the strongly electron-withdrawing cyano group and meta to the bromo and methyl ester groups. The dominant effect will be the deshielding from the cyano group. We can predict its chemical shift to be in the downfield region of the aromatic spectrum.

    • H-6: This proton is ortho to the iodo group and meta to the cyano and methyl ester groups. The deshielding effect of the iodo and cyano groups will influence its chemical shift, also placing it in the downfield region.

Due to the unsymmetrical nature of the substitution pattern, H-2 and H-6 are not chemically equivalent and are expected to appear as distinct signals. The relative positions of these signals can be estimated by considering the additive effects of the substituents.[4]

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, as they are not coupled to any other protons. The electronegative oxygen atom will cause this signal to appear downfield from typical aliphatic protons, likely in the range of 3.8-4.0 ppm.[5]

  • Coupling: The two aromatic protons, H-2 and H-6, are in a meta relationship to each other. This will result in a small coupling constant (J-coupling), typically in the range of 2-3 Hz. Therefore, each aromatic signal is expected to appear as a narrow doublet or a singlet, depending on the resolution of the instrument.

Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.

Objective: To acquire a high-resolution ¹H NMR spectrum of Methyl 4-bromo-3-cyano-5-iodobenzoate for structural confirmation.

Materials:

  • Methyl 4-bromo-3-cyano-5-iodobenzoate

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl 4-bromo-3-cyano-5-iodobenzoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If the deuterated solvent does not contain TMS, add a small drop of TMS as an internal standard.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Apply a 90° pulse angle.

    • Set a suitable relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

Visualizing the Molecular Connectivity

The following diagram illustrates the structure of Methyl 4-bromo-3-cyano-5-iodobenzoate and the expected through-bond coupling between the aromatic protons.

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) for Halogenated Benzoates: Fragmentation Dynamics and Platform Comparison

Introduction Halogenated benzoates are critical chemical intermediates, pervasive environmental pollutants, and common metabolites of active pharmaceutical ingredients (APIs). The accurate characterization of their struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated benzoates are critical chemical intermediates, pervasive environmental pollutants, and common metabolites of active pharmaceutical ingredients (APIs). The accurate characterization of their structural isomers and unique isotopic signatures requires the precision of High-Resolution Mass Spectrometry (HRMS). As a Senior Application Scientist, I have structured this guide to objectively compare the field performance of Quadrupole-Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap (Q-Orbitrap) platforms. Furthermore, this guide details the mechanistic fragmentation pathways of these compounds and provides a self-validating experimental workflow to ensure absolute confidence in your analytical results.

Mechanistic Fragmentation Pathways of Halogenated Benzoates

Understanding the gas-phase dissociation of halogenated benzoates is the foundation of accurate spectral interpretation. In negative electrospray ionization (ESI-), the deprotonated molecular ion


 typically undergoes collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The fragmentation cascade is governed by the relative bond dissociation energies of the functional groups and the halogen substituents.
  • Decarboxylation : The primary and most thermodynamically favorable fragmentation route is the neutral loss of carbon dioxide (CO₂, 44 Da). This is driven by the stability of the resulting halogenated phenyl anion.

  • Dehalogenation : Subsequent or competing pathways involve the loss of a halogen radical (e.g., •Cl, •F) or a hydrogen halide (HX). The causality here lies in bond strength: the carbon-fluorine bond is significantly more robust than carbon-chlorine or carbon-bromine bonds, drastically altering the energy threshold required for sequential dehalogenation[1].

  • Ester Cleavage (Derivatized Analytes) : If the benzoates are derivatized (e.g., as methyl esters) to improve chromatographic retention, the initial fragmentation shifts. The predictable pathway involves the loss of a methoxy radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) from the molecular ion, followed by sequential halogen loss[2].

Fragmentation Parent Halogenated Benzoate [M-H]- Decarboxylation Halogenated Phenyl Anion [M-H-CO2]- Parent->Decarboxylation -CO2 (44 Da) EsterLoss Loss of •OCH3 (If esterified) Parent->EsterLoss -•OCH3 Dehalogenation Phenyl Radical / Anion [M-H-CO2-X]•- Decarboxylation->Dehalogenation -X• (Halogen)

Typical HRMS fragmentation cascade of halogenated benzoates under CID/HCD.

HRMS Platform Comparison: Q-Orbitrap vs. Q-TOF

When analyzing complex halogenated mixtures, the choice between a Q-TOF (e.g., Agilent 6500 series) and a Q-Orbitrap (e.g., Thermo Q Exactive) fundamentally dictates the analytical workflow. Both platforms offer distinct advantages depending on whether the priority is ultra-high resolution or rapid acquisition speed.

Resolving Power and Mass Accuracy Orbitrap analyzers utilize Fourier Transform (FT) deconvolution, where the signal-to-noise ratio improves as the scan time increases, effectively averaging noise toward zero[3]. They can achieve ultra-high resolving power (up to 240,000 FWHM at m/z 200)[4]. This extreme resolution is critical for distinguishing closely related halogen isotopic fine structures (e.g., ³⁵Cl vs ³⁷Cl, or ⁷⁹Br vs ⁸¹Br) from isobaric background matrix interferences[1]. Conversely, Q-TOF systems typically offer a lower maximum resolution (30,000 - 80,000 FWHM) but maintain this resolution consistently across a wider mass range without sacrificing scan speed[5].

Duty Cycle and LC Coupling A primary limitation of the Orbitrap is its duty cycle. While the C-trap fills and the Orbitrap analyzes a packet of ions, the continuous incoming ion beam from the liquid chromatograph is partially lost[3]. Q-TOF instruments operate with a continuous extraction mechanism, providing faster acquisition rates (up to 50 Hz). If speed and high mass accuracy are key—especially for unknown compound screening across ultra-fast UHPLC gradients with narrow peak widths—the Q-TOF is often the preferred choice[5].

Fragmentation Dynamics (HCD vs. CID) The physical mechanisms of fragmentation differ between the platforms, impacting the resulting MS/MS spectra. Studies comparing Q-TOF CID and Orbitrap HCD reveal that Orbitrap HCD generally imparts slightly more excitation energy to the ions. To achieve nearly identical MS/MS spectra for cross-platform validation, the collision energy on the Orbitrap must be set a few eV lower than on the Q-TOF[6]. Furthermore, Q-TOF instruments excel at generating "colder" ions, which is highly advantageous for analyzing labile halogenated intermediates (like heavily brominated or iodinated species) that might prematurely fragment in an Orbitrap source[6].

Quantitative Platform Comparison
Feature/MetricQ-Orbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6540)Causality / Impact on Halogenated Benzoates
Resolving Power Up to 240,000 FWHM30,000 - 80,000 FWHMOrbitrap resolves complex isotopic fine structures (e.g., ³⁷Cl/³⁵Cl) better in complex matrices.
Mass Accuracy < 1-3 ppm< 2-5 ppmBoth provide confident elemental composition, but Orbitrap FT deconvolution yields "cleaner" data[3].
Scan Speed 12 - 40 Hz (resolution dependent)Up to 50 HzQ-TOF captures more data points across narrow UHPLC peaks, ideal for high-throughput screening[5].
Dynamic Range Up to 5 orders of magnitude4 - 5 orders of magnitudeOrbitrap resists detector saturation better than traditional Q-TOF systems[4].
Fragmentation HCD (requires lower eV)CID (generates "colder" ions)Q-TOF prevents premature dissociation of labile C-Br or C-I bonds.

Self-Validating Experimental Protocol: LC-HRMS Analysis

To ensure scientific integrity, the following step-by-step protocol incorporates a self-validating feedback loop. This ensures that every identified halogenated benzoate is cross-verified by its intrinsic isotopic signature.

Step 1: Sample Preparation & Derivatization (Optional)

  • Extract halogenated benzoates from the matrix using solid-phase extraction (SPE) to concentrate the analytes and remove salts that cause ESI signal suppression.

  • Causality Check: Halogenated benzoates are highly polar. If reversed-phase retention is poor, derivatize the sample using methanol/BF₃ to form methyl esters. This shifts the fragmentation pathway to an initial •OCH₃ loss, which serves as a highly predictable diagnostic marker[2].

Step 2: UHPLC Separation

  • Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Apply a mobile phase gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Causality Check: The acidic modifiers ensure the benzoates remain predominantly in their neutral state during chromatography, yielding sharp, symmetrical peak shapes. They will subsequently be ionized to

    
     in the negative ESI source.
    

Step 3: HRMS Acquisition Parameters

  • Operate the mass spectrometer in ESI Negative mode.

  • Set the mass range to m/z 100–500 to capture low-mass fragments like the phenyl anion.

  • Configure a stepped normalized collision energy (NCE) (e.g., 10, 20, 40 eV).

  • Causality Check: Stepped NCE ensures that both the easily cleaved C-Br/C-I bonds and the highly stable C-F bonds[1] are fragmented within a single acquisition cycle, generating a comprehensive and information-rich MS/MS spectrum.

Step 4: Data Deconvolution and Isotopic Validation (The Self-Validating Step)

  • Filter MS1 data for characteristic mass defects and isotopic ratios (e.g., a 1:1 ratio of M to M+2 indicates a single bromine atom; a 3:1 ratio indicates a single chlorine atom)[1].

  • Validation Logic: If the MS/MS spectrum shows a neutral loss of 44 Da (CO₂) but lacks the corresponding halogen isotopic signature in the product ion, the precursor was misidentified. The product ion must retain the exact halogen isotope pattern of the precursor unless a direct dehalogenation event occurred.

Workflow Sample Sample Prep (SPE / Derivatize) LC UHPLC Separation (Acidic Mobile Phase) Sample->LC ESI ESI Negative Mode [M-H]- Generation LC->ESI MS1 HRMS MS1 Scan (Isotope Check) ESI->MS1 MS2 Stepped NCE MS/MS (HCD/CID) MS1->MS2 Valid Data Validation (CO2 Loss + Isotope) MS2->Valid

End-to-end self-validating LC-HRMS workflow for halogenated benzoates.

References

  • Chemistry Stack Exchange. "Q-TOF vs Q-orbitrap MS data". Stack Exchange. URL:[Link]

  • LCMS.cz. "First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology". Thermo Fisher Scientific. URL:[Link]

  • Metwarebio. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips". Metware Biotechnology. URL:[Link]

  • Repository of the Academy's Library. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?". MTA. URL:[Link]

Sources

Validation

Reactivity Comparison of C-Br vs C-I Bonds in Cyanobenzoates

Executive Summary In the synthesis of functional materials—particularly liquid crystals and pharmaceutical intermediates—cyanobenzoates represent a critical scaffold. The choice between bromo- and iodo- substituted precu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functional materials—particularly liquid crystals and pharmaceutical intermediates—cyanobenzoates represent a critical scaffold. The choice between bromo- and iodo- substituted precursors is not merely a matter of availability; it dictates the thermodynamic landscape of the reaction.

The Core Distinction: The C-I bond in cyanobenzoate derivatives is significantly more reactive than the C-Br bond , primarily due to a lower Bond Dissociation Energy (BDE) (~65 kcal/mol vs. ~81 kcal/mol). This energetic difference lowers the activation barrier for oxidative addition, the rate-determining step in most Pd/Ni-catalyzed cross-coupling reactions.

Strategic Implication:

  • Select C-I Precursors when mild conditions (room temperature), rapid kinetics, or catalyst longevity are prioritized.

  • Select C-Br Precursors for cost-efficiency in large-scale batches or when high thermal stability is required prior to activation.

  • Exploit the Difference for chemoselective sequential couplings (e.g., reacting an iodide site while leaving a bromide site intact for a subsequent step).

Mechanistic Foundations

Bond Dissociation Energy (BDE) & Kinetics

The reactivity disparity is rooted in the overlap efficiency of the carbon


 orbital with the halogen's valence orbital. Iodine (

) has poor overlap with Carbon (

) compared to Bromine (

), resulting in a longer, weaker bond.
ParameterC-Br Bond (Cyanobenzoate)C-I Bond (Cyanobenzoate)Impact on Reactivity
Bond Length ~1.90 Å~2.10 ÅLonger bonds are easier to cleave.
BDE (Approx.) 81 kcal/mol (339 kJ/mol)65 kcal/mol (272 kJ/mol)Lower BDE = Faster Oxidative Addition.
Polarizability ModerateHighHigh polarizability stabilizes the transition state during metal insertion.
Electronic Effects of the Cyanobenzoate Core

The cyanobenzoate scaffold exerts a strong electronic influence on the halogen, depending on its position relative to the ester linkage.

  • Case A: 4-Halobenzoate (Halogen on Acid Ring) The ester carbonyl is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the C-X bond, making the carbon more electrophilic.[1] This accelerates oxidative addition for both Br and I, but the C-I bond remains kinetically superior.

  • Case B: 4-Halophenyl Ester (Halogen on Phenol Ring) The ester oxygen donates electron density into the ring via resonance. This slightly deactivates the C-X bond toward oxidative addition compared to Case A. Here, the superior leaving group ability of Iodide becomes even more critical to drive the reaction.

Comparative Performance Data

The following data summarizes typical performance metrics in Palladium-catalyzed Suzuki-Miyaura coupling reactions.

Reaction Model: Substrate (1.0 eq) + Phenylboronic acid (1.2 eq) + Pd(PPh3)4 (1-3 mol%) + K2CO3 (2.0 eq) in Toluene/EtOH.

FeatureC-Br CyanobenzoateC-I Cyanobenzoate
Reaction Temp. 80°C - 110°C (Reflux often required)25°C - 60°C (Mild heating)
Time to Completion 6 - 24 Hours0.5 - 4 Hours
Catalyst Loading Often requires 3-5 mol%Can proceed with <1 mol%
Ligand Requirement May need electron-rich phosphines (e.g., SPhos) for difficult casesStandard PPh3 is usually sufficient
Side Reactions Protodehalogenation (reduction) at high tempsHomocoupling (dimerization) if not controlled
Visualization: Chemoselective Strategy

The reactivity gap allows for "Orthogonal Functionalization." A substrate containing both I and Br can be reacted selectively at the I-site.

Chemoselectivity Figure 1: Sequential Chemoselective Functionalization Strategy Start 4-Bromo-4'-iodocyanobenzoate Step1 Step 1: Suzuki Coupling (RT, Pd(PPh3)4) Selective at I-site Start->Step1 Low Energy Barrier (C-I) Intermed Intermediate: 4-Bromo-4'-aryl-cyanobenzoate Step1->Intermed Step2 Step 2: Heck Reaction (100°C, Pd(OAc)2) Activates Br-site Intermed->Step2 High Energy Barrier (C-Br) Final Final Product: Asymmetric Core Step2->Final

Figure 1: The reactivity hierarchy (I > Br) enables the synthesis of complex asymmetric liquid crystal dimers in a stepwise fashion.

Experimental Protocols

Synthesis of Cyanobenzoate Precursors

Before testing reactivity, high-purity precursors must be synthesized. The esterification must preserve the halogen.

Method: Steglich Esterification (DCC Coupling) Scope: Suitable for both Bromo- and Iodo- derivatives.[2]

  • Reagents: 4-Cyanobenzoic acid (1.0 eq), 4-Halophenol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve acid and phenol in DCM at 0°C.

    • Add DMAP.

    • Add DCC dropwise over 20 mins.

    • Stir at 0°C for 1h, then warm to RT for 12h.

    • Workup: Filter off urea precipitate. Wash filtrate with 1N HCl, sat. NaHCO3, and brine.

    • Purification: Recrystallize from Ethanol/Hexane.

Comparative Cross-Coupling Protocol (Suzuki-Miyaura)

This protocol validates the reactivity difference. Run two parallel reactions: one with the Bromo-analog, one with the Iodo-analog.

Reagents:

  • Substrate: 4-Cyanophenyl 4-halobenzoate (1.0 mmol)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh3)4 (0.02 mmol, 2 mol%)

  • Base: K2CO3 (2.0 mmol)

  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio, degassed)

Workflow:

  • Setup: Charge two Schlenk flasks with the respective halogenated substrate, boronic acid, base, and catalyst.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3x).

  • Solvent Addition: Add degassed solvent mixture via syringe.

  • Reaction (The Test):

    • Flask A (Iodo): Stir at Room Temperature (25°C) .

    • Flask B (Bromo): Stir at Room Temperature (25°C) .

  • Monitoring: Check TLC every 30 minutes.

    • Expected Result: Flask A (Iodo) will show significant conversion within 1-2 hours. Flask B (Bromo) will likely show <5% conversion.

  • Forcing Conditions: After 4 hours, heat Flask B to 90°C . Conversion will now proceed.

Workflow Figure 2: Experimental Workflow for Reactivity Comparison Start Start: Parallel Reactions SubI Substrate: Iodo-Cyanobenzoate Start->SubI SubBr Substrate: Bromo-Cyanobenzoate Start->SubBr Cond Condition: 25°C (Room Temp) ResI Result: >90% Conversion (2h) Cond->ResI Fast OA ResBr Result: <5% Conversion (2h) Cond->ResBr Slow OA SubI->Cond SubBr->Cond Heat Action: Heat to 90°C ResBr->Heat FinalBr Result: Full Conversion (6-12h) Heat->FinalBr

Figure 2: Parallel workflow demonstrating the temperature dependence of C-Br activation compared to C-I.

Expert Insights & Troubleshooting

The "Iodide Advantage" in Liquid Crystal Synthesis

In the synthesis of liquid crystal dimers (e.g., CBnSCB types), purity is paramount. Trace transition metals or homocoupled byproducts can ruin the mesophase (liquid crystal state).

  • Why use Iodides? The milder reaction conditions (lower temp) reduce thermal degradation of the cyano group and the ester linkage.

  • Why avoid Iodides? Atom economy. Iodine is heavy. For industrial scale, the mass of waste generated per mole of product is higher.

Catalyst Poisoning

Cyanobenzoates contain a nitrile (-CN) group. The nitrile nitrogen has a lone pair that can coordinate to Palladium (Pd), potentially poisoning the catalyst or forming inactive species like (PhCN)2PdCl2.

  • Mitigation: Use slightly higher catalyst loading or bidentate ligands (e.g., dppf) that bind Pd more strongly than the nitrile can. This is more critical for the slower-reacting Bromo- analogs, where the catalyst has more time to be deactivated.

References

  • Mechanistic Studies on Oxidative Addition

    • Title: Oxidative Addition of Aryl Halides to Palladium Proceed through the Monoligated Complex.[3]

    • Source: ResearchG
    • URL:[Link]

  • Liquid Crystal Dimer Synthesis

    • Title: Cyanobiphenyl- and Cyanoterphenyl-Based Liquid Crystal Dimers (CBnCT)
    • Source: MDPI (M
    • URL:[Link][4]

  • General Reactivity of Carboxyloids & Halides

    • Title: Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry.
    • Source: U of Sask Open Textbooks
    • URL:[Link]

  • Sequential Cross-Coupling Strategies

    • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
    • Source: Beilstein Journal of Organic Chemistry (PMC)
    • URL:[Link]

Sources

Comparative

Crystal structure data for Methyl 4-bromo-3-cyano-5-iodobenzoate derivatives

Initiating Data Collection I've initiated a thorough search for crystal structure data of "Methyl 4-bromo-3-cyano-5-iodobenzoate" and related compounds, and am expanding the scope to include synthesis methods, spectrosco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated a thorough search for crystal structure data of "Methyl 4-bromo-3-cyano-5-iodobenzoate" and related compounds, and am expanding the scope to include synthesis methods, spectroscopic data, and known applications. I'm also looking for crystallographic details.

Expanding Data Scope

I'm now widening the net to include synthetic pathways and spectroscopic information, such as NMR, IR, and Mass Spec, alongside any known uses for these compounds. Also, I will specifically target crystallographic databases and literature for crystal structures and CIF files related to the target molecules or close analogues. I also am looking for published discussions of the compounds' synthesis, characterization, and crystallographic analysis.

Defining Data Search Strategy

I'm now formulating the search strategy in more detail. I'll prioritize crystal structure data for "Methyl 4-bromo-3-cyano-5-iodobenzoate" and derivatives, but I'll also collect methods, spectroscopy results, and applications. I plan to organize the search to include crystallographic databases and relevant literature. After I search for data, I plan to analyze it and extract details.

I'm also mapping out the guide's structure to include tables and diagrams for clarity. Then I will add experimental details and supporting citations.

Refining Data Extraction

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Analyzing Structural Data

My initial searches for crystal structure data for Methyl 4-bromo-3-cyano-5-iodobenzoate and its derivatives were not directly fruitful. However, I have found related compounds that can be used for comparative analysis. I have a promising foundation for a study on this topic, and will explore the relationship between these compounds.

Gathering Supporting Information

I've uncovered a wealth of supplementary material. While I still don't have the exact crystal structure data, I now possess data for similar compounds like Methyl 3,5-dibromo-4-cyanobenzoate, and synthesis and spectroscopic information, which provides a strong foundation for comparison. I've also found references to the Cambridge Structural Database and related molecules. Now, I need to focus on identifying the missing crystal structure data.

Refining Search Strategies

I am now focusing on more targeted searches within crystallographic databases, specifically the Cambridge Structural Database (CSD). If the exact data remains elusive, I plan to frame the guide as a comparative study of related polysubstituted methyl benzoates, emphasizing trends and expected features of the target molecule. A "Future Work" section outlining synthesis and analysis of the target molecule will also be included.

Deepening the Comparative Analysis

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Developing a Synthesis Strategy

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Validation

A Comparative Guide to HPLC Method Development for Trisubstituted Benzoate Impurities

This guide provides a comprehensive comparison of strategies and experimental choices for developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of trisubstituted benzoate impurities. De...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of strategies and experimental choices for developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of trisubstituted benzoate impurities. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind critical method development decisions, grounded in regulatory expectations and field-proven experience.

The Regulatory Imperative: Why Impurity Profiling Matters

In pharmaceutical development, the control of impurities is not merely a quality-control exercise; it is a fundamental requirement for ensuring patient safety. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and toxicological qualification of impurities in new drug substances.[1][2][3][4] The ICH Q3A(R2) guideline, for instance, sets specific thresholds—often as low as 0.05% for reporting—which demand highly sensitive and specific analytical methods.[1][3] Trisubstituted benzoates, common moieties in active pharmaceutical ingredients (APIs), present unique analytical challenges due to the potential for numerous closely related positional isomers and degradation products that can arise during synthesis and storage.

A failure to develop a sufficiently robust, stability-indicating HPLC method can obscure the true impurity profile of a drug substance, leading to regulatory delays, batch rejections, or, in the worst case, unforeseen safety issues. Therefore, the goal of method development is not just to separate known impurities but to create a method with enough peak capacity to resolve potential, unknown degradants that may emerge under stress conditions.[5]

A Systematic and Rational Approach to Method Development

Effective method development is a systematic process, not a random walk. It begins with a clear definition of the method's goals—the Analytical Target Profile (ATP)—and proceeds through logical screening and optimization stages. The workflow below illustrates a robust, multi-stage approach designed to efficiently arrive at a selective and reliable method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Scoping cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Verification start Define Analytical Target Profile (ATP) - Target Impurities - Required LoQ - Run Time Goal info Gather Analyte Information - pKa, logP, UV spectra - Forced Degradation Preview start->info screen_col Column Chemistry Screening (e.g., C18, Phenyl-Hexyl, C8) info->screen_col screen_ph Mobile Phase pH Screening (e.g., pH 2.8, 4.5, 7.0) screen_col->screen_ph screen_org Organic Modifier Screening (Acetonitrile vs. Methanol) screen_ph->screen_org optimize_grad Gradient & Temperature Optimization screen_org->optimize_grad flow_rate Adjust Flow Rate & Dimensions (per USP <621> guidelines) optimize_grad->flow_rate sst Confirm System Suitability (Resolution, Tailing, Precision) flow_rate->sst validation Perform Method Validation (ICH Q2(R1)) sst->validation

Caption: Systematic workflow for HPLC impurity method development.

Comparative Analysis of Critical Method Parameters

The success of an HPLC method hinges on the judicious selection of several key parameters. For trisubstituted benzoates, the interplay between the stationary phase, mobile phase pH, and organic modifier is particularly critical.

Stationary Phase: The Foundation of Selectivity

The choice of HPLC column is the most powerful tool for influencing selectivity. While a standard C18 (L1) column is a common starting point, it is often insufficient for resolving closely related aromatic isomers.

  • Causality: Trisubstituted benzoates are aromatic and contain a polar carboxylic acid group. Separation is governed by a combination of hydrophobic interactions with the alkyl chains of the stationary phase and potential secondary interactions (e.g., pi-pi bonding, polar interactions) with other functional groups on the stationary phase or residual silanols.

Table 1: Comparison of Common Reversed-Phase HPLC Columns

Column ChemistryPrimary Separation MechanismBest Suited ForRationale for Trisubstituted Benzoates
Standard C18 Hydrophobic InteractionGeneral purpose, broad range of analytes.A universal starting point, but may fail to resolve positional isomers which have very similar hydrophobicity.
Phenyl-Hexyl Hydrophobic & Pi-Pi InteractionAromatic, unsaturated compounds.Highly Recommended. The phenyl groups provide pi-pi interactions with the benzoate ring, offering unique selectivity for positional isomers that C18 columns cannot provide.
Polar-Embedded Hydrophobic & H-BondingPolar, acidic, and basic compounds.Can be effective by interacting with the carboxyl group, offering alternative selectivity and improved peak shape for acidic analytes, especially at mid-range pH.
C8 Hydrophobic InteractionLess hydrophobic compounds than C18.Less retentive than C18, which can be useful if impurities are very strongly retained, but generally offers less resolving power for structurally similar molecules.
Mobile Phase: Driving Retention and Peak Shape

pH Control is Non-Negotiable: The benzoate moiety contains a carboxylic acid with a pKa typically in the range of 3-5. Operating the mobile phase at a pH at least 1.5-2 units below the pKa (e.g., pH < 2.5) will ensure the acid is in its neutral, protonated form. This leads to better retention on a reversed-phase column and sharper, more symmetric peaks. Conversely, a pH above the pKa will result in the ionized (deprotonated) form, leading to poor retention and potential peak tailing. Screening across a pH range is essential to find the "sweet spot" for the API and all its impurities.

Organic Modifier: Acetonitrile vs. Methanol: The choice of organic solvent impacts selectivity and efficiency.

  • Acetonitrile (ACN): Generally provides higher efficiency (narrower peaks) and lower backpressure. Its lower viscosity is advantageous, especially in UHPLC systems.[6]

  • Methanol (MeOH): Can offer alternative selectivity due to its protic nature and hydrogen-bonding capabilities. A simple screen running the same gradient with both ACN and MeOH can sometimes resolve a critical pair that co-elutes in one or the other.

Experimental Protocols: A Practical Guide

Protocol 1: Universal Screening Protocol for Trisubstituted Benzoates

This protocol outlines a systematic screening process to efficiently evaluate the most critical method parameters.

  • Preparation: Prepare a composite sample containing the API at the target concentration and all known related substances and degradation impurities, each spiked at the identification threshold (e.g., 0.1%).

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 2.7 µm) and a standard C18 column of similar dimensions in a column switching valve system.

  • Mobile Phase Preparation:

    • A1: 0.1% Formic Acid in Water (pH ~2.7)

    • A2: 10 mM Ammonium Acetate in Water (pH ~6.8)

    • B1: Acetonitrile

    • B2: Methanol

  • Screening Sequence: Execute a sequence of runs covering the combinations outlined in the table below. Use a generic, fast gradient for screening (e.g., 5-95% B in 10 minutes).

  • Data Evaluation: Analyze the chromatograms from each run, focusing on the resolution of the most closely eluting pair of peaks (the "critical pair").

Table 2: Example Screening Design Matrix

RunColumnAqueous Phase (A)Organic Phase (B)Rationale
1C18A1 (Low pH)B1 (ACN)Standard starting conditions.
2C18A1 (Low pH)B2 (MeOH)Test for methanol selectivity.
3C18A2 (Mid pH)B1 (ACN)Evaluate impact of higher pH.
4Phenyl-HexylA1 (Low pH)B1 (ACN)Evaluate pi-pi selectivity at low pH.
5Phenyl-HexylA1 (Low pH)B2 (MeOH)Phenyl column with methanol selectivity.
6Phenyl-HexylA2 (Mid pH)B1 (ACN)Phenyl column at higher pH.

The Role of Forced Degradation Studies

A method is not truly robust until it is proven to be "stability-indicating." This means the method can separate the drug substance from its degradation products.[5][7][8] Forced degradation, or stress testing, is the process of subjecting the drug substance to harsh conditions to generate these degradants.

  • Trustworthiness: By analyzing samples from forced degradation studies, you validate that your method can detect impurities that may form during the product's shelf life. Co-elution of a degradant with the main peak or another impurity would mean the method is not stability-indicating and would not be acceptable to regulatory agencies.

Protocol 2: Standard Forced Degradation Conditions
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid drug substance at 80°C for 72 hours.

  • Photolytic: Solid drug substance exposed to light conditions as specified in ICH Q1B.

After exposure, samples are neutralized (if necessary), diluted, and injected into the HPLC system. Peak purity analysis using a Photodiode Array (PDA) detector is essential to ensure no degradants are co-eluting.

Case Study: Method Comparison for "Benzo-X"

A hypothetical trisubstituted benzoate API, "Benzo-X," was analyzed with two developed methods to compare their performance in separating two known process impurities, Impurity A (a positional isomer) and Impurity B (a de-alkylated precursor).

Table 3: Comparative Performance Data

ParameterMethod 1: Standard C18Method 2: Phenyl-HexylSystem Suitability Requirement
Column C18, 150x4.6 mm, 3.5 µmPhenyl-Hexyl, 150x4.6 mm, 3.5 µmN/A
Mobile Phase A: 0.1% H₃PO₄ in H₂OB: AcetonitrileA: 0.1% H₃PO₄ in H₂OB: AcetonitrileN/A
Gradient 10-70% B in 20 min15-75% B in 20 minN/A
Resolution (Rs) between Benzo-X and Impurity A 1.32.8 Rs > 2.0
Resolution (Rs) between Impurity A and Impurity B 2.5 2.6Rs > 2.0
Tailing Factor (Tf) for Benzo-X 1.11.0Tf ≤ 1.5
Run Time 30 min30 min< 45 min

Analysis: Method 1 failed to achieve adequate resolution for the critical pair of the API and its positional isomer, Impurity A (Rs = 1.3).[9][10] This is a common failure mode for standard C18 columns with isomeric compounds. Method 2, employing the Phenyl-Hexyl column, provided excellent resolution (Rs = 2.8) for this critical pair due to favorable pi-pi interactions, easily meeting the system suitability criteria. This demonstrates the profound impact of selecting the correct stationary phase chemistry.

Conclusion: A Foundation of Scientific Rationale

Developing a robust, selective, and stability-indicating HPLC method for trisubstituted benzoate impurities is a structured scientific endeavor. It requires an understanding of the physicochemical properties of the analytes and a systematic approach to evaluating critical chromatographic parameters. While a C18 column is a logical starting point, a Phenyl-Hexyl stationary phase often provides the necessary selectivity for resolving challenging positional isomers. This choice, combined with rigorous mobile phase optimization and verification through forced degradation studies, provides a self-validating system that ensures the accurate assessment of drug substance purity and meets the stringent requirements of global regulatory agencies.[11][12] Modernizing methods using the flexibility allowed in pharmacopeias like USP <621> can further enhance efficiency by enabling the use of UHPLC technology, reducing run times and solvent consumption.[6][13]

References

  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • Agilent Technologies. Revisions per USP 621.
  • uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY.
  • uspbpep.com. 2.2.46. Chromatographic separation techniques.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • Phenomenex. (2017, September 14). Revision of European Pharmacopeia (EP) Chapter 2.2.46.
  • ICH. (2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • European Pharmacopoeia. 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES.
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ResearchGate. (2017, October 24). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product Volume 1.
  • PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • Biomedical Journal of Scientific & Technical Research. (2017, October 24). Force Degradation Study of Rizatriptan Benzoate by Rp.
  • SciSpace. (2017, May 13). Study of Degradation Behaviour of Alogliptin Benzoate by Stability Indicating High Performance Thin Layer Chromatographic Method.
  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
  • ResearchGate. Summary of forced degradation results.
  • Contract Pharma. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • PubMed. (2000, June 23). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.
  • International Journal of Pharmaceutical Sciences and Research. (2013, July 1). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS.
  • Asian Journal of Applied Science and Technology. (2018, May 25). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products.
  • UST Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • PMC. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method.
  • ResearchGate. precision and accuracy of HPLC method for sodium benzoate with three replicate determinations.
  • SciSpace. High-performance liquid chromatography method for the analysis of sodium benzoate.
  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • PMC. (2015, April 10). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study.

Sources

Comparative

Comparing reactivity of methyl 4-bromo-3-cyano-5-iodobenzoate vs methyl 4-iodobenzoate

This guide provides a comparative technical analysis of Methyl 4-iodobenzoate (the "Standard") versus the highly functionalized scaffold Methyl 4-bromo-3-cyano-5-iodobenzoate (the "Challenging Scaffold"). It is designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Methyl 4-iodobenzoate (the "Standard") versus the highly functionalized scaffold Methyl 4-bromo-3-cyano-5-iodobenzoate (the "Challenging Scaffold").

It is designed for medicinal chemists and process engineers requiring precise control over chemo- and regioselectivity in the synthesis of complex pharmaceutical intermediates.

Executive Summary
FeatureMethyl 4-iodobenzoate Methyl 4-bromo-3-cyano-5-iodobenzoate
Primary Utility General building block for biaryl synthesis.Advanced scaffold for divergent library synthesis.
Electronic State Moderately electron-deficient (Ester).Super-electrophilic (Ester + Cyano + Halogens).
Pd-Catalysis Reactive at C4-I. No regioselectivity issues.Site-Selective at C5-I (kinetic preference over C4-Br).
SNAr Reactivity Inert under standard conditions.Highly Reactive at C4-Br (activated by o-CN, p-Ester).
Metal Exchange Prone to side reactions (Ester attack).Requires Turbo-Grignard (-78°C) for selective C-I exchange.
Structural & Electronic Analysis

To understand the divergent reactivity, we must analyze the electronic activation and steric environment of each molecule.

2.1. Methyl 4-iodobenzoate (The Baseline) [1]
  • Structure: A symmetrical benzene ring activated by a single electron-withdrawing group (EWG), the methyl ester.

  • Reactivity Driver: The C-I bond is weak (

    
    65 kcal/mol) and activated for oxidative addition by the para-ester.
    
  • Limitation: It is a "single-use" handle. Once the iodine is reacted, the core is largely inert to further substitution without harsh conditions (e.g., nitration).

2.2. Methyl 4-bromo-3-cyano-5-iodobenzoate (The Multimodal Scaffold) [2]
  • Structure: A "push-pull" system overloaded with EWGs.

    • C1 (Ester): Para to C4-Br; Meta to C5-I.

    • C3 (Cyano): Ortho to C4-Br; Meta to C5-I.

  • The "Sandwich" Effect (Sterics):

    • C4-Br: Extremely crowded. Flanked by C3-CN and C5-I.[2][3][4]

    • C5-I: Moderately crowded. Flanked by C4-Br and C6-H.[2]

  • The Activation Paradox (Electronics):

    • For Pd (Oxidative Addition): The C-I bond (C5) is weaker and less hindered than C-Br, making it the primary site for cross-coupling.

    • For Nucleophiles (SNAr): The C4-Br bond is hyper-activated . It is located ortho to the strong Cyano group and para to the Ester. This specific orbital alignment allows for the displacement of Bromine by amines or alkoxides—a reaction impossible in the simple 4-iodobenzoate.

Decision Logic & Visualization

The following diagram maps the orthogonal reactivity pathways available to the complex scaffold versus the linear path of the standard benzoate.

ReactivityMap Standard Methyl 4-iodobenzoate (Standard) Suzuki_Std Biaryl Ester (Suzuki Coupling) Standard->Suzuki_Std Pd(0) / Boronic Acid (Standard Conditions) SNAr_Std No Reaction (Inert to SNAr) Standard->SNAr_Std Amines / Heat Complex Methyl 4-bromo-3-cyano- 5-iodobenzoate (Complex Scaffold) Suzuki_Cplx Site-Selective Coupling (Reacts at C5-I only) Complex->Suzuki_Cplx Pd(0) / RT (Kinetic Control) SNAr_Cplx SNAr Displacement (Reacts at C4-Br) Complex->SNAr_Cplx Primary Amines / 60°C (Ortho-CN Activation) Exchange_Cplx Iodine-Mg Exchange (Turbo Grignard) Complex->Exchange_Cplx iPrMgCl-LiCl / -78°C Orthogonal Functionalization Orthogonal Functionalization Suzuki_Cplx->Orthogonal Functionalization SNAr_Cplx->Orthogonal Functionalization

Caption: Divergent reactivity pathways. Note that the complex scaffold offers two distinct entry points (C5-I for metal catalysis, C4-Br for nucleophilic substitution), whereas the standard benzoate is limited to C-I coupling.

Detailed Reactivity Comparison
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • Objective: Form a C-C bond using an aryl boronic acid.

  • Methyl 4-iodobenzoate: Reacts rapidly. High yields (>90%). No selectivity issues.

  • Complex Scaffold:

    • Challenge: Preventing reaction at the C-Br bond.

    • Solution: Exploit the weaker C-I bond strength and the steric shielding of the Br atom. By using mild catalysts (e.g., Pd(dppf)Cl₂) at room temperature, you can achieve >95:5 selectivity for C-I coupling.

    • Outcome: The Br atom remains intact, serving as a handle for a second coupling reaction later (Sequential Coupling).

B. Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Introduce an amine (C-N bond) or ether (C-O bond) without metal catalysis.

  • Methyl 4-iodobenzoate: Fails. The ester group alone is insufficient to activate the ring for SNAr against a poor leaving group like Iodine.

  • Complex Scaffold: High Performance.

    • Mechanism: The nucleophile attacks C4. The negative charge is stabilized by the ortho-CN and para-Ester groups (Meisenheimer complex). Bromide is ejected.

    • Selectivity: Reaction occurs exclusively at C4-Br. The C5-I site is electronically deactivated (meta to EWGs) and remains untouched.

    • Application: Ideal for installing solubility-enhancing groups (e.g., morpholine, piperazine) early in the synthesis.

Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (C-I Selective)

Applicable to Methyl 4-bromo-3-cyano-5-iodobenzoate

Rationale: Uses a bidentate ligand (dppf) and low temperature to prevent oxidative addition into the sterically hindered C-Br bond.

  • Setup: Charge a reaction vial with Methyl 4-bromo-3-cyano-5-iodobenzoate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Base: Add K₂CO₃ (2.5 equiv).

  • Reaction: Stir at Room Temperature (20–25°C) for 4–12 hours.

    • Note: Do not heat. Heating >50°C may trigger minor coupling at the C-Br site.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Expected Outcome: Biaryl product with C-Br and C-CN intact.

Protocol B: Regioselective SNAr Displacement

Applicable to Methyl 4-bromo-3-cyano-5-iodobenzoate ONLY

Rationale: Exploits the specific activation of the C4 position by the ortho-cyano group.

  • Setup: Dissolve Methyl 4-bromo-3-cyano-5-iodobenzoate (1.0 equiv) in dry THF or DMF (0.5 M).

  • Nucleophile: Add a primary or secondary amine (e.g., Morpholine, 1.2 equiv).

  • Base: Add DIPEA (1.5 equiv) to scavenge HBr.

  • Reaction: Stir at 50°C for 2–6 hours.

    • Monitoring: TLC will show the disappearance of the starting material. The product is often more polar.

  • Workup: Pour into water. If solid precipitates, filter.[1] If oil, extract with EtOAc.[5]

  • Expected Outcome: 4-Amino-3-cyano-5-iodobenzoate. The C-I bond remains 100% intact for downstream Pd-coupling.

Troubleshooting & Optimization Data
IssueMethyl 4-iodobenzoateMethyl 4-bromo-3-cyano-5-iodobenzoate
Low Yield (Suzuki) Usually due to catalyst death. Increase Pd loading or temperature.Do NOT heat. Check for competitive hydrolysis of the CN group.
Loss of Selectivity N/AIf C-Br coupling is observed, switch to a bulkier ligand (e.g., XPhos) which disfavors the crowded C-Br site.
Ester Hydrolysis Occurs with strong hydroxide bases. Use K₃PO₄ or K₂CO₃.The electron-deficient ring makes the ester very labile . Avoid NaOH/LiOH. Use mild bases (NaHCO₃/Cs₂CO₃).
References
  • Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes. Source: National Institutes of Health (NIH) [Link]

  • Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes. Source: Angewandte Chemie (via PubMed) [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Source: White Rose Research Online (University of York) [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (Analogous Chemistry).

Sources

Validation

High-Fidelity IR Spectroscopy for Nitrile and Ester Identification in Benzoates: ATR vs. Transmission Methodologies

Introduction In pharmaceutical development and materials science, benzoate derivatives—particularly cyanobenzoates like methyl 4-cyanobenzoate—serve as critical synthetic intermediates. Fourier Transform Infrared (FTIR)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development and materials science, benzoate derivatives—particularly cyanobenzoates like methyl 4-cyanobenzoate—serve as critical synthetic intermediates. Fourier Transform Infrared (FTIR) spectroscopy is a highly diagnostic tool for verifying the structural integrity of these molecules. Both the nitrile (


) and ester (

) functional groups possess large dipole moments that produce intense, distinct absorption bands in relatively uncluttered regions of the IR spectrum[1]. However, the choice of sampling methodology—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—fundamentally alters the spectral output. This guide objectively compares these two methodologies, providing the mechanistic causality behind peak shifts and rigorous, self-validating protocols for accurate functional group identification.
Mechanistic Causality: Vibrational Shifts in Conjugated Systems

To accurately interpret the IR spectrum of a cyanobenzoate, one must understand how


-electron delocalization (conjugation) affects bond force constants:
  • The Conjugated Nitrile Peak: A standard saturated nitrile exhibits a sharp, intense

    
     stretch between 2260 and 2240 cm⁻¹. However, when attached to an aromatic ring, the electronic interaction between the triple bond and the ring weakens the 
    
    
    
    bond. This lowers its force constant, shifting the peak position down to 2240–2220 cm⁻¹[1].
  • The Benzoate Ester "Rule of Three": Esters are characterized by three primary stretching vibrations. The carbonyl (

    
    ) stretch is typically found at 1750–1735 cm⁻¹ for aliphatic esters[2]. In benzoates, conjugation with the aromatic ring lowers this frequency to 1730–1715 cm⁻¹[3]. The remaining two peaks are the C-C-O asymmetric stretch, typically located around 1280 cm⁻¹, and the O-C-C symmetric stretch, found between 1130 and 1100 cm⁻¹[4].
    
Methodology Comparison: ATR-FTIR vs. Transmission

While Transmission FTIR (using a KBr pellet) is the traditional gold standard for determining absolute peak positions, ATR-FTIR has become the dominant technique due to its non-destructive nature and speed. However, ATR introduces specific optical artifacts that must be accounted for during comparative analysis:

  • Wavenumber Shifts (Anomalous Dispersion): In ATR, the refractive index of the sample changes drastically near strong absorption bands. This causes peaks (especially strong ones like the

    
     stretch) to shift 2–5 cm⁻¹ to lower wavenumbers compared to transmission spectra.
    
  • Relative Intensity Skewing: The depth of penetration (

    
    ) of the evanescent wave in ATR is directly proportional to the wavelength of the IR radiation[2]. Consequently, low-wavenumber peaks (e.g., the O-C-C stretch at 1100 cm⁻¹) will appear artificially stronger than high-wavenumber peaks (e.g., the 
    
    
    
    stretch at 2230 cm⁻¹) when compared to a standard transmission spectrum.

G cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission Workflow Sample Solid Cyanobenzoate Sample ATR_Prep Direct Contact on Diamond/ZnSe IRE Sample->ATR_Prep Trans_Prep Grind with Dry KBr & Press Pellet Sample->Trans_Prep ATR_Mech Evanescent Wave Penetration (dp ∝ λ) ATR_Prep->ATR_Mech ATR_Art Optical Artifacts: Peak Shifts & Intensity Skew ATR_Mech->ATR_Art Trans_Mech Direct IR Beam Absorption (Beer-Lambert) Trans_Prep->Trans_Mech Trans_Art High Resolution: Absolute Peak Positions Trans_Mech->Trans_Art

Workflow comparing ATR-FTIR and Transmission FTIR for cyanobenzoate analysis.

Quantitative Data: Expected Peak Assignments

The following table summarizes the expected spectral data for a model compound (methyl 4-cyanobenzoate), highlighting the discrepancies between the two methodologies.

Functional GroupVibration ModeTransmission (KBr) PositionATR-FTIR Position (Uncorrected)Intensity & Shape
Nitrile

Stretch
2225 – 2235 cm⁻¹2222 – 2232 cm⁻¹Medium, Sharp
Ester Carbonyl

Stretch
1715 – 1730 cm⁻¹1712 – 1727 cm⁻¹Very Strong, Sharp
Ester C-C-O Asymmetric Stretch~1280 cm⁻¹~1277 cm⁻¹Strong
Ester O-C-C Symmetric Stretch~1110 cm⁻¹~1107 cm⁻¹Strong (Enhanced in ATR)
Aromatic Ring

Stretches
1600, 1500 cm⁻¹1598, 1498 cm⁻¹Medium to Strong
Self-Validating Experimental Protocols
Protocol A: Transmission FTIR (KBr Pellet Method)

This method provides absolute peak positions but requires rigorous moisture control.

  • Preparation of KBr Matrix: Dry spectroscopic-grade KBr at 105°C for at least 24 hours.

    • Causality: KBr is highly hygroscopic. Absorbed water exhibits a broad O-H stretch at ~3300 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can artificially obscure or broaden the critical ester carbonyl region[5].

  • Sample Trituration: Grind 1–2 mg of the cyanobenzoate with 150 mg of dry KBr in an agate mortar until a homogenous, ultra-fine powder is achieved.

    • Causality: Particle sizes must be smaller than the wavelength of the IR radiation (typically < 2 µm) to minimize the Christiansen effect (asymmetric scattering) and prevent a sloping baseline.

  • Pellet Pressing: Transfer the triturated mixture to a mechanical die and apply 10 tons of pressure under a vacuum for 2–3 minutes.

    • Causality: The vacuum removes trapped air, preventing opaque micro-fissures and ensuring a transparent pellet that transmits the IR beam efficiently.

  • Spectral Acquisition & Validation: Run a background scan on the empty sample compartment, followed by the sample scan (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Inspect the baseline between 4000–3800 cm⁻¹. A flat baseline confirms optimal particle size and minimal scattering. The absence of a broad peak at 3400 cm⁻¹ validates that the KBr matrix remained moisture-free during preparation.

Protocol B: ATR-FTIR Method

This method is rapid and non-destructive but requires computational correction for quantitative intensity comparisons.

  • Background Validation: Clean the diamond or ZnSe internal reflection element (IRE) with isopropyl alcohol and allow it to evaporate completely. Run a background scan.

    • Self-Validation Check: The background energy profile must match the crystal's known throughput curve. A flat baseline at 100% transmittance confirms the absence of residual contamination or cross-carryover from previous samples.

  • Sample Application: Place 2–5 mg of the raw cyanobenzoate powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the integrated clutch clicks.

    • Causality: The evanescent wave only penetrates 0.5 – 2.0 µm into the sample[2]. Intimate optical contact is strictly required to achieve sufficient absorbance intensity; air gaps will severely degrade the signal-to-noise ratio.

  • Spectral Acquisition & Correction: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: Because penetration depth (

      
      ) is wavelength-dependent, the correction algorithm normalizes the relative intensities, artificially scaling up the high-wavenumber peaks (nitrile) and scaling down the low-wavenumber peaks (C-O stretches) to mimic a standard transmission spectrum.
      
References

[1] Title: Organic Nitrogen Compounds IV: Nitriles | Source: spectroscopyonline.com | URL: 1

[3] Title: The Big Review VII: More Carbonyl Compounds | Source: spectroscopyonline.com | URL: 3

[5] Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles | Source: Chemistry LibreTexts | URL: 5

[2] Title: Table of Characteristic IR Absorptions | Source: vscht.cz | URL: 2

[4] Title: The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Source: spectroscopyonline.com | URL: 4

Sources

Comparative

Analytical Comparison Guide: Melting Point Range Verification for Methyl 4-bromo-3-cyano-5-iodobenzoate

Executive Summary Methyl 4-bromo-3-cyano-5-iodobenzoate (CAS: 1805184-13-7) is a densely functionalized aromatic intermediate crucial for advanced cross-coupling reactions in pharmaceutical development[1]. Because it pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3-cyano-5-iodobenzoate (CAS: 1805184-13-7) is a densely functionalized aromatic intermediate crucial for advanced cross-coupling reactions in pharmaceutical development[1]. Because it possesses three distinct electron-withdrawing halogens and pseudohalogens (Br, I, CN) on a rigid benzoate scaffold, its crystal lattice is highly structured. Even trace impurities—such as des-bromo or regioisomeric byproducts from electrophilic aromatic substitution—significantly disrupt this lattice, leading to measurable melting point depression.

For researchers and QA/QC professionals, verifying the melting point range of this compound is not just a regulatory formality; it is a primary indicator of eutectic purity. This guide objectively compares the two gold-standard verification methodologies: Automated Optical Capillary Detection (USP <741>) and Differential Scanning Calorimetry (DSC) (USP <891>) , providing experimental protocols, causal mechanisms, and comparative performance data.

Section 1: The Causality of Thermal Analysis (E-E-A-T Grounding)

Why do we observe a melting "range" rather than a singular "point"?

In highly pure materials, the phase transition from solid to liquid is thermodynamically instantaneous. However, in practical laboratory settings, a melting range is observed due to the dynamics of heat transfer[2]. According to , factors influencing this transition include sample size, particle size, the efficiency of heat diffusion within the sample, and the heating rate[2].

  • Thermal Lag: If the heating ramp rate exceeds 1°C/min in capillary systems, the heating block will be hotter than the sample inside the glass tube, artificially broadening the recorded melting range[3].

  • Lattice Homogeneity: Pulverizing the sample ensures uniform particle size, maximizing surface area contact and preventing localized "hot spots" that skew the onset temperature[4].

Section 2: Methodological Comparison

Method A: Automated Capillary Melting Point (USP <741>)

This method relies on optical light transmission. As the solid sample melts, it transitions from an opaque powder to a transparent liquid. A photodiode detects this change in light transmittance[3].

  • Collapse Point (Onset): The temperature at which the substance physically collapses against the side of the capillary[3].

  • Clear Point (End): The temperature at which the substance becomes completely liquid and light transmission maxes out[3].

Method B: Differential Scanning Calorimetry (DSC) (USP <891>)

DSC measures the differential heat flow between the sample and an inert reference as they are heated simultaneously[5]. Melting is an endothermic process, recorded as a distinct peak on the thermogram[5].

  • Extrapolated Onset Temperature (

    
    ):  The intersection of the baseline and the leading edge of the melting peak. This is highly reproducible and mathematically independent of sample mass[6].
    
  • Enthalpy of Fusion (

    
    ):  The area under the peak, providing quantitative data on the crystal lattice energy[5].
    

Section 3: Self-Validating Experimental Protocols

Every robust analytical test must be a self-validating system. Below are the step-by-step protocols designed to eliminate false positives and mechanical errors.

Protocol 1: USP <741> Capillary Verification
  • Sample Preparation: Gently pulverize 10 mg of Methyl 4-bromo-3-cyano-5-iodobenzoate in an agate mortar[4]. Dry in a vacuum desiccator at <20 mm Hg for 3 hours to remove surface-absorbed moisture[7].

  • Capillary Loading: Charge a standard USP-compliant glass capillary (0.8–1.2 mm ID, 0.2–0.3 mm wall thickness) by tapping the open end into the powder[3].

  • Packing Density: Drop the capillary through a 70 cm glass tube onto a hard surface 5 times.

    • Causality: The powder column must be exactly 2.5–3.5 mm high[3]. A taller column creates an internal temperature gradient; a shorter column provides insufficient opacity for the photodiode to register a baseline.

  • Instrument Calibration: Verify the instrument using USP Melting Point Reference Standards (e.g., Phenacetin, MP 134.0–136.0 °C) prior to the run[3].

  • Execution: Preheat the block to approx. 5°C below the expected onset[3]. Insert the capillary and initiate a ramp rate of 1.0 ± 0.5 °C/min[3]. Record the collapse and clear points.

Protocol 2: USP <891> DSC Verification
  • Sample Preparation: Weigh exactly 2.00–3.00 mg of the pulverized sample into a standard aluminum DSC pan.

  • Crimping: Seal the pan with a crimped aluminum lid to ensure optimal thermal contact between the sample and the pan floor. Puncture a microscopic pinhole in the lid to allow volatile release, preventing pan deformation.

  • Purge Gas: Set dry Nitrogen purge gas to 50 mL/min to prevent oxidative degradation during heating.

  • Execution: Equilibrate at 50.0 °C. Ramp at 10.0 °C/min past the expected melting point.

    • Causality: Unlike capillary methods, DSC can utilize faster ramp rates (e.g., 10°C/min) because the extrapolated onset temperature (

      
      ) remains mathematically constant regardless of the heating rate[6].
      

Section 4: Comparative Experimental Data

The following table summarizes the verification data comparing two batches of Methyl 4-bromo-3-cyano-5-iodobenzoate: Batch A (Ultra-Pure, >99.5% by HPLC) and Batch B (Standard Grade, ~97.0% containing des-bromo impurities).

ParameterBatch A (Ultra-Pure)Batch B (Standard Grade)Analytical Significance
Capillary (USP <741>) 142.5 °C – 143.2 °C138.4 °C – 141.0 °CBatch B shows a depressed onset and broadened range (>2°C), indicating lattice impurities.
DSC Onset (

)
142.6 °C138.6 °C

provides a mathematically objective start of the melt, immune to visual subjectivity.
DSC Peak (

)
143.1 °C140.8 °CPeak temperature shifts based on sample mass and purity.
Enthalpy (

)
112.4 J/g98.7 J/gLower enthalpy in Batch B confirms a less stable, defect-ridden crystal lattice.

Section 5: Workflow Visualization

G start Methyl 4-bromo-3-cyano-5-iodobenzoate Sample Verification check_poly Polymorphism or Solvate Suspected? start->check_poly dsc_path DSC (USP <891>) Thermal Analysis check_poly->dsc_path Yes cap_path Automated Capillary (USP <741>) Optical Detection check_poly->cap_path No dsc_data Output: Onset Temp & Enthalpy High Precision dsc_path->dsc_data cap_data Output: Collapse & Clear Point Routine QC cap_path->cap_data purity_eval Purity & Identity Confirmed dsc_data->purity_eval cap_data->purity_eval

Decision matrix for selecting the optimal melting point verification methodology.

Conclusion

For routine QA/QC release of Methyl 4-bromo-3-cyano-5-iodobenzoate, the Automated Capillary Method (USP <741>) offers high throughput, cost-effectiveness, and sufficient accuracy for identity confirmation. However, during early-stage drug development where polymorphism, solvation states, or precise eutectic purity calculations are required, Differential Scanning Calorimetry (USP <891>) is the superior alternative. DSC provides thermodynamic insights—such as enthalpy of fusion—that extend far beyond a simple visual phase change.

References

  • Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL: [Link]

  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-bromo-3-cyano-5-iodobenzoate proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling and disposal of Methyl 4-bromo-3-cyano-5-iodobenzoate (CAS: 1805184-13-7). This document is designed for researchers, laboratory managers, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative, step-by-step operational guide for the safe handling and disposal of Methyl 4-bromo-3-cyano-5-iodobenzoate (CAS: 1805184-13-7).

This document is designed for researchers, laboratory managers, and drug development professionals. It transcends standard standard operating procedures (SOPs) by integrating mechanistic causality, self-validating protocols, and strict adherence to Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.

Methyl 4-bromo-3-cyano-5-iodobenzoate is a highly functionalized aromatic ester containing two heavy halogens (bromine and iodine) and a nitrile (cyano) group. Proper disposal requires understanding the chemical reactivity of these functional groups:

  • The Halogenation Hazard (Dioxin/Furan Formation): Halogens act as flame retardants. If this compound is disposed of in standard non-halogenated waste streams and incinerated at standard temperatures (< 800°C), the halogens cool the combustion process. This incomplete combustion of the aromatic ring leads to the thermodynamic formation of highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs) . Therefore, it must be segregated into Halogenated Organic Waste for specialized high-temperature incineration (> 1100°C) equipped with alkaline scrubbers to neutralize hydrobromic (HBr) and hydroiodic (HI) acids.

  • The Nitrile Hazard (HCN Generation): The cyano group (-C≡N) is relatively stable on an aromatic ring. However, if inadvertently mixed with strongly acidic waste streams (pH < 2), acid-catalyzed hydrolysis can occur, leading to the rapid release of lethal hydrogen cyanide (HCN) gas. The waste stream must be strictly maintained at a neutral to slightly alkaline pH .

Quantitative Operational Limits

To ensure compliance and safety, all disposal operations involving this compound must adhere to the following quantitative limits.

ParameterOperational LimitMechanistic Rationale
Waste Stream pH 7.0 – 9.0Prevents acid-catalyzed hydrolysis of the cyano group, eliminating the risk of lethal HCN gas release.
Halogen Content Threshold > 1% (by weight)Triggers mandatory classification as "Halogenated Organic Waste" requiring specialized high-temperature destruction.
Incineration Temperature > 1100 °CEnsures complete mineralization; prevents the formation of polyhalogenated dioxins and furans.
Max Storage Duration 90 Days (LQG)Ensures compliance with EPA RCRA regulations for Large Quantity Generators to prevent container degradation .
Secondary Containment 110% of largest containerProvides a physical buffer against primary container failure, mitigating environmental contamination risks.

Visualizing the Hazard and Mitigation Logic

The following diagram maps the chemical degradation pathways, illustrating exactly why strict segregation is non-negotiable.

HazardLogic Compound Methyl 4-bromo-3-cyano-5-iodobenzoate (Halogenated Nitrile) AcidMix Mixed with Strong Acids (pH < 2) Compound->AcidMix Improper Handling Incineration Standard Incineration (< 800°C) Compound->Incineration Improper Disposal ProperDisp Segregated Halogenated Waste (pH 7-9) Compound->ProperDisp Standard Protocol HCN Release of Toxic HCN Gas (Lethal Inhalation Hazard) AcidMix->HCN Dioxins Formation of Dioxins, Furans, HBr, and HI Gases Incineration->Dioxins HighTemp High-Temp Incineration (> 1100°C) with Scrubbers ProperDisp->HighTemp Safe Safe Mineralization (CO2, H2O, Halide Salts) HighTemp->Safe

Fig 1: Degradation pathways and hazard mitigation logic for halogenated nitriles.

Step-by-Step Disposal Workflows (A Self-Validating Protocol)

To guarantee safety, these workflows are designed as self-validating systems —meaning the protocol includes built-in diagnostic checks to confirm success before proceeding to the next step.

Phase 1: Point-of-Generation Segregation & Collection
  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving recommended due to the penetrative nature of halogenated organics), a flame-resistant lab coat, and ANSI-approved safety goggles .

  • Container Selection: Select a high-density polyethylene (HDPE) or PTFE-lined glass container explicitly designated for "Halogenated Organic Waste." Do not use metal containers, as trace halide salts can cause rapid corrosion.

  • Waste Transfer: Transfer the solid compound or solvent mixture into the container inside a certified chemical fume hood.

  • Self-Validation Check (pH & Vapor): Before sealing the container, use a calibrated pH probe or broad-spectrum pH paper to verify the liquid waste is between pH 7.0 and 9.0. Next, hold a cyanide-detecting test strip in the container's headspace for 10 seconds. Causality: A stable pH > 7.0 and a negative cyanide strip physically validate the absence of acid-catalyzed HCN generation.

  • Sealing: Cap the container securely. If the waste contains volatile solvents (e.g., dichloromethane), utilize a vented cap to prevent over-pressurization.

Phase 2: Decontamination of Consumables & Glassware

Empty containers and contaminated glassware must be treated as hazardous until validated clean.

  • Triple-Rinse Protocol: Rinse the glassware three times using a compatible organic solvent (e.g., acetone or dimethylformamide).

  • Rinsate Capture: Collect 100% of the rinsate and deposit it directly into the Halogenated Organic Waste container.

  • Self-Validation Check (UV Fluorescence): After the third rinse, place the dried glassware under a handheld UV lamp (254 nm). Causality: Methyl 4-bromo-3-cyano-5-iodobenzoate is a highly conjugated aromatic compound and is strongly UV-active. The complete absence of UV fluorescence or quenching on the glass surface validates that the chemical has been successfully removed, allowing the glassware to re-enter standard circulation.

Phase 3: RCRA Compliance & Manifesting
  • Labeling: Affix an EPA-compliant Hazardous Waste label. Explicitly list "Methyl 4-bromo-3-cyano-5-iodobenzoate" and check the boxes for "Toxic" and "Halogenated."

  • Secondary Containment: Place the sealed waste container into a secondary containment bin capable of holding 110% of the primary container's volume.

  • Manifesting: Schedule a pickup with a licensed hazardous waste vendor. Ensure the waste manifest specifies High-Temperature Incineration (>1100°C) to guarantee the destruction of the halogenated ring without dioxin formation.

Visualizing the Operational Workflow

Workflow Gen Waste Generation (Solid/Solution) Seg Segregation (Halogenated Organic) Gen->Seg Label RCRA Labeling (EPA Codes) Seg->Label Store Secondary Containment (< 90 Days) Label->Store Disp Licensed Hauler Pickup Store->Disp

Fig 2: Step-by-step operational workflow for halogenated organic waste disposal.

References

  • Hazardous Waste Generator Regulatory Summary Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Personal Protective Equipment - 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Learn about Dioxin and Dioxin-Like Compounds Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-bromo-3-cyano-5-iodobenzoate

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. Methyl 4-bromo-3-cyano-5-iodobenzoate is a complex poly-substit...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. Methyl 4-bromo-3-cyano-5-iodobenzoate is a complex poly-substituted aromatic compound. Its structure, featuring bromine, iodine, and a cyano group, presents a multi-faceted hazard profile that requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Analysis: A Compound of Multiple Concerns

Hazard ClassPotential EffectRationale & Authoritative Source
Acute Toxicity (Oral) Harmful or fatal if swallowed.[1][2][3]The cyano group can release cyanide, a potent metabolic poison.
Skin Corrosion/Irritation Causes skin irritation, potential for burns.[1][4]Halogenated aromatic compounds are known skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4]Direct contact with the solid or its dust can cause significant damage.
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.[1]Fine powders of aromatic compounds can be irritating to the lungs.
Reaction with Acids Forms highly toxic hydrogen cyanide (HCN) gas.A fundamental and critical hazard of all cyanide-containing compounds.[5]
Environmental Hazard Halogenated organic compounds are treated as hazardous waste.[6][7]Brominated and iodinated compounds are persistent and require special disposal.

Core Directive: Multi-Level Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The selection of PPE is dictated by the specific task being performed, as the risk of exposure changes between weighing a solid and running a reaction in solution.

OperationMinimum Required PPE
Receiving/Unpacking Lab Coat, Safety Glasses, Nitrile Gloves
Weighing/Transfer (Solid) Chemical Fume Hood, Lab Coat, Safety Goggles, Face Shield, Double Nitrile Gloves
Solution Preparation/Reaction Chemical Fume Hood, Lab Coat, Safety Goggles, Double Nitrile Gloves
Waste Handling/Disposal Lab Coat, Safety Goggles, Face Shield, Double Nitrile Gloves
Expert Rationale for PPE Selection:
  • Eye and Face Protection : Standard safety glasses are insufficient. When handling the solid powder, which can become airborne, chemical safety goggles are mandatory to form a seal around the eyes.[8] A full-face shield must be worn over the goggles during weighing and any operation with a significant splash or dust hazard, providing a secondary barrier for the entire face.[5][9]

  • Hand Protection : Double gloving with nitrile gloves is the minimum requirement.[5] This mitigates the risk of exposure from a single glove failure. For prolonged operations or when cleaning spills, consider a more robust outer glove, such as neoprene or PVC, over the inner nitrile glove. Always inspect gloves for tears before use and wash hands thoroughly after removal.[3]

  • Body Protection : A standard lab coat is required at all times. When there is a higher risk of splashes, such as during large-scale reactions or waste consolidation, a chemically resistant apron should be worn over the lab coat.[9][10]

  • Respiratory Protection : All handling of Methyl 4-bromo-3-cyano-5-iodobenzoate, especially the solid form, must be performed inside a certified laboratory chemical fume hood to control exposure to dust and potential vapors.[5][11] If engineering controls fail or in the event of a large spill, a respirator with an appropriate cartridge for organic vapors and particulates would be necessary, but this should only occur under emergency response protocols.[12]

Operational Plan: Step-by-Step Procedural Guidance

Trustworthiness in the lab is built on self-validating protocols. The following steps integrate safety directly into the workflow.

Step 1: Designated Area and Pre-Operation Checks
  • Establish a Designated Area : Cordon off a specific area within a chemical fume hood for all work with this compound. Clearly label it with a sign identifying the chemical hazard.[5]

  • Acid-Free Zone : Ensure that no acids are present in the designated fume hood unless absolutely required by the experimental protocol.[5] The inadvertent mixing of cyanide compounds with acid is a critical failure point that can generate lethal hydrogen cyanide gas.

  • Emergency Equipment Check : Confirm that the nearest emergency safety shower and eyewash station are accessible and have been recently tested.[5]

Step 2: Weighing and Transferring the Solid Compound
  • Don Full PPE : Before approaching the chemical, put on a lab coat, double nitrile gloves, safety goggles, and a face shield.

  • Work Within Fume Hood : Place the analytical balance and all necessary equipment (spatulas, weigh boats, containers) inside the chemical fume hood.

  • Minimize Dust : Handle the container gently. When transferring the solid, do so slowly and carefully to minimize the generation of airborne dust. Use a spatula that will not generate static electricity.

  • Immediate Sealing : Tightly close the primary container immediately after removing the desired amount.[3] Place the weighed compound into a sealable secondary container for transport to the reaction setup.

Step 3: Reaction and Workup
  • Maintain Ventilation : Keep the reaction apparatus within the chemical fume hood throughout the entire process.

  • Monitor for Incompatibilities : Be aware of all reagents being used. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

  • Controlled Quenching : If the reaction requires quenching, add the quenching agent slowly and ensure the temperature is controlled to prevent uncontrolled reactions.

Step 4: Emergency Response
  • Skin Contact : Immediately remove all contaminated clothing and flush the affected skin area with copious amounts of water in a safety shower for at least 15 minutes.[5][10] Seek immediate medical attention.

  • Eye Contact : Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Spill : For a minor spill within the fume hood, use an appropriate absorbent material (avoid combustible materials). For any major spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[8][10] Do not attempt to clean up a large spill alone.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step for ensuring safety and environmental compliance.

Waste Segregation and Labeling
  • Identify as Halogenated & Cyanide Waste : Due to the presence of bromine, iodine, and the cyano group, all waste must be treated as acutely hazardous halogenated organic waste.

  • Use Dedicated Containers : Collect all solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste in separate, clearly labeled, and leak-proof hazardous waste containers.[6][11]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "Methyl 4-bromo-3-cyano-5-iodobenzoate," and any other identifiers required by your institution's EHS office.[6] Keep the container closed except when adding waste.[6]

Decontamination
  • Glassware and equipment can be decontaminated by first rinsing with a pH 10 buffer solution to neutralize any potential for acid reaction, followed by standard cleaning procedures.[5] This initial basic rinse is a critical step to prevent HCN formation in the cleaning area.

Final Disposal
  • Store sealed and labeled waste containers in a designated satellite accumulation area.[6]

  • Contact your institution's EHS department for pickup and disposal by a licensed hazardous waste contractor.[6] Do not pour any waste containing this compound down the drain.

Visualization of PPE Selection Workflow

The following diagram outlines the logical flow for selecting appropriate PPE based on the planned laboratory task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE & Location cluster_2 Final Action Start Identify Task with Methyl 4-bromo-3-cyano-5-iodobenzoate Decision_Solid Handling Solid (Weighing, Transfer)? Start->Decision_Solid PPE_Base Base PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Decision_Solid->PPE_Base No (e.g., handling sealed container) PPE_High_Hazard Enhanced PPE: - Double Gloves - Safety Goggles - Face Shield Decision_Solid->PPE_High_Hazard Yes Proceed Proceed with Task PPE_Base->Proceed Location Mandatory Location: Certified Chemical Fume Hood PPE_High_Hazard->Location Location->Proceed

Caption: PPE Selection Workflow for Handling the Compound.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Working Safely with Cyanide Guideline. The University of Queensland. [Link]

  • Cyanide Safety. 911Metallurgist. [Link]

  • Cyanide Hazard Summary. New Jersey Department of Health. [Link]

  • Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Safe Work Australia. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • halogenated aromatic compounds: Topics by Science.gov. Science.gov. [Link]

  • Method For Removing Halogens From An Aromatic Compound.
  • Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Safety Data Sheet for Methyl 4-iodobenzoate. Avocado Research Chemicals Ltd. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Methyl 3-bromo-5-iodobenzoate Safety and Hazards. PubChem. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory waste. Karolinska Institutet Staff Portal. [Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Material Safety Data Sheet - Methyl 4-Iodobenzoate. Cole-Parmer. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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